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Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 2-Aminobenzimidazole Scaffold

An In-depth Technical Guide to the Physicochemical Characteristics of N-Butyl-1H-benzimidazol-2-amine The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-Butyl-1H-benzimidazol-2-amine

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a cornerstone for the development of therapeutic agents.[2] Within this family, 2-aminobenzimidazole derivatives are of particular interest, serving as versatile building blocks for compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, analgesic, and anticancer properties.[3][4]

This technical guide focuses on a specific derivative, N-Butyl-1H-benzimidazol-2-amine (CAS: 51314-51-3). By attaching a butyl group to the exocyclic amine at the 2-position, the molecule's lipophilicity is increased compared to its parent, 2-aminobenzimidazole. This modification can significantly influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and target binding affinity.[5] This document provides a comprehensive analysis of the core physicochemical characteristics of N-Butyl-1H-benzimidazol-2-amine, including its synthesis, predicted spectroscopic signature, and key physical properties, to support its application in research and drug development.

Molecular Structure and Core Properties

The fundamental identity of N-Butyl-1H-benzimidazol-2-amine is defined by its molecular structure and associated properties. The molecule consists of the rigid, aromatic benzimidazole core with a flexible n-butyl chain attached to the amino group at the 2-position.

Caption: Molecular Structure of N-Butyl-1H-benzimidazol-2-amine.

The key physicochemical data for the molecule are summarized in the table below. It is important to note that while the molecular formula and weight are exact, properties like boiling point and density are often based on computational predictions from suppliers in the absence of comprehensive experimental data.

PropertyValueSource
CAS Number 51314-51-3[6][7]
Molecular Formula C₁₁H₁₅N₃[6][7]
Molecular Weight 189.26 g/mol [6][7]
Boiling Point 344.8 °C at 760 mmHg (Predicted)[7]
Density 1.153 g/cm³ (Predicted)[7]

Synthesis of N-Butyl-1H-benzimidazol-2-amine

The synthesis of N-Butyl-1H-benzimidazol-2-amine is not widely reported in standard literature. However, a robust and logical synthesis can be designed based on established protocols for the N-alkylation of the parent compound, 2-aminobenzimidazole.[8][9] The primary challenge in such a synthesis is achieving chemoselectivity—alkylation can occur on the exocyclic amino group (to form the desired product) or on one of the ring nitrogens (N-1). The following protocol is designed to favor alkylation at the exocyclic amine, though separation of isomers via chromatography is an essential final step.

Experimental Protocol: N-Butylation via Anion Formation

This method relies on the deprotonation of 2-aminobenzimidazole with a strong base to form a nucleophilic anion, which then reacts with an alkyl halide. Anhydrous conditions are critical to prevent quenching the base.

Materials:

  • 2-Aminobenzimidazole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 1-Bromobutane (n-butyl bromide) (1.1 eq.)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-aminobenzimidazole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour. This step facilitates the formation of the benzimidazolide anion.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq.) dropwise via syringe.

  • Reaction: Let the reaction warm slowly to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired N-Butyl-1H-benzimidazol-2-amine from potential N-1-butylated isomers and other impurities.[9]

G cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification start Suspend NaH in Anhydrous DMF under N₂ Atmosphere cool1 Cool to 0 °C start->cool1 add_sm Add 2-Aminobenzimidazole Solution Dropwise cool1->add_sm stir Stir at RT for 1 hr to Form Anion add_sm->stir cool2 Cool to 0 °C stir->cool2 add_rx Add 1-Bromobutane Dropwise cool2->add_rx react Stir at RT for 12-24 hrs (Monitor by TLC) add_rx->react quench Quench with Saturated aq. NH₄Cl at 0 °C react->quench extract Extract with Ethyl Acetate (3x) quench->extract purify Wash, Dry, and Concentrate Organic Layers extract->purify chromatography Purify by Flash Column Chromatography purify->chromatography finish Isolate Pure Product chromatography->finish

Caption: General workflow for the synthesis of N-Butyl-1H-benzimidazol-2-amine.

Spectroscopic Characterization (Predicted)

Technique Predicted Spectral Features
¹H NMR ~11.0-12.0 ppm (s, broad, 1H): N1-H proton of the imidazole ring.~7.0-7.4 ppm (m, 4H): Aromatic protons on the benzene ring.~5.0-6.0 ppm (s, broad, 1H): N-H proton of the exocyclic butylamino group.~3.2-3.4 ppm (t, 2H): -CH₂- group directly attached to the nitrogen.~1.6-1.8 ppm (m, 2H): -CH₂- group beta to the nitrogen.~1.4-1.6 ppm (m, 2H): -CH₂- group gamma to the nitrogen.~0.9-1.0 ppm (t, 3H): Terminal -CH₃ group.
¹³C NMR ~155-160 ppm: C2 carbon, attached to three nitrogen atoms.~135-145 ppm: Quaternary aromatic carbons (C3a, C7a).~110-125 ppm: Aromatic CH carbons.~43 ppm: Butyl -CH₂- alpha to nitrogen.~31 ppm: Butyl -CH₂- beta to nitrogen.~20 ppm: Butyl -CH₂- gamma to nitrogen.~14 ppm: Butyl terminal -CH₃.
IR (Infrared) 3300-3450 cm⁻¹ (broad): N-H stretching vibrations (from both the ring and the exocyclic amine).3000-3100 cm⁻¹: Aromatic C-H stretching.2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.~1630-1650 cm⁻¹: C=N stretching of the imidazole ring.~1580-1600 cm⁻¹: C=C aromatic ring stretching.
Mass Spec (MS) Expected [M]⁺: m/z = 189.1266 (for C₁₁H₁₅N₃). Fragmentation would likely involve loss of butyl or propyl fragments.

Physicochemical Properties

Acidity and Basicity (pKa)

The pKa values are critical for understanding the ionization state of the molecule in a biological environment, which affects its solubility, membrane transport, and receptor interaction. N-Butyl-1H-benzimidazol-2-amine has three nitrogen atoms that can participate in acid-base equilibria.

  • Pyridine-like Nitrogen (N3): The sp²-hybridized nitrogen in the imidazole ring is basic. The conjugate acid of the parent benzimidazole has a pKa of approximately 5.5. This value is expected to be similar for the N-butyl derivative.

  • Pyrrole-like Nitrogen (N1-H): This nitrogen is generally not basic but is weakly acidic, with a pKa typically well above 12.

  • Exocyclic Amino Group (-NH-Butyl): This group is also basic. For the parent 2-aminobenzimidazole, a pKa of 7.36 has been reported, which is attributed to the protonation of this group.[11] The electron-donating effect of the butyl group may slightly increase this basicity compared to the unsubstituted amine.

Therefore, at physiological pH (~7.4), a significant portion of N-Butyl-1H-benzimidazol-2-amine molecules will exist in their protonated (cationic) form, which enhances water solubility compared to the neutral molecule.

Solubility

The solubility of this compound is a balance between the polar, hydrogen-bonding capable 2-aminobenzimidazole core and the hydrophobic n-butyl chain.

  • Water Solubility: Expected to be low but will increase significantly in acidic conditions due to the formation of the cationic ammonium salt.

  • Organic Solvents: Good solubility is expected in polar organic solvents such as methanol, ethanol, DMSO, and DMF. It will be less soluble in nonpolar solvents like hexane.

Biological Context and Potential Applications

While specific biological activity data for N-Butyl-1H-benzimidazol-2-amine is scarce, the 2-aminobenzimidazole scaffold is a well-established pharmacophore.[12] Derivatives have shown potent activity as:

  • Antimicrobial Agents: Exhibiting activity against bacteria such as S. aureus.[4]

  • Antiparasitic Agents: The scaffold has been a starting point for developing drugs against Leishmania and other parasites.[5]

  • Kinase Inhibitors: Many benzimidazole derivatives function as inhibitors of various kinases, a key target in oncology.[13]

The addition of the N-butyl group is a common strategy in medicinal chemistry to enhance lipophilicity, which can improve cell membrane penetration and oral bioavailability.[5] Therefore, N-Butyl-1H-benzimidazol-2-amine serves as an excellent candidate for screening in antimicrobial, antiparasitic, and anticancer assays, and as a valuable intermediate for further chemical modification.

Conclusion

N-Butyl-1H-benzimidazol-2-amine is a structurally important derivative of the versatile benzimidazole family. Although detailed experimental characterization is not widely published, its physicochemical properties can be confidently predicted from established chemical principles and data from related compounds. Its synthesis is achievable through standard N-alkylation protocols, and its structure offers a strategic balance of hydrophilicity and lipophilicity. This guide provides the foundational knowledge—from synthesis to predicted spectral and physical properties—necessary for researchers and drug development professionals to effectively utilize this compound in their scientific pursuits.

References

  • Rao, S. S., & Rao, K. S. (2016). A green approach for the synthesis of N-alkyl-2-aminobenzimidazoles. Heterocyclic Letters, 6(2), 181-184.
  • Papadopoulou, M. V., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009196.
  • Gaballa, A. S. (2007). Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 835-841.
  • Asolkar, T. J., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(2), 1149-1157.
  • ChemBK. (2024). N-Butylbenzimidazole. ChemBK.com. Available at: [Link]

  • Shashikumar, N. D., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 10(9), 2269-2277.
  • Motghare, R., & Katolkar, S. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4783.
  • Kazachenko, A. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7864.
  • National Center for Biotechnology Information. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Available at: [Link]

  • Surasani, M. B., et al. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Organic Letters, 14(3), 854-857.
  • Amole Biotechnology Co., Ltd. (n.d.). 1H-Benzimidazol-2-amine,N-butyl. Chemsrc.com. Available at: [Link]

  • Davis, M. R., et al. (1994). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Biological Mass Spectrometry, 23(6), 347-354.
  • Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Saudi Chemical Society, 15(3), 279-284.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available at: [Link]

  • Beilstein-Institut. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
  • Poole, S. K., & Poole, C. F. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Electrophoresis, 30(7), 1087-1095.
  • SpectraBase. (2016). 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol. Wiley-VCH. Available at: [Link]

  • PubChemLite. (2026). 1h-benzimidazol-2-amine, n-(1-butyl-2-pyrrolidinylidene)- (C15H20N4). University of Luxembourg. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • ResearchGate. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

  • ResearchGate. (2009). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Available at: [Link]

Sources

Exploratory

N-butyl-1H-benzimidazol-2-amine (M084): A Novel TRPC4/5 Inhibitor in Neuropharmacology and Longevity Research

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The transient receptor potential canonical (TRPC) channel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The transient receptor potential canonical (TRPC) channels, particularly TRPC4 and TRPC5, have emerged as critical regulatory nodes in neurobiology, governing intracellular calcium homeostasis, synaptic plasticity, and stress responses. Overactivation of these channels is heavily implicated in the pathophysiology of innate fear, anxiety, and depressive disorders. N-butyl-1H-benzimidazol-2-amine , widely designated in literature as M084 , is a pioneering 2-aminobenzimidazole derivative that acts as a potent, reversible inhibitor of TRPC4 and TRPC5 channels.

This technical guide synthesizes the structural properties, mechanistic pathways, quantitative pharmacological data, and validated experimental protocols for M084. By elucidating the causality between TRPC inhibition and downstream neurotrophic signaling, this document serves as a foundational resource for researchers evaluating M084 in the context of psychiatric disorders, neurodegeneration, and longevity models.

Chemical Architecture & Pharmacological Profile

M084 is a small-molecule heterocyclic building block characterized by a 2-aminobenzimidazole core. This specific structural scaffold is critical for its interaction with the voltage-sensor-like domain (VSLD) of TRPC channels, a binding pocket it shares with other emerging TRPC inhibitors1[1].

  • IUPAC Name: N-butyl-1H-benzimidazol-2-amine

  • CAS Number: 51314-51-3[2]

  • Molecular Formula: C11H15N3[2]

  • Molecular Weight: 189.26 g/mol [2]

Unlike earlier TRPC inhibitors (e.g., ML204), M084 exhibits superior aqueous solubility, better pharmacokinetic stability, and a highly favorable blood-brain barrier (BBB) penetration profile, making it an ideal lead compound for central nervous system (CNS) indications3[3].

Quantitative Activity Profile

The selectivity of M084 is a cornerstone of its utility. It demonstrates high affinity for TRPC4 and TRPC5 while exhibiting minimal off-target effects on other TRP family members (such as TRPA1, TRPM8, TRPV1, and TRPV3) or native voltage-gated ion channels.

Table 1: Pharmacological Profiling of M084

Target ChannelIC50 ValueAssay Type / Cell LineReference
TRPC4 3.7 - 10.3 µMCellular (Fluo-4AM / FMP)[4]
TRPC5 8.2 µMCellular (FMP)[4]
TRPC1:C4 Heteromer 8.3 µMCellular[4]
TRPC3 ~50 µM (Weak)Cellular[4]
Nav Channels (Voltage-gated Na+) 9.1 µMNeuronal N2A cells[4]
Kv Channels (Voltage-gated K+) 29.2 µMNeuronal N2A cells[4]

Data synthesized from high-throughput fluorescence membrane potential (FMP) and whole-cell voltage-clamp recordings4[4].

Mechanisms of Action

The BDNF-TrkB Neuroplasticity Axis

TRPC4 and TRPC5 are highly expressed in the corticolimbic regions of the brain (prefrontal cortex, hippocampus, and amygdala). Under chronic stress, hyperactivation of these channels leads to intracellular calcium dysregulation, which suppresses neurotrophic signaling.

M084 intervenes by blocking the TRPC4/5 pore, normalizing calcium influx. This precise modulation disinhibits the transcription and translation of Brain-Derived Neurotrophic Factor (BDNF). Elevated BDNF subsequently binds to the Tropomyosin-related kinase B (TrkB) receptor, triggering the PI3K-AKT and Ras-MEK-ERK signaling cascades. This causality—from ion channel blockade to kinase phosphorylation—is the fundamental mechanism driving M084's rapid antidepressant and anxiolytic effects3[3].

BDNF_Pathway cluster_downstream Synaptic Plasticity Cascades M084 M084 (TRPC4/5 Inhibitor) TRPC TRPC4 / TRPC5 Channels M084->TRPC Inhibits Ca2 Intracellular Ca2+ Normalization TRPC->Ca2 Reduces Influx BDNF BDNF mRNA & Protein ↑ Ca2->BDNF Upregulates TrkB TrkB Receptor Activation BDNF->TrkB Binds PI3K PI3K / AKT Pathway TrkB->PI3K ERK Ras / MEK / ERK Pathway TrkB->ERK Outcome Antidepressant & Anxiolytic Effects PI3K->Outcome ERK->Outcome

Fig 1: M084-mediated TRPC4/5 inhibition and downstream BDNF-TrkB signaling pathway.

Mitohormesis and Longevity

Beyond neuropharmacology, M084 acts as an anti-aging agent in Caenorhabditis elegans models. It mildly inhibits mitochondrial respiration, which paradoxically activates the mitochondrial unfolded protein response (UPRmt) and AMPK. This recruits SIR-2.1 and SKN-1, converging on the DAF-16 transcription factor to delay the aging process and enhance stress resistance5[5].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific agonists (e.g., DAMGO) ensures that the observed inhibition is directly tied to the target pathway.

Protocol 1: In Vitro TRPC4/5 Inhibition Assay (FMP)

Rationale: TRPC4 channels can be activated downstream of Gi/o-coupled receptors. By co-expressing TRPC4β and the μ-opioid receptor, we can use the μ-agonist DAMGO to reliably trigger TRPC4-mediated membrane depolarization. M084's ability to block this depolarization validates its inhibitory function6[6].

  • Cell Culture: Culture HEK293 cells stably co-expressing mouse TRPC4β and μ-opioid receptors in DMEM supplemented with 10% FBS. Plate at 50,000 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash cells with assay buffer (HBSS with 20 mM HEPES, pH 7.4). Load cells with a Fluorescence Membrane Potential (FMP) dye or Fluo-4AM (for calcium tracking) for 30 minutes at 37°C.

  • Compound Incubation: Prepare M084 stock in DMSO. Dilute in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Add to wells and incubate for 10 minutes. Self-Validation Step: Include a vehicle-only control to establish baseline fluorescence.

  • Channel Activation: Stimulate the Gi/o pathway by injecting the μ-receptor agonist DAMGO (0.1 µM final concentration) using an automated fluidics system.

  • Data Acquisition: Continuously monitor fluorescence intensity (Ex/Em based on dye specifications) using a microplate reader. Calculate the IC50 based on the reduction of the DAMGO-induced fluorescence peak.

FMP_Workflow Step1 HEK293 Culture (TRPC4β + μ-OR) Step2 Dye Loading (Fluo-4AM / FMP) Step1->Step2 Step3 M084 Incubation (0.1 - 100 μM) Step2->Step3 Step4 DAMGO Addition (Gi/o Activation) Step3->Step4 Step5 Fluorescence Measurement Step4->Step5

Fig 2: Self-validating high-throughput FMP assay workflow for TRPC4/5 inhibition.

Protocol 2: In Vivo Murine Behavioral Assay (Antidepressant/Anxiolytic)

Rationale: To assess the acute neuro-behavioral effects of M084, the compound must successfully cross the BBB. A 2-hour pre-treatment window allows sufficient time for target engagement and the initiation of rapid intracellular signaling (e.g., AKT/ERK phosphorylation)3[3].

  • Formulation Preparation: Dissolve M084 in a vehicle solution. For optimal solubility in vivo, use 10% DMSO in sterile water, or a specialized formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 5[5].

  • Administration: Administer M084 via intraperitoneal (i.p.) injection to C57BL/6 male mice at a dose of 10 mg/kg body weight. Self-Validation Step: Include a vehicle-only negative control and an Amitriptyline (10 mg/kg) positive control group.

  • Incubation: Return mice to their home cages for exactly 2 hours.

  • Behavioral Testing:

    • Forced Swim Test (FST) / Tail Suspension Test (TST): Record the immobility time over a 6-minute period. A significant reduction in immobility indicates an antidepressant-like effect.

    • Elevated Plus Maze (EPM): Record the time spent in the open arms versus closed arms to assess anxiolytic properties.

  • Molecular Validation: Immediately following behavioral testing, euthanize the animals and dissect the prefrontal cortex. Perform RT-qPCR to quantify BDNF mRNA and Western blotting to confirm the phosphorylation status of AKT and ERK.

Conclusion & Future Perspectives

M084 represents a significant leap forward in the pharmacological targeting of TRPC4 and TRPC5 channels. By effectively normalizing intracellular calcium dynamics and upregulating the BDNF-TrkB signaling axis, M084 demonstrates profound, rapid-acting antidepressant and anxiolytic efficacy. Furthermore, its ability to modulate visual memory in Alzheimer-like dementia models7[7] and trigger mitohormetic longevity pathways in nematodes positions it as a highly versatile lead compound. Future druggability research should focus on structural optimizations to further eliminate residual TRPC3 affinity and advance M084 (or its analogues) into clinical evaluation for stress-induced psychiatric and neurodegenerative disorders.

References

  • PLOS One (NIH): Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice[Link]

  • eLife: Structural basis for human TRPC5 channel inhibition by two distinct inhibitors[Link]

  • British Journal of Pharmacology (NIH): Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels[Link]

  • DergiPark: Investigation of The Effects of Trpc4/5 Inhibitor M084 in Experimental Alzheimer's-Like Dementia Model[Link]

Sources

Foundational

Therapeutic Targeting of TRPC4/5 Channels: A Technical Guide on N-Butyl-1H-benzimidazol-2-amine (M084)

Executive Summary Transient receptor potential canonical (TRPC) channels, specifically the TRPC4 and TRPC5 subtypes, have emerged as critical nodes in the pathophysiology of neuropsychiatric disorders, including depressi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transient receptor potential canonical (TRPC) channels, specifically the TRPC4 and TRPC5 subtypes, have emerged as critical nodes in the pathophysiology of neuropsychiatric disorders, including depression and anxiety[1]. N-Butyl-1H-benzimidazol-2-amine , commonly designated as M084 , is a pioneering small-molecule inhibitor targeting these channels[2]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of M084’s pharmacological profile, its structure-activity relationship (SAR), and the rigorous, self-validating experimental workflows required to evaluate its therapeutic efficacy in preclinical models.

Causality in Target Selection: Why TRPC4/5?

TRPC4 and TRPC5 are non-selective cation channels highly expressed in the prefrontal cortex (PFC) and amygdala—regions governing innate fear and mood regulation[3]. While genetic knockout models of TRPC4/5 exhibit reduced anxiety-like behaviors, these models are often confounded by compensatory developmental mechanisms[3].

The causality behind pharmacological intervention: Acute pharmacological inhibition using M084 provides a precise temporal window to observe TRPC4/5 blockade without triggering long-term developmental compensation. This makes M084 a superior, highly translatable tool for neuropharmacological drug development[3].

Pharmacological Profile & Mechanism of Action

M084 selectively blocks TRPC4 and TRPC5 channels, preventing hyperactive neuronal depolarization in stress-response circuits[2].

By inhibiting the Ca²⁺ and Na⁺ influx mediated by these channels, M084 triggers a downstream compensatory upregulation of Brain-Derived Neurotrophic Factor (BDNF) in the PFC[1]. The elevated BDNF subsequently binds to TrkB receptors, activating the AKT and ERK kinase pathways. This specific kinase activation is the fundamental driver of synaptic plasticity and the rapid onset of antidepressant effects observed post-administration[3].

MOA M084 N-Butyl-1H-benzimidazol-2-amine (M084) TRPC TRPC4 / TRPC5 Channels M084->TRPC Inhibits Ca2 Intracellular Ca2+ Modulation TRPC->Ca2 Blocks Influx BDNF BDNF Expression (Prefrontal Cortex) Ca2->BDNF Upregulates Kinases AKT & ERK Phosphorylation BDNF->Kinases Activates Phenotype Antidepressant & Anxiolytic Effects Kinases->Phenotype Mediates

Fig 1. Mechanism of Action: M084 inhibits TRPC4/5, upregulating BDNF and AKT/ERK pathways.

Quantitative Data & Structure-Activity Relationship (SAR)

The discovery of M084 was driven by high-throughput screening of the MLSMR library, identifying it as a potent hit with an IC₅₀ of 3.7 ± 0.5 µM for TRPC4[2]. SAR optimization revealed that the amino group at position 2 of the benzimidazole backbone is an absolute requirement for target engagement[2].

Table 1: SAR and IC₅₀ Profiling of Benzimidazole Derivatives

CompoundStructural ModificationTRPC4 IC₅₀ (µM)TRPC5 IC₅₀ (µM)Pharmacological Implication
M084 (Lead) 2-n-butylamine3.7 ± 0.58.2 ± 1.1Potent dual inhibition; high BBB permeability.
Cpd 20 Dialkylation of amine> 30.0> 30.0Complete loss of inhibitory activity.
Cpd 17 Pyrrolidine substitution1.2 ± 0.32.4 ± 0.5Increased potency, but reduced aqueous solubility.
Cpd 27 Sterically hindered amine4.1 ± 0.6N/AMaintained activity; indicates a flexible binding pocket.

Structural Causality: The complete loss of activity upon dialkylation (Cpd 20) indicates that the primary/secondary amine acts as a critical hydrogen bond donor within the TRPC4/5 domain. Furthermore, the maintained efficacy of sterically hindered variants suggests the n-butyl chain dynamically loops around to interact with and stabilize the closed state of the channel[2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the evaluation of M084 must follow a self-validating workflow. In vitro target engagement must be confirmed prior to in vivo behavioral testing, followed immediately by ex vivo molecular validation to definitively link the behavioral phenotype to the biochemical mechanism.

Workflow Prep Compound Preparation (M084 in 10% DMSO) InVitro In Vitro Validation (Ca2+ & FMP Assays) Prep->InVitro Selectivity Profiling Dosing In Vivo Dosing (i.p. injection, 10 mg/kg) Prep->Dosing Animal Models Behavior Behavioral Assays (FST, TST, EPM, L/D) Dosing->Behavior 2 Hours Post-Dose Molecular Molecular Analysis (Western Blot: BDNF, p-AKT, p-ERK) Behavior->Molecular Tissue Extraction (PFC)

Fig 2. Preclinical workflow for validating M084 efficacy in murine behavioral models.

Protocol A: In Vitro High-Throughput Calcium (Ca²⁺) Assay

Objective: Validate the selective inhibition of TRPC4/5 by M084 prior to animal dosing[2].

  • Cell Preparation: Culture HEK293 cells stably co-expressing mouse TRPC4β (or TRPC5) and µ-opioid receptors. Seed at 35,000 cells/well in a 96-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM for 45 minutes at 37°C. (Causality: Fluo-4 AM allows real-time kinetic measurement of intracellular Ca²⁺ transients upon channel activation).

  • Compound Incubation: Pre-incubate cells with varying concentrations of M084 (0.1 µM to 30 µM) for 10 minutes.

  • Channel Activation: Inject DAMGO (0.1 µM), a µ-opioid receptor agonist, to stimulate Gi/o signaling and activate TRPC4/5[2].

  • Data Acquisition: Measure fluorescence (Ex: 488 nm, Em: 525 nm) using a functional drug screening system. Calculate IC₅₀ using non-linear regression.

Protocol B: In Vivo Behavioral & Molecular Validation

Objective: Assess the acute antidepressant-like effects of M084 and validate the downstream kinase activation[1].

  • Formulation: Dissolve M084 in sterile water containing 10% DMSO to ensure systemic solubility[1].

  • Dosing: Administer M084 (10 mg/kg) via intraperitoneal (i.p.) injection to C57BL/6 adult male mice. (Self-Validation Step: Include a vehicle control (10% DMSO) and a positive control (Amitriptyline, 10 mg/kg) to baseline the assay's sensitivity).

  • Incubation: Wait exactly 2 hours. (Causality: This short window tests for rapid-onset efficacy, a major unmet clinical need in current SSRI therapies which take weeks to act).

  • Tail Suspension Test (TST): Suspend mice by the tail using adhesive tape. Record behavior for 6 minutes. Measure "immobility time" (cessation of struggle). A significant reduction indicates antidepressant efficacy[3].

  • Ex Vivo Molecular Confirmation: Immediately post-test, euthanize the animals, dissect the prefrontal cortex, and perform Western blotting for mature BDNF, p-AKT (S473), and p-ERK1/2 to confirm target pathway activation[3].

Conclusion

N-Butyl-1H-benzimidazol-2-amine (M084) represents a paradigm shift in neuropharmacology. By moving away from traditional monoamine modulation and directly targeting the TRPC4/5 ion channels, researchers can exploit a novel mechanism that yields rapid-onset antidepressant and anxiolytic effects. The rigorous SAR and self-validating protocols outlined herein provide a robust foundation for advancing TRPC4/5 inhibitors through the preclinical pipeline.

References

  • Title: Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. Source: British Journal of Pharmacology (2015). URL: [Link]

  • Title: Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. Source: PLoS One (2015). URL: [Link]

Sources

Exploratory

Exploring the N-Butyl-1H-benzimidazol-2-amine Pharmacophore: Synthesis, TRPC4/5 Inhibition, and Neuropharmacological Applications

Executive Summary The search for novel therapeutics in the treatment of mood disorders has increasingly shifted away from traditional monoamine modulation toward the regulation of neuroplasticity and intracellular calciu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel therapeutics in the treatment of mood disorders has increasingly shifted away from traditional monoamine modulation toward the regulation of neuroplasticity and intracellular calcium signaling. At the forefront of this paradigm shift is N-Butyl-1H-benzimidazol-2-amine (commonly designated as M084 ), a highly selective small-molecule inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) channels.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the M084 pharmacophore from its foundational chemical properties to its advanced in vivo applications. By examining the structure-activity relationship (SAR) of the 2-aminobenzimidazole scaffold and detailing self-validating experimental protocols, this whitepaper provides a comprehensive framework for researchers developing next-generation anxiolytic and antidepressant agents.

Chemical Foundation: The 2-Aminobenzimidazole Scaffold

The core of M084 is the 2-aminobenzimidazole (2ABI) moiety, a privileged structure in medicinal chemistry. Found in blockbuster drugs like astemizole and omeprazole, the 2ABI scaffold is characterized by a planar, delocalized structure containing a cyclic guanidine group.

Mechanistically, the aromatic benzimidazole ring features a 10-π electron system that conjugates with the nitrogen lone pair of the exocyclic amino group. This extensive electron delocalization imparts an amphoteric character to the molecule, making it both a weak acid and a weak base . From a synthetic perspective, this conjugation reduces the nucleophilicity of the exocyclic amine compared to standard aliphatic amines, necessitating high-energy conditions (such as microwave irradiation) to achieve efficient N-substitution during drug synthesis.

Rational Design & Structure-Activity Relationship (SAR)

The bare 2-aminobenzimidazole core exhibits no inhibitory activity against TRPC4 or TRPC5 channels. High-throughput screening and subsequent SAR optimization revealed that steric bulk at the exocyclic amine is an absolute requirement for target engagement within the Intracellular Binding Pocket A (IBP-A) of the TRPC channels .

The addition of a four-carbon alkyl chain (n-butyl) to the 2-amino position yielded M084, which balances chemical stability with potent channel blockade.

Quantitative SAR Summary: TRPC4/5 Inhibition

The following table summarizes the quantitative data driving the selection of the N-butyl modification over other structural analogs.

Compound / ScaffoldR-Group at 2-Amino PositionTRPC4 IC₅₀ (μM)TRPC5 IC₅₀ (μM)Pharmacological & Structural Notes
Core (Cpd 2) -H (Primary Amine)>50 (Inactive)>50 (Inactive)Lacks necessary steric bulk for IBP-A binding.
M084 -n-Butyl3.7 – 10.38.2Lead compound; optimal balance of potency and in vivo stability.
Cpd 16 -Piperidine (N-linked)ActiveActiveDemonstrates tolerance for ring-shaped structural constraints.
ML204 (Distinct quinoline scaffold)0.962.6Highly potent but suffers from poor pharmacokinetic stability.

Mechanistic Pharmacology: Targeting TRPC4 and TRPC5

TRPC4 and TRPC5 are non-selective cation channels highly expressed in the prefrontal cortex (PFC) and amygdala—regions critical for innate fear and emotional regulation. Overactivation of these channels leads to intracellular calcium overload, which is heavily implicated in anxiety and depressive phenotypes.

M084 acts as a negative gating modulator. By blocking TRPC4/5-mediated calcium and sodium influx, M084 triggers a compensatory neuroplastic response. Specifically, the acute blockade of these channels rapidly upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF subsequently activates its high-affinity receptor, TrkB, leading to the downstream phosphorylation of AKT and ERK kinases. This signaling cascade is the fundamental driver of the observed antidepressant and anxiolytic effects.

Pathway M084 N-Butyl-1H-benzimidazol-2-amine (M084) TRPC TRPC4 / TRPC5 Channels (Blocked) M084->TRPC Antagonizes (IC50 ~8.2 μM) Ca Reduced Intracellular Ca2+ Transient TRPC->Ca Prevents Cation Influx BDNF BDNF mRNA & Protein Upregulation Ca->BDNF Modulates Gene Expression Kinase AKT & ERK Phosphorylation BDNF->Kinase TrkB Activation Phenotype Antidepressant & Anxiolytic Phenotype Kinase->Phenotype Synaptic Plasticity

Diagram 1: Mechanism of action for M084-mediated TRPC4/5 inhibition and downstream BDNF signaling.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of M084 must follow a self-validating workflow. Each protocol below is designed so that the output of one step acts as the rigorous quality control input for the next.

Protocol 1: Microwave-Assisted Synthesis of M084

Causality: Traditional thermal reflux for nucleophilic aromatic substitution (S_NAr) on the electron-rich benzimidazole core often results in poor yields and degradation. Microwave irradiation provides precise kinetic energy to overcome the high activation barrier of the 2-chloro position, ensuring rapid and clean conversion.

  • Preparation: Suspend 1.0 equivalent of 2-chloro-1H-benzo[d]imidazole and 1.5 equivalents of n-butylamine in methanol (or methyl-1-butanol).

  • Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 150°C for 20–30 minutes.

  • Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (dichloromethane/methanol gradient) to yield N-Butyl-1H-benzimidazol-2-amine.

  • Validation: Confirm >99% purity via HPLC before proceeding to biological assays.

Protocol 2: High-Throughput Fluorescence Membrane Potential (FMP) Assay

Causality: While patch-clamp electrophysiology is the gold standard for ion channel resolution, it lacks the throughput necessary for SAR screening. The FMP assay translates transient cation influx into a scalable, quantifiable optical signal, allowing rapid determination of IC₅₀ values.

  • Cell Preparation: Culture HEK293 cells stably expressing TRPC4β or TRPC5 alongside a Gq-coupled receptor (e.g., μ-opioid receptor).

  • Dye Loading: Incubate cells with FMP dye (e.g., FLIPR Membrane Potential Assay Kit) for 30 minutes at 37°C.

  • Compound Addition: Pre-incubate the cells with varying concentrations of M084 (0.1 μM to 50 μM) for 5 minutes.

  • Stimulation & Readout: Inject a receptor agonist (e.g., DAMGO) to stimulate channel opening. Measure the reduction in fluorescence depolarization using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.

Protocol 3: In Vivo Behavioral & Ex Vivo Biochemical Correlation

Causality: Behavioral readouts are inherently subjective. To create a self-validating system, behavioral data must be strictly correlated with ex vivo biochemical markers. By quantifying BDNF immediately following behavioral testing, we establish a direct causal link between target engagement and phenotypic outcome.

  • Administration: Administer M084 (10 mg/kg, i.p. in 10% DMSO/water vehicle) to C57BL/6 mice. Wait 2 hours.

  • Behavioral Assay: Subject mice to the Tail Suspension Test (TST) or Forced Swim Test (FST). Record and blind-score the immobility time (a measure of behavioral despair).

  • Tissue Extraction: Immediately post-test, euthanize the animals and rapidly dissect the prefrontal cortex (PFC) and hippocampus on ice.

  • Biochemical Validation: Lyse the tissue and perform Western blotting. Probe for mature BDNF, p-AKT (S473), total AKT, p-ERK1/2 (T202/204), and total ERK1/2. An effective M084 response is validated only if behavioral improvement correlates with a statistically significant increase in BDNF and kinase phosphorylation compared to vehicle controls.

Protocol Step1 1. Microwave Synthesis Step2 2. FMP Assay Screening Step1->Step2 Step3 3. In Vivo Behavior (FST/TST) Step2->Step3 Step4 4. Ex Vivo Biochemistry Step3->Step4

Diagram 2: Self-validating experimental workflow from chemical synthesis to ex vivo confirmation.

Conclusion

The N-Butyl-1H-benzimidazol-2-amine (M084) pharmacophore represents a critical breakthrough in neuropharmacology. By successfully leveraging the amphoteric 2-aminobenzimidazole scaffold and optimizing it with an n-butyl moiety, researchers have unlocked a potent, stable inhibitor of TRPC4 and TRPC5 channels. The rigorous, self-validating methodologies outlined in this guide ensure that future structural iterations of M084 can be reliably synthesized, screened, and validated for their potential to treat severe mood disorders through the modulation of neuroplasticity.

References

  • Zhu, Y., Lu, Y., Qu, C., et al. (2015). "Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels." British Journal of Pharmacology, 172(14), 3495-3509.[Link]

  • Yang, L.-P., Jiang, F.-J., Wu, G.-S., et al. (2015). "Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice." PLoS ONE, 10(8), e0136255.[Link]

  • Padilla-Martínez, I. I., Cruz, A., García-Báez, E. V., & Rosales-Hernández, M. C. (2023). "N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores." Current Organic Synthesis, 20(2), 177-219.[Link]

Foundational

Whitepaper: Discovery and Characterization of N-butyl-1H-benzimidazol-2-amine (M084) as a TRPC4/TRPC5 Inhibitor

Executive Summary The transient receptor potential canonical (TRPC) channels are non-selective cation channels that play fundamental roles in cellular signaling, sensory transduction, and neuroplasticity[]. Among the TRP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transient receptor potential canonical (TRPC) channels are non-selective cation channels that play fundamental roles in cellular signaling, sensory transduction, and neuroplasticity[]. Among the TRPC subfamilies, TRPC4 and TRPC5 are highly expressed in the mammalian brain—particularly in the prefrontal cortex (PFC) and amygdala—and have emerged as critical modulators of innate fear and mood disorders[2][3].

As a Senior Application Scientist overseeing target validation, I present this technical guide detailing the discovery of N-butyl-1H-benzimidazol-2-amine (M084) . Identified via high-throughput screening (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR), M084 represents a breakthrough 2-aminobenzimidazole derivative that selectively inhibits TRPC4 and TRPC5 channels[4][5]. This whitepaper dissects the structure-activity relationship (SAR) of M084, its pharmacological profiling, and its rapid-onset antidepressant and anxiolytic efficacy in vivo[6][7].

Target Biology: The Rationale for TRPC4/TRPC5 Inhibition

TRPC4 and TRPC5 assemble into homo- or heterotetrameric channels that are primarily activated downstream of G-protein coupled receptors (GPCRs), specifically via the Gq/11-PLC and Gi/o signaling pathways[4][8].

In the context of neuropsychiatric disorders, excessive TRPC4/5 activation is linked to maladaptive stress responses. For instance, cholecystokinin (CCK) receptor signaling—a known driver of anxiety and depression-like states—requires TRPC5 to increase neuronal excitability[6]. By blocking TRPC4/5, M084 prevents this excessive calcium/sodium influx, thereby restoring intracellular homeostasis. This blockade paradoxically triggers a compensatory upregulation of Brain-Derived Neurotrophic Factor (BDNF) in the PFC, activating the TrkB-AKT/ERK signaling cascade to promote synaptic plasticity and rapid behavioral recovery[6][9].

G M084 M084 (N-butyl-1H-benzimidazol-2-amine) TRPC45 TRPC4 / TRPC5 Channels (Prefrontal Cortex) M084->TRPC45 Inhibits (IC50 ~8-10 µM) Ca Intracellular Ca2+ Homeostasis TRPC45->Ca Prevents Ca2+ overload BDNF BDNF Upregulation Ca->BDNF Triggers transcription/release TrkB TrkB Receptor Activation BDNF->TrkB Binds & Activates Kinases AKT & ERK1/2 Phosphorylation TrkB->Kinases Intracellular Signaling Behavior Rapid Antidepressant & Anxiolytic Effects Kinases->Behavior Synaptic Plasticity

Fig 1: Mechanism of action for M084 linking TRPC4/5 inhibition to BDNF signaling.

Hit Identification and Structural Optimization (SAR)

The discovery of M084 was driven by a robust HTS campaign evaluating 305,000 compounds from the MLSMR library[4]. The primary hit (CID 284016) was identified using a stable HEK293 cell line co-expressing mouse TRPC4β and µ-opioid receptors[4].

Key SAR Insights:

  • Amine Substitution: Dialkylation of the primary amine resulted in a complete loss of TRPC4 inhibitory activity, indicating that the amine hydrogen is critical for hydrogen bonding within the channel's binding pocket[4].

  • Steric Probing: Substituting the n-butylamine with pyrrolidine or methylpiperidine at position 2 of the benzimidazole backbone slightly improved efficacy[4]. This suggests that the flexible n-butyl chain of M084 likely loops around to form hydrophobic interactions with the channel pore or voltage-sensor-like domain.

  • Steric Hindrance: Compounds where the primary amine was sterically hindered retained inhibitory action, further supporting the hypothesis that the alkyl chain orientation is a primary driver of binding affinity[4].

Workflow HTS HTS of MLSMR Library (305,000 compounds) Hit Hit Identification (CID 284016 / M084) HTS->Hit FMP Assay SAR SAR Optimization (Amine Substitution) Hit->SAR Structural Refinement InVitro In Vitro Profiling (FMP & Ca2+ Assays) SAR->InVitro Selectivity Testing InVivo In Vivo Validation (FST, TST, EPM) InVitro->InVivo Lead Selection

Fig 2: Discovery workflow of M084 from HTS to in vivo behavioral validation.

Pharmacological Profiling & Selectivity

M084 demonstrates high aqueous solubility and rapid extracellular block of TRPC4/5 channels, irrespective of the mode of channel activation[4][5]. To ensure rigorous target validation, M084 was counter-screened against related TRPC family members (TRPC3, TRPC6) and other TRP channels (TRPA1, TRPM8, TRPV1)[][5].

Table 1: In Vitro Pharmacological Profile of M084

TargetAssay TypeActivation MethodIC50 (µM)Selectivity Profile
TRPC4β Intracellular Ca2+DAMGO (0.1 µM) via µ-receptor3.7 ± 0.5Primary Target[4][10]
TRPC4 FMP AssayDAMGO via µ-receptor10.3 ± 0.5Primary Target[4][10]
TRPC5 FMP AssayDAMGO via µ-receptor8.2 ± 0.7Primary Target[4][10]
TRPC3 FMP AssayDirect / GPCR~50.0Weak Inhibition[4]
TRPC6 FMP AssayCCh via M5 receptor>100Inactive[4][10]

In Vivo Efficacy: Neuropsychiatric Applications

M084 efficiently crosses the blood-brain barrier following intraperitoneal (i.p.) administration[2]. In murine models, a single acute dose of M084 (10 mg/kg) produced profound behavioral changes within just 2 hours, distinguishing it from traditional monoaminergic antidepressants (e.g., SSRIs) that require weeks to achieve clinical efficacy[2][3][7].

Table 2: In Vivo Behavioral Effects of Acute M084 Administration (10 mg/kg, i.p.)

Behavioral TestNeurological DomainObserved Effect vs. VehicleMechanistic Implication
Forced Swim Test (FST) Behavioral DespairSignificantly reduced immobility timeRapid antidepressant action[2][3]
Tail Suspension Test (TST) Behavioral DespairSignificantly reduced immobility timeRapid antidepressant action[2][3]
Light/Dark Transition AnxietyIncreased entries/time in light chamberAnxiolytic action[2][3]
Elevated Plus Maze (EPM) AnxietyIncreased exploration in open armsAnxiolytic action[2][3]
Novelty Suppressed Feeding Chronic StressDecreased latency to feedReversal of stress-induced pathology[2][7]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to isolate the causal variables of the experiment.

High-Throughput Fluorescence Membrane Potential (FMP) Assay

Causality Check: Why use FMP instead of standard Ca2+ dyes? TRPC4/5 are non-selective cation channels. Relying solely on Ca2+ dyes can yield false positives from intracellular ER store release. FMP directly measures the electrogenic membrane depolarization caused by net Na+/Ca2+ influx, providing a more accurate representation of channel conductance[4].

  • Cell Preparation: Plate HEK293 cells stably co-expressing mouse TRPC4β and µ-opioid receptors in 384-well plates. Validation: The µ-opioid receptor is required because TRPC4 physiologically opens downstream of Gi/o signaling; using the agonist DAMGO provides a standardized, titratable trigger[4][10].

  • Dye Loading: Incubate cells with FMP dye (e.g., FLIPR Membrane Potential Assay Kit) for 30 minutes at 37°C.

  • Baseline & Compound Addition: Add M084 (titrated from 0.1 to 100 µM) or vehicle (DMSO). Monitor fluorescence for 5 minutes. Validation: This step ensures M084 does not alter baseline membrane potential (acting as an artifactual pore-former) prior to channel activation.

  • Channel Activation: Inject 0.1 µM DAMGO to stimulate the Gi/o pathway and open TRPC4.

  • Data Acquisition: Record fluorescence kinetics. Calculate the IC50 by plotting the peak depolarization amplitude against the log concentration of M084. Validation: Include a known TRPC blocker (e.g., ML204) as a positive control[11].

In Vivo Behavioral Assessment & Biochemical Validation

Causality Check: The 2-hour post-injection window is a critical design choice. It specifically isolates the rapid-onset neuroplastic mechanisms of TRPC4/5 blockade, differentiating M084's mechanism from the delayed action of classic antidepressants[2][9].

  • Dosing: Administer M084 (10 mg/kg) via i.p. injection to C57BL/6 mice. Formulate M084 in sterile water containing 10% DMSO to solubilize the lipophilic benzimidazole core[2].

  • Behavioral Testing (FST/TST): Exactly 2 hours post-injection, subject mice to the Forced Swim Test or Tail Suspension Test. Validation: Include Amitriptyline (10 mg/kg) as a positive control and 10% DMSO as a vehicle negative control[2][9].

  • Tissue Extraction: Immediately following behavioral testing, sacrifice the animals and isolate the prefrontal cortex (PFC) and hippocampus. Validation: Comparing the PFC (high TRPC4/5 expression) against non-target tissues validates the regional specificity of the drug's action[9].

  • Molecular Profiling: Perform Western blotting on the PFC lysates. Probe for mature BDNF, p-AKT (S473), and p-ERK1/2 (T202/204)[7][9]. Validation: If behavioral improvements are observed without corresponding kinase phosphorylation, the proposed BDNF-dependent mechanism would be invalidated. M084 strictly requires this biochemical correlation to confirm its on-target efficacy.

Conclusion and Translational Outlook

N-butyl-1H-benzimidazol-2-amine (M084) represents a highly valuable pharmacological tool compound for interrogating the physiological roles of native TRPC4 and TRPC5 channels[2][5]. By demonstrating that acute TRPC4/5 inhibition rapidly upregulates BDNF signaling and reverses depressive/anxiogenic phenotypes, M084 validates TRPC4/5 as highly druggable targets for next-generation, rapid-acting neuropsychiatric therapeutics[2][7]. Future medicinal chemistry efforts should focus on optimizing the benzimidazole scaffold to increase sub-micromolar potency while maintaining its excellent blood-brain barrier permeability.

References

  • Zhu, Y., Lu, Y., Qu, C., et al. (2015). "Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels." British Journal of Pharmacology, 172(14), 3495-3509. URL: [Link]

  • Yang, L.-P., Jiang, F.-J., Wu, G.-S., et al. (2015). "Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice." PLoS One, 10(8): e0136255. URL: [Link]

  • Duan, J., Li, Z., Li, J., et al. (2020). "Structural basis for human TRPC5 channel inhibition by two distinct inhibitors." bioRxiv. URL: [Link]

Sources

Exploratory

N-Butyl-1H-benzimidazol-2-amine Hydrochloride (M084): A Technical Guide to TRPC4/5 Inhibition

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Identifiers: M084 | CAS: 51314-51-3 (Free Base) | CAS: 1992047-63-8 (Hydrochloride Salt) Executive Summary In the landscape of ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Identifiers: M084 | CAS: 51314-51-3 (Free Base) | CAS: 1992047-63-8 (Hydrochloride Salt)

Executive Summary

In the landscape of neuropharmacology, Transient Receptor Potential Canonical (TRPC) channels—specifically TRPC4 and TRPC5—have emerged as critical regulators of neuronal excitability. Overactivation of these channels in the corticolimbic system is heavily implicated in the pathophysiology of anxiety and depression. N-Butyl-1H-benzimidazol-2-amine hydrochloride , commonly designated as M084 , is a synthetic small-molecule inhibitor discovered via high-throughput screening that selectively targets TRPC4 and TRPC5 channels.

As an application scientist, I approach M084 not just as a chemical reagent, but as a precision pharmacological tool. This whitepaper deconstructs the structural basis of M084, outlines self-validating experimental methodologies for in vitro and in vivo profiling, and explains the causality behind formulation and assay design.

Physicochemical Profiling & Structural Causality

When designing experiments, the choice of salt form dictates the success of aqueous assays. While the free base of M084 ([1]) is highly lipophilic, utilizing the hydrochloride salt ([2]) significantly enhances aqueous solubility, a critical parameter for maintaining compound stability in physiological buffers (e.g., ACSF) and avoiding precipitation during in vivo administration.

Quantitative Physicochemical Data
PropertyValue (Hydrochloride Salt)Value (Free Base)
Chemical Formula C₁₁H₁₅N₃ · HClC₁₁H₁₅N₃
Molecular Weight 225.72 g/mol 189.26 g/mol
CAS Registry Number 1992047-63-851314-51-3
Target Affinity TRPC4 / TRPC5TRPC4 / TRPC5
Solubility Soluble in DMSO and H₂OSoluble in DMSO

Data synthesized from [2] and [3].

Pharmacological Mechanism of Action (MoA)

TRPC4 and TRPC5 are non-selective cation channels activated downstream of Gq/11-coupled or Gi/o-coupled G-Protein Coupled Receptors (GPCRs). M084 exerts its inhibitory effect by binding to the Intracellular Binding Pocket A (IBP-A) located within the Voltage Sensor-Like Domain (VSLD) of the channel[4].

The Causality of Inhibition: By occupying the IBP-A site, M084 stabilizes the channel in a closed conformation, preventing the influx of Ca²⁺ and Na⁺. This blockade directly limits cholinergic-driven hyperexcitability in neurons, which is the mechanistic basis for its downstream behavioral effects[4][5].

MoA GPCR GPCR Activation (Gq/11 or Gi/o) PLC PLC Signaling Cascade GPCR->PLC TRPC_Open TRPC4 / TRPC5 (Open State) PLC->TRPC_Open Ca_Influx Cation Influx (Ca2+, Na+) Neuronal Depolarization TRPC_Open->Ca_Influx TRPC_Closed TRPC4 / TRPC5 (Closed State) TRPC_Open->TRPC_Closed Conformational Shift M084 M084 (Inhibitor) Binds VSLD IBP-A M084->TRPC_Closed Stabilizes

Mechanism of TRPC4/5 channel inhibition by M084 via the IBP-A binding site.

In Vitro Profiling: Assay Methodologies

To establish the potency of M084, researchers rely on Fluorescence Membrane Potential (FMP) assays. The causality behind choosing FMP over traditional patch-clamp for initial screening is throughput: FMP provides a real-time, scalable readout of membrane depolarization across cell populations[5].

Quantitative Selectivity Profile
Target ChannelIC₅₀ Value (µM)Inhibition Profile
TRPC4 3.7 – 10.3Potent Inhibition
TRPC5 8.2Potent Inhibition
TRPC3 ~50.0Weak Inhibition
TRPC6 >100.0Inactive

Data derived from [6].

Step-by-Step Protocol: Self-Validating FMP Assay

To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating internal controls to verify both the assay window and the specificity of the compound.

  • Cell Preparation: Plate HEK293 cells stably co-expressing TRPC4 (or TRPC5) and the µ-opioid receptor (for Gi/o activation) at a density of 50,000 cells/well in a 96-well plate.

  • Dye Loading: Incubate cells with FMP dye (e.g., FLIPR Membrane Potential Assay Kit) for 30 minutes at 37°C. Causality: The dye partitions into the membrane; depolarization causes dye influx and increased fluorescence.

  • Compound Pre-incubation: Add M084 (serial dilutions from 0.1 µM to 100 µM) to the wells.

    • Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline, and a known broad-spectrum TRPC inhibitor (e.g., 2-APB or SKF96365) as a positive control for assay function.

  • Agonist Stimulation: Inject 0.1 µM DAMGO (a µ-opioid agonist) to stimulate channel opening[6].

  • Data Acquisition & Analysis: Record fluorescence (Ex 530 nm / Em 565 nm) continuously for 3 minutes. Calculate IC₅₀ by plotting the normalized peak fluorescence against the log concentration of M084.

In Vivo Efficacy: Behavioral Pharmacology

M084 has demonstrated rapid antidepressant and anxiolytic-like effects in murine models[7]. Because TRPC4/5 channels modulate fear and anxiety circuits in the amygdala, systemic inhibition by M084 blunts hyperexcitability without causing the sedative off-target effects often seen with benzodiazepines.

InVivo Formulation Formulation 10% DMSO/H2O Dosing i.p. Injection 10 mg/kg M084 Formulation->Dosing Incubation 2-Hour Absorption Phase Dosing->Incubation Assay1 FST / TST (Depression Model) Incubation->Assay1 Assay2 EPM / L-D Box (Anxiety Model) Incubation->Assay2

In vivo experimental workflow for evaluating M084 behavioral efficacy.

Step-by-Step Protocol: Acute Murine Behavioral Testing
  • Formulation Strategy: Dissolve M084 hydrochloride in a vehicle of 10% DMSO in sterile water.

    • Causality: While the HCl salt is water-soluble, 10% DMSO ensures complete dissolution of higher concentrations (up to 40 mg/kg) without causing peritoneal irritation upon injection[7].

  • Dosing Regimen: Administer M084 via intraperitoneal (i.p.) injection at an optimized dose of 10 mg/kg body weight.

    • Validation Step: Administer Amitriptyline (10 mg/kg) to a separate cohort as a positive control for antidepressant efficacy, and vehicle (10% DMSO) to a negative control cohort[7].

  • Absorption Window: Allow a strict 2-hour delay post-injection. Causality: This permits the compound to cross the blood-brain barrier and reach steady-state concentrations in the corticolimbic system.

  • Behavioral Execution:

    • Tail Suspension Test (TST) / Forced Swim Test (FST): Measure immobility time over 6 minutes. M084 significantly reduces immobility, indicating antidepressant action[7].

    • Elevated Plus Maze (EPM): Measure time spent in the open arms. Increased open-arm time validates anxiolytic efficacy.

  • Locomotor Control: Run an open-field test to ensure the 10 mg/kg dose does not alter baseline motor activity, ensuring that reductions in immobility are true mood-modulating effects, not hyperactive artifacts[7].

References

  • PubChem. N-butyl-1H-1,3-benzodiazol-2-amine (CID 284016). National Center for Biotechnology Information.

  • Zhu, Y., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(14), 3495-3509.

  • Yang, Y., et al. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PLoS One, 10(8), e0136255.

  • Duan, J., et al. (2020). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. bioRxiv.

  • Tocris Bioscience. M 084 hydrochloride Product Data Sheet. Bio-Techne.

  • MedKoo Biosciences. M084 | TRPC4/5 inhibitor.

Sources

Foundational

Molecular Architecture, Synthesis, and Applications of N-Butyl-1H-benzimidazole: A Technical Guide

Executive Summary N-Butyl-1H-benzimidazole (also known as 1-butylbenzimidazole or NBB) is a highly versatile N-alkylated derivative of benzimidazole. Characterized by its unique combination of a rigid, aromatic, electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butyl-1H-benzimidazole (also known as 1-butylbenzimidazole or NBB) is a highly versatile N-alkylated derivative of benzimidazole. Characterized by its unique combination of a rigid, aromatic, electron-rich benzimidazole core and a flexible, lipophilic butyl chain, NBB serves as a critical platform molecule. It is extensively utilized in the synthesis of Brønsted acidic ionic liquids, N-(fluoroalkyl)imidazolones, and as a high-performance electrolyte additive in Dye-Sensitized Solar Cells (DSSCs).

This whitepaper provides an in-depth analysis of its quantum structural properties, details a self-validating synthetic protocol for its preparation, and explores the mechanistic causality behind its application in advanced materials.

Physicochemical Identity & Quantitative Data

Before detailing synthetic methodologies, it is crucial to establish the baseline physicochemical parameters of N-Butyl-1H-benzimidazole. The following data summarizes its structural and thermodynamic properties, which dictate its behavior in polar aprotic solvents and its interaction with metal oxide surfaces.

PropertyValueAnalytical RelevanceSource
Chemical Name N-Butyl-1H-benzimidazoleIUPAC Standard
CAS Registry Number 4886-30-0Unique Identifier
Molecular Formula C₁₁H₁₄N₂Stoichiometric calculations
Molecular Weight 174.24 g/mol Mass spectrometry (M+H⁺ expected at ~175.2)
XLogP3 2.6Indicates moderate lipophilicity; guides extraction
Topological Polar Surface Area 17.8 ŲPredicts membrane/surface permeability
Physical State (at STP) LiquidRequires vacuum distillation for purification

Quantum Chemical and Structural Analysis

Understanding the reactivity of NBB requires an analysis of its frontier molecular orbitals and electron density distribution. According to Density Functional Theory (DFT) calculations performed at the B3LYP/6-311++G(d,p) level , the introduction of the butyl chain at the N1 position does not disrupt the aromatic conjugation of the benzimidazole core.

  • Bond Length Causality: The C1-N26 and C2-N27 bonds exhibit lengths of approximately 1.386 Å and 1.387 Å, respectively. This near-equivalence confirms the delocalization of the π-electrons across the imidazole ring.

  • NBO (Natural Bond Orbital) Analysis: Delocalization of the σ-electrons from the C1–C2 bond into antibonding orbitals (σ* C1–C6 and σ* C1–N26) provides stabilization energies of up to 4.63 KJ/mol. This inherent stability makes NBB highly resistant to degradation under thermal stress or continuous light soaking, a mandatory requirement for DSSC electrolytes.

Caption: Logical flow of quantum chemical analysis for determining NBB stability and reactivity.

Experimental Synthesis: Self-Validating Protocol

The synthesis of NBB is achieved via the N-alkylation of 1H-benzimidazole. As an Application Scientist, I emphasize designing protocols where each step inherently validates the success of the previous one.

Step-by-Step Methodology
  • Preparation & Solvation: Dissolve 10.0 mmol of 1H-benzimidazole in 15 mL of anhydrous Dimethyl Sulfoxide (DMSO) in an oven-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: DMSO is a polar aprotic solvent. It effectively solvates cations but leaves anions "naked," thereby drastically increasing the nucleophilicity of the benzimidazolide anion formed in the next step.

  • Deprotonation: Add 15.0 mmol (1.5 eq) of pulverized Potassium Hydroxide (KOH). Stir at room temperature for 2 hours.

    • Causality: KOH (pKa ~14 in water, higher in DMSO) is sufficiently basic to deprotonate the N-H bond of benzimidazole (pKa ~12.8), but mild enough to prevent unwanted ring-opening side reactions.

  • Alkylation (Sₙ2 Reaction): Dropwise add 12.0 mmol (1.2 eq) of 1-bromobutane. Stir the mixture for 12 hours at room temperature.

    • Causality: Dropwise addition controls the exothermic nature of the Sₙ2 nucleophilic substitution, preventing localized overheating and the formation of degradation byproducts.

  • In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with a 7:3 Hexane:Ethyl Acetate mixture.

    • Self-Validation: 1H-benzimidazole is highly polar due to N-H hydrogen bonding and will have a low Retention Factor (Rf). The disappearance of this spot and the appearance of a new, high-Rf spot (the lipophilic NBB) validates complete conversion.

  • Workup & Extraction: Quench the reaction by pouring it into 50 mL of ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) and dry over anhydrous Na₂SO₄.

    • Self-Validation: The phase separation itself is a purification step. The aqueous layer traps the DMSO, unreacted KOH, and KBr byproduct, while the organic layer selectively retains the NBB.

  • Isolation: Concentrate the organic layer under reduced pressure. Purify the crude liquid via vacuum distillation to yield pure N-Butyl-1H-benzimidazole as a pale yellow to colorless oil.

Caption: General experimental workflow for the N-alkylation of 1H-benzimidazole.

Spectroscopic Characterization Workflow

To definitively confirm the molecular architecture of the synthesized NBB, a multi-modal spectroscopic approach is required .

  • UV-Vis Spectroscopy: The experimental spectrum will exhibit a sharp peak at ~248 nm, corresponding to the π-π* transition of the benzimidazole ring, with a secondary peak near 295 nm.

  • FTIR Spectroscopy: The disappearance of the broad N-H stretching band (typically >3100 cm⁻¹) is the primary indicator of successful substitution. Look for the ν(C=N) stretch at ~1506 cm⁻¹, ν(C=C) at ~1460 cm⁻¹, and strong aliphatic C-H stretching from the butyl chain between 2955–2855 cm⁻¹.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Self-Validating Signal: A distinct triplet at ~4.15 ppm (2H) corresponds to the N-CH₂ protons. The extreme downfield shift is caused by the deshielding effect of the adjacent electronegative nitrogen atom.

    • The remaining butyl protons appear as a quintet at ~1.85 ppm (2H), a sextet at ~1.35 ppm (2H), and a terminal methyl triplet at ~0.95 ppm (3H). The aromatic protons appear as multiplets between 7.20 and 7.80 ppm (5H).

Applications in Advanced Materials: Dye-Sensitized Solar Cells (DSSCs)

Beyond its role as an intermediate, NBB is a highly prized additive in the formulation of non-volatile electrolytes for DSSCs. According to authoritative reviews on the, adding NBB (e.g., 0.5 M in 3-methoxypropionitrile) significantly boosts cell efficiency.

Mechanistic Causality:

  • Conduction Band Shift: The nitrogen lone pair on the benzimidazole ring coordinates with Lewis acid sites on the TiO₂ photoanode surface. This adsorption shifts the conduction band edge of TiO₂ upward (towards more negative potentials), directly increasing the Open-Circuit Voltage ( Voc​ ).

  • Recombination Inhibition: The lipophilic butyl chain creates a steric barrier at the TiO₂/electrolyte interface. This steric hindrance physically blocks triiodide ions ( I3−​ ) in the electrolyte from approaching the surface, drastically reducing the dark current (electron recombination).

Caption: Mechanistic role of N-Butyl-1H-benzimidazole in enhancing Dye-Sensitized Solar Cells.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 410458, 1-Butylbenzimidazole" PubChem, [Link]. Accessed 21 March 2026.

  • Kenzhebayeva, A., et al. "A Comprehensive Study of N-Butyl-1H-Benzimidazole" Molecules (Basel, Switzerland), vol. 27, no. 22, 2022. PubMed Central, [Link]

  • Oskam, G., et al. "Influence of Ancillary Ligands in Dye-Sensitized Solar Cells" Chemical Reviews, vol. 116, no. 21, 2016. ACS Publications, [Link]

Exploratory

The Benzimidazole Pharmacophore in Medicinal Chemistry: A Technical Whitepaper on Synthesis, Mechanisms, and Therapeutic Repurposing

Executive Summary The benzimidazole ring system—a fused bicyclic heterocycle comprising a benzene ring and an imidazole ring—stands as one of the most privileged scaffolds in medicinal chemistry and drug discovery[1][2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring system—a fused bicyclic heterocycle comprising a benzene ring and an imidazole ring—stands as one of the most privileged scaffolds in medicinal chemistry and drug discovery[1][2]. As a structural bioisostere to naturally occurring purines, benzimidazole derivatives exhibit an exceptional capacity to interact with diverse biological targets via hydrogen bonding, dipole-dipole interactions, and π−π stacking[1][3]. This in-depth technical guide explores the mechanistic pharmacology, modern synthetic methodologies, and clinical repurposing of benzimidazole derivatives, providing actionable protocols for researchers engaged in structural optimization and assay validation.

Mechanisms of Action: A Multi-Target Paradigm

While benzimidazole derivatives modulate a wide array of targets—including topoisomerases, DNA intercalation sites, and various kinases (e.g., PI3K/AKT, MAPK)[1][4]—their most thoroughly characterized and clinically exploited mechanism is the inhibition of tubulin polymerization [5][6].

Tubulin Polymerization Inhibition

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport and mitotic spindle formation. Benzimidazole carbamates (such as mebendazole, albendazole, and the experimental tool compound nocodazole) exert their primary cytotoxic effect by binding specifically to the colchicine-binding site located at the intra-dimer interface of β -tubulin[5][7].

By occupying this hydrophobic pocket, benzimidazoles induce a conformational change that prevents the addition of new tubulin heterodimers to the growing "plus-end" of the microtubule[7][8]. This effectively elongates the nucleation phase, significantly reduces the maximum velocity ( Vmax​ ) of polymerization, and disrupts the dynamic instability required for chromosomal segregation. The resulting mitotic catastrophe arrests the cell in the G2/M phase, ultimately triggering apoptotic cascades[5][6].

MOA BZ Benzimidazole Derivative Tub β-Tubulin (Colchicine Site) BZ->Tub Binds Poly Microtubule Polymerization Tub->Poly Inhibits Arrest Mitotic Arrest (G2/M Phase) Poly->Arrest Induces Apop Apoptosis (Cell Death) Arrest->Apop Triggers

Mechanism of benzimidazole-induced mitotic arrest via tubulin inhibition.

FDA-Approved Derivatives & Clinical Repurposing

The structural flexibility of benzimidazole has led to a broad spectrum of FDA-approved therapeutics[2][4]. Historically utilized as antiulcer agents (e.g., omeprazole) and anthelmintics (e.g., albendazole), the focus has recently shifted toward oncology[4][9]. Drug repositioning offers a accelerated pathway to the clinic by leveraging established pharmacokinetic and safety profiles[4].

Table 1: Quantitative & Qualitative Summary of Key Benzimidazole Therapeutics
DrugOriginal IndicationPrimary Molecular TargetRepurposed Indication (Oncology)Clinical Status
Bendamustine Oncology (CLL, NHL)DNA Alkylation / Cross-linkingN/AFDA Approved[10]
Mebendazole AnthelminticParasitic β -tubulinGlioblastoma, Colorectal CancerClinical Trials[4][5]
Albendazole AnthelminticParasitic β -tubulinMelanoma, Ovarian CancerClinical Trials[4][6]
Fenbendazole Veterinary AnthelminticParasitic β -tubulinVarious Solid TumorsPreclinical / Investigational[4]
Selumetinib N/A (De novo)MEK1/2 KinaseNeurofibromatosis type 1FDA Approved[10]

Synthetic Methodologies: From Bench to Scale-Up

The classical Phillips synthesis of benzimidazoles involves the condensation of o-phenylenediamine (OPD) with carboxylic acids (e.g., formic acid) under strongly acidic conditions and high heat (100°C)[11][12]. While robust, this method is incompatible with heat-sensitive functional groups.

Modern medicinal chemistry relies on oxidative cyclo-dehydrogenation of aniline Schiff bases, generated in situ from OPD and aldehydes[13]. To achieve this under mild conditions, transition-metal catalysts are employed.

Synthesis OPD o-Phenylenediamine Cond Condensation (Methanol, RT) OPD->Cond Ald Aryl Aldehyde Ald->Cond Cyclo Cyclo-dehydrogenation (Co(acac)2 Catalyst) Cond->Cyclo Schiff Base Prod 2-Substituted Benzimidazole Cyclo->Prod High Yield

Standard synthetic workflow for 2-substituted benzimidazole derivatives.

Protocol 1: Green Synthesis of 2-Substituted Benzimidazoles using Co(acac)₂

Causality & Rationale: Cobalt(II) acetylacetone acts as a mild Lewis acid and redox mediator. It facilitates the intramolecular cyclization of the Schiff base intermediate at room temperature, eliminating the need for harsh oxidants (like DDQ) or extreme heat, thereby preserving delicate pharmacophores on the aldehyde moiety[13].

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the chosen aryl aldehyde and 1.05 mmol of substituted o-phenylenediamine in 5 mL of analytical grade methanol[13].

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Cobalt(II) acetylacetone ( Co(acac)2​ ) to the mixture[13]. Note: The slight excess of OPD ensures complete consumption of the aldehyde, preventing difficult chromatographic separations later.

  • Reaction: Stir the mixture magnetically at room temperature (20-25°C). Monitor reaction completion via TLC (typically 1-3 hours depending on aldehyde electronics)[13].

  • Workup: Quench the reaction with water and extract the mixture with ethyl acetate ( 3×20 mL)[13].

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude solid from hot methanol to yield the pure 2-substituted benzimidazole[13].

Experimental Validation: In Vitro Tubulin Polymerization Assay

To confidently establish the mechanism of a novel benzimidazole derivative, researchers must validate its effect on microtubule dynamics. The following protocol utilizes a fluorescence-based approach to monitor tubulin assembly in real-time[7].

Protocol 2: Fluorometric Tubulin Polymerization Assay

Causality & Rationale: Tubulin polymerization is highly dependent on GTP, Mg2+ , and physiological temperature. By utilizing a fluorophore (like DAPI or a proprietary reporter) that increases in quantum yield upon incorporation into polymerized microtubules, we can track the nucleation and elongation phases. Self-Validation: The inclusion of Paclitaxel (a known stabilizer) and Nocodazole (a known destabilizer) establishes the maximum and minimum dynamic boundaries of the assay, ensuring that any observed inhibition by the test compound is structurally specific and not an artifact of buffer degradation[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PIPES buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9). Rationale: PIPES maintains the precise ionic strength required for tubulin heterodimer stability.

  • Protein Thawing: Thaw lyophilized porcine brain tubulin ( >99% purity) on ice and resuspend in the PIPES buffer to a final concentration of 2-3 mg/mL. Add 1 mM GTP immediately before use[7].

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add the test benzimidazole derivatives to achieve a final well concentration of 10 μ M.

    • Control 1 (Negative): 1% DMSO vehicle.

    • Control 2 (Stabilizer): 10 μ M Paclitaxel.

    • Control 3 (Inhibitor): 10 μ M Nocodazole[7].

  • Initiation: Rapidly pipette the tubulin/GTP solution into the wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader maintained at 37°C. Measure fluorescence (e.g., Ex 340 nm / Em 410 nm) every 60 seconds for 90 minutes[7].

  • Data Analysis: Plot fluorescence units versus time. Calculate the Vmax​ (slope of the linear elongation phase) and the nucleation time (lag phase). Effective benzimidazole inhibitors will show a flattened curve closely mirroring the Nocodazole control[7].

References

  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential Future Medicinal Chemistry (Taylor & Francis)[Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions MDPI[Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis National Institutes of Health (PMC)[Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine National Institutes of Health (PMC)[Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones MDPI[Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule Phytopathology / APS Journals[Link]

  • Mechanism of action of benzimidazole (BZ) carbamates targeting tubulin ResearchGate[Link]

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature ThaiScience[Link]

  • Benzimidazole - Organic Syntheses Procedure Organic Syntheses[Link]

  • Development of Benzimidazole Compounds for Cancer Therapy IntechOpen[Link]

Sources

Foundational

N-Butyl-1H-benzimidazol-2-amine: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide delv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide delves into the nuanced biological significance of a specific derivative, N-Butyl-1H-benzimidazol-2-amine. By dissecting its structural components—the core benzimidazole ring, the N-1 butyl substituent, and the C-2 amine group—we will project its potential therapeutic applications. This document synthesizes current understanding from structure-activity relationship (SAR) studies of analogous compounds to build a comprehensive profile, covering its probable anticancer, antimicrobial, and anthelmintic properties. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical analysis of its likely mechanisms of action. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this promising molecule.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is considered a "privileged scaffold" in drug discovery.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities.[3][4] The versatility of the benzimidazole core is further enhanced by the potential for substitution at various positions, which allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[5][6] N-Butyl-1H-benzimidazol-2-amine is a synthetic derivative featuring a butyl group at the N-1 position and an amine group at the C-2 position. These specific substitutions are known to significantly influence the biological activity of the benzimidazole scaffold.[3][7]

Synthesis of N-Butyl-1H-benzimidazol-2-amine

The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through a multi-step process. A common approach involves the initial formation of the 2-aminobenzimidazole core, followed by N-alkylation.

General Synthesis Pathway

A representative synthetic route is outlined below. The initial step involves the cyclization of o-phenylenediamine with a cyanating agent to form the 2-aminobenzimidazole intermediate. This is followed by N-alkylation to introduce the butyl group.

Synthesis_of_N_Butyl_1H_benzimidazol_2_amine o_phenylenediamine o-Phenylenediamine intermediate 2-Aminobenzimidazole o_phenylenediamine->intermediate  Acid, Heat cyanamide Cyanamide cyanamide->intermediate product N-Butyl-1H-benzimidazol-2-amine intermediate->product  Base, Solvent butyl_bromide 1-Bromobutane butyl_bromide->product

Caption: General synthesis of N-Butyl-1H-benzimidazol-2-amine.

Experimental Protocol: Synthesis of 2-Aminobenzimidazole

This protocol describes the synthesis of the 2-aminobenzimidazole intermediate from o-phenylenediamine and cyanamide.[1]

Materials:

  • o-Phenylenediamine

  • Cyanamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • In a reaction vessel, combine o-phenylenediamine with cyanamide in the presence of a protonic acid, such as hydrochloric acid, in an aqueous solution.

  • Heat the reaction mixture to a temperature between 90-160°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a strong base, such as sodium hydroxide, to precipitate the 2-aminobenzimidazole product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Experimental Protocol: N-Alkylation

This protocol outlines the subsequent N-alkylation to yield the final product.

Materials:

  • 2-Aminobenzimidazole

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve 2-aminobenzimidazole in acetonitrile in a reaction flask.

  • Add potassium carbonate as a base to the mixture.

  • Add 1-bromobutane dropwise to the stirring solution.

  • Reflux the reaction mixture and monitor its completion by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Biological Significance and Therapeutic Potential

The biological activity of N-Butyl-1H-benzimidazol-2-amine can be inferred from studies on structurally similar compounds. The N-butyl group generally enhances lipophilicity, which can improve cell membrane permeability.[3][8] The 2-amino group is a key pharmacophore for various biological activities.[9]

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents.[10] Their mechanisms of action are often multifaceted, with tubulin polymerization inhibition being a prominent pathway.[11]

Mechanism of Action: Tubulin Polymerization Inhibition

Many benzimidazole-based compounds, such as nocodazole, exert their anticancer effects by disrupting microtubule dynamics.[11] They bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10] It is plausible that N-Butyl-1H-benzimidazol-2-amine shares this mechanism of action.

Anticancer_Mechanism Compound N-Butyl-1H-benzimidazol-2-amine Tubulin β-Tubulin Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Disruption Polymerization->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed anticancer mechanism of action.

Supporting Data:

While specific data for N-Butyl-1H-benzimidazol-2-amine is limited, studies on analogous compounds provide valuable insights into its potential efficacy.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-substituted-2-amino-1H-benzimidazole derivative 15HT-29 (Colon)0.91[12]
N-substituted-2-amino-1H-benzimidazole derivative 15MDA-MB-231 (Breast)<0.006[12]
Benzimidazolium salt with butyl chainHCT-116 (Colon)10.6 ± 1.8[13]
N-alkylated-2-phenyl-1H-benzimidazole (2g)MDA-MB-231 (Breast)Not specified as best[3]
Antimicrobial Activity

Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4][14]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One of the proposed mechanisms for the antibacterial action of some benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death.

Supporting Data:

The following table summarizes the antimicrobial activity of related benzimidazole derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-alkylated-2-phenyl-1H-benzimidazole (2g)Staphylococcus aureus4[3]
N-alkylated-2-phenyl-1H-benzimidazole (2g)MRSA4[3]
N-alkylated-2-phenyl-1H-benzimidazole (1b, 1c, 2e, 2g)Candida albicans64[3]
N-alkylated-2-phenyl-1H-benzimidazole (1b, 1c, 2e, 2g)Aspergillus niger64[3]
Benzimidazole-pyrazole hybrid (10)Bacillus subtilis3.125[15]
Anthelmintic Activity

The anthelmintic properties of benzimidazoles are well-established, with several derivatives used in both human and veterinary medicine.[1]

Mechanism of Action: Inhibition of Fumarate Reductase

The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of the enzyme fumarate reductase, which is specific to the mitochondria of helminths.[1] This enzyme is a key component of the parasitic anaerobic respiration pathway. Its inhibition disrupts energy metabolism, leading to paralysis and death of the worm.

Anthelmintic_Mechanism Compound N-Butyl-1H-benzimidazol-2-amine Enzyme Fumarate Reductase (Helminth-specific) Compound->Enzyme Inhibits Energy Energy Production (ATP) Enzyme->Energy Paralysis Paralysis & Death of Parasite Energy->Paralysis Disruption leads to

Caption: Proposed anthelmintic mechanism of action.

Supporting Data:

The anthelmintic potential of N-Butyl-1H-benzimidazol-2-amine can be inferred from the activity of other 2-substituted benzimidazoles.[16]

Other Potential Biological Activities

Derivatives of 2-aminobenzimidazole have also been investigated for their effects on ion channels and as anti-inflammatory agents.[2][7][17] Further research is warranted to explore these potential applications for N-Butyl-1H-benzimidazol-2-amine.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[7][17]

  • N-1 Substitution: Alkylation at the N-1 position, as with the butyl group in the title compound, generally increases lipophilicity, which can enhance cell penetration and, consequently, biological activity.[3]

  • C-2 Substitution: The 2-amino group is a critical pharmacophore. Modifications at this position can significantly impact the compound's interaction with its biological target.[9]

Future Directions and Conclusion

N-Butyl-1H-benzimidazol-2-amine represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research into analogous compounds, it is likely to possess significant anticancer, antimicrobial, and anthelmintic properties. The provided synthesis protocols and mechanistic insights offer a solid foundation for further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to confirm its biological activities and elucidate its precise mechanisms of action. Optimization of the butyl chain length and substitutions on the 2-amino group could lead to the discovery of even more potent and selective drug candidates.

References

  • Derivatives of 2-aminobenzimidazole potentiate ASIC open state with slow kinetics of activation and desensitization - Frontiers. Available from: [Link]

  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels | Journal of Medicinal Chemistry - ACS Publications - ACS.org. Available from: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole - MDPI. Available from: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. Available from: [Link]

  • Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed. Available from: [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega. Available from: [Link]

  • 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Available from: [Link]

  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. Available from: [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps - Rsc.org. Available from: [Link]

  • Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. Available from: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC. Available from: [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Available from: [Link]

  • Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles - ResearchGate. Available from: [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed. Available from: [Link]

  • In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed. Available from: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available from: [Link]

  • The Anticancer Profile of Benzimidazolium Salts and Their Metal Complexes - IntechOpen. Available from: [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - MDPI. Available from: [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. Available from: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole - PubMed. Available from: [Link]

  • Synthesis and antimicrobial activity of N-1 substituted benzimidazoles - ResearchGate. Available from: [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 2-Aminobenzimidazoles

[label=" Executive Summary 2-Aminobenzimidazoles are privileged pharmacophores widely utilized in the development of antihistaminic, antiparasitic, and antiviral agents [1.1]. Traditional synthesis methods often suffer f...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="

Executive Summary

2-Aminobenzimidazoles are privileged pharmacophores widely utilized in the development of antihistaminic, antiparasitic, and antiviral agents [1.1]. Traditional synthesis methods often suffer from prolonged reaction times, harsh conditions, and poor yields due to thermal degradation and side-product formation[1]. Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, MAOS accelerates reaction rates, reducing synthesis time from days to mere minutes while significantly enhancing product purity and yield[2]. This application note provides validated protocols and mechanistic insights for researchers and drug development professionals looking to implement MAOS in benzimidazole scaffold generation.

Mechanistic Principles of MAOS

Unlike conventional conductive heating, which relies on thermal gradients and can cause localized charring, microwave irradiation interacts directly with polar molecules in the reaction mixture[3]. The alternating electromagnetic field causes rapid alignment and realignment of dipoles (dielectric polarization), generating uniform, instantaneous internal heat[3].

Causality in Protocol Design: When synthesizing 2-aminobenzimidazoles, the rate-limiting step is often the intramolecular cyclization. Microwave superheating provides the exact activation energy required to overcome this barrier instantaneously. This rapid kinetic push prevents the formation of thermodynamic side products that typically plague conventional reflux methods, ensuring high fidelity in combinatorial library generation[4].

Experimental Workflows

Workflow A 1. Reagent Prep (o-Phenylenediamine) B 2. Catalyst/Base Addition A->B C 3. Microwave Irradiation B->C D 4. Rapid Cyclization C->D E 5. Isolation & Purification D->E

Caption: General workflow for the microwave-assisted synthesis of 2-aminobenzimidazoles.

Protocol 1: Liquid-Phase Combinatorial Synthesis (PEG-Supported)

Context & Causality: Solid-phase synthesis simplifies purification but suffers from slow heterogeneous reaction kinetics. This protocol utilizes a soluble Polyethylene Glycol (PEG) support, which dissolves in the reaction solvent (ensuring rapid homogeneous kinetics) but precipitates in cold ether (enabling easy filtration)[2].

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve PEG-bound o-nitroaniline and the target amine in a high-dielectric solvent. Irradiate at 450 W for 1 minute. The high microwave power ensures >99% conversion without degrading the polymer support[2].

  • Reduction: Reduce the nitro group to a diamine intermediate under microwave heating.

  • Cyclization: React the PEG-bound o-phenylenediamine with an appropriate isothiocyanate or amine electrophile.

  • Cleavage: To detach the synthesized 2-(arylamino)benzimidazole, add LiBr and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. Irradiate in the microwave cavity (450 W) for exactly 4 minutes[2]. Note: Transesterification is highly accelerated under these conditions.

  • Isolation: Pour the homogeneous solution into a cold mixture of methylene chloride and ether. The PEG support precipitates selectively. Filter the mixture to yield the crude 2-(arylamino)benzimidazole (86–96% yield, 65–91% purity)[2].

Protocol 2: Transition-Metal-Free Construction of Imidazole-Fused Hybrid Scaffolds

Context & Causality: Constructing trinuclear N-fused hybrid scaffolds typically requires heavy transition metals (like Cu or Pd) which can contaminate drug candidates[5]. By utilizing MAOS, researchers can drive a transition-metal-free double C(sp2)–N coupling using just a base[6].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe sealed tube, combine 2-(2-bromoaryl)imidazole (1.0 eq) and 2-aminobenzimidazole (2.0 eq)[6].

  • Base Addition: Add K3PO4 (3.0 eq). Causality: An excess of base is critical to deprotonate the amine and drive the initial SNAr, compensating for the lack of a transition metal catalyst[6].

  • Solvent: Add DMF. DMF has a high loss tangent (tan δ), making it an excellent microwave absorber for rapid heating.

  • Irradiation: Place the sealed tube in the microwave reactor. Set the initial power to 120 W and the temperature to 150 °C. Irradiate for 2 hours[6].

  • Workup: Cool to room temperature. The evolution of ammonia gas (a byproduct of the β-elimination step) can be confirmed using Nessler's reagent[6]. Extract and purify via thin-layer chromatography (TLC) to isolate the pure scaffold.

Mechanism N1 2-(2-Bromoaryl)imidazole + 2-Aminobenzimidazole N2 Base (K3PO4) / DMF Microwave (150°C, 120W) N1->N2 N3 Nucleophilic Aromatic Substitution (SNAr) N2->N3 N4 Intramolecular Nucleophilic Addition N3->N4 N5 β-Elimination (Ammonia Extrusion) N4->N5 N6 Trinuclear Imidazole-Fused Hybrid Scaffold N5->N6

Caption: Reaction pathway for transition-metal-free construction of N-fused hybrid scaffolds.

Quantitative Data: MAOS vs. Conventional Heating

The following table summarizes the performance metrics of microwave-assisted protocols against their conventional thermal heating counterparts[1][2][6].

Synthesis TargetHeating MethodConditionsReaction TimeYieldPurity
2-Aminomethylbenzimidazole ConventionalHeating reflux, HCl cat.72 hours56%Moderate
2-Aminomethylbenzimidazole Microwave2450MHz, 119–280W, intermittent~2 hours56–77%High
PEG-bound 2-(arylamino)benzimidazole ConventionalThermal heatingSeveral hoursLowerModerate
PEG-bound 2-(arylamino)benzimidazole Microwave450W, Transesterification4 minutes86–96%65–91%
Imidazole-fused hybrid scaffold Conventional150°C, sealed vial20 hours33%Low (side products)
Imidazole-fused hybrid scaffold Microwave150°C, 120W, K3PO4, DMF2 hours76%High

Troubleshooting & Optimization

  • Thermal Degradation / Charring: If yields drop or the reaction mixture turns black, the 2-aminobenzimidazole derivative might be thermosensitive. Solution: Switch to intermittent irradiation (e.g., 10 cycles of 4–6 minutes with cooling intervals) and lower the wattage to 119–280 W[1].

  • Incomplete Cyclization: Ensure the solvent has a sufficiently high dielectric constant. Non-polar solvents (like toluene or hexanes) are transparent to microwaves and will not heat efficiently unless a highly polar catalyst or ionic liquid is added to act as a microwave receptor.

  • Base Equivalents in Metal-Free Couplings: In transition-metal-free couplings, do not reduce the base equivalents. A minimum of 3.0 equivalents of K3PO4 is required to effectively drive the SNAr and subsequent cyclization steps[6].

References

  • Rapid Microwave-Assisted Liquid-Phase Combinatorial Synthesis of 2-(Arylamino)benzimidazoles Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Source: Google Patents (CN101875638A)
  • Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks Source: RSC Advances (RSC Publishing) URL:[Link]

  • Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries Source: Taylor & Francis (Journal of Coordination Chemistry) URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of Benzimidazoles from o-Phenylenediamine

Abstract The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide range of biological activities and versatile applications.[1][2][3][4] This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide range of biological activities and versatile applications.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to benzimidazoles, originating from the condensation of o-phenylenediamine (OPDA) with one-carbon electrophiles. We will delve into the two cornerstone methods: the Phillips-Ladenburg reaction with carboxylic acids and the condensation with aldehydes. This document moves beyond mere procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and provides detailed, field-tested protocols. We further explore modern advancements, such as microwave-assisted synthesis, to equip researchers with a comprehensive toolkit for efficient and effective benzimidazole preparation.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole heterocycle, a fusion of benzene and imidazole, is structurally analogous to naturally occurring purines, allowing it to readily interact with biological macromolecules.[1] This fundamental property underpins its presence in a vast array of pharmacologically active agents, including proton-pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and antihistamines. Its utility also extends to materials science, where benzimidazole-based polymers are valued for their high thermal stability.

The most direct and widely adopted strategy for constructing the benzimidazole core involves the cyclocondensation of an o-phenylenediamine with a suitable one-carbon electrophile, typically a carboxylic acid or an aldehyde.[5][6][7] The choice of this second reactant directly dictates the substituent at the 2-position of the resulting benzimidazole, providing a convenient handle for molecular diversification.

Foundational Synthetic Strategies

There are two principal and time-honored methods for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine.

  • Method 1: The Phillips-Ladenburg Reaction (from Carboxylic Acids) : This approach involves the condensation of OPDA with a carboxylic acid, typically under strong acidic conditions and heat.[5][6][8][9][10] The acid catalyst is crucial for activating the carboxylic acid carbonyl for nucleophilic attack and for facilitating the subsequent dehydrative cyclization.

  • Method 2: Condensation with Aldehydes : This route utilizes an aldehyde as the one-carbon source. The reaction proceeds through a Schiff base intermediate, which then undergoes an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring.[1][5][6][11]

The following sections will provide detailed protocols and mechanistic insights for each of these pivotal transformations.

Method 1: The Phillips-Ladenburg Reaction with Carboxylic Acids

This is arguably the most common and versatile method for preparing a wide range of 2-substituted benzimidazoles.[6] The reaction involves heating OPDA with a carboxylic acid in the presence of a strong acid.

Mechanism & Rationale

The reaction proceeds via a two-step sequence:

  • Amide Formation : One of the amino groups of OPDA performs a nucleophilic attack on the protonated carbonyl carbon of the carboxylic acid.

  • Cyclization & Dehydration : The intermediate N-acyl-phenylenediamine then undergoes an intramolecular cyclization, where the second amino group attacks the amide carbonyl. The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic benzimidazole ring.

Strong acids like hydrochloric acid or polyphosphoric acid (PPA) are often employed. PPA is particularly effective as it serves as both the acid catalyst and a powerful dehydrating agent, driving the reaction equilibrium towards the product.[12][13][14][15][16][17]

General Experimental Workflow

The overall process for benzimidazole synthesis via the Phillips-Ladenburg reaction is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reactants 1. Mix OPDA & Carboxylic Acid Catalyst 2. Add Acid Catalyst (e.g., PPA, HCl) Reactants->Catalyst Heat 3. Heat under Reflux (Monitor by TLC) Catalyst->Heat Cool 4. Cool Reaction Mixture Heat->Cool Neutralize 5. Neutralize with Base (e.g., NaOH, Na2CO3) Cool->Neutralize Precipitate 6. Precipitate Product in Ice Water Neutralize->Precipitate Filter 7. Filter & Wash Solid Precipitate->Filter Recrystallize 8. Recrystallize from Solvent (e.g., Ethanol/Water) Filter->Recrystallize Characterize 9. Characterize Product (NMR, MS, MP) Recrystallize->Characterize

Caption: General workflow for benzimidazole synthesis.

Detailed Protocol: Synthesis of 2-Methylbenzimidazole

This protocol provides a specific example using acetic acid to synthesize 2-methylbenzimidazole.[18][19][20]

Materials:

  • o-Phenylenediamine (OPDA): 5.4 g (0.05 mol)

  • Glacial Acetic Acid: 3.0 mL (3.15 g, 0.0525 mol)

  • 4 M Hydrochloric Acid (HCl): 40 mL (or Polyphosphoric Acid)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol/Water mixture for recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and glacial acetic acid.[21]

  • Acid Addition: Carefully add 40 mL of 4 M HCl to the mixture. If using PPA, it would be added at this stage, and the mixture would be heated directly.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours.[5][19] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the acidic solution into a beaker containing 200 mL of crushed ice.

  • Neutralization: While stirring, slowly add 10% NaOH solution dropwise until the mixture becomes alkaline (pH > 8), which will cause the product to precipitate.[18][19]

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any inorganic salts.[5][18]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure, white crystals of 2-methylbenzimidazole.[19][22] Dry the product in an oven at 100°C.

Method 2: Condensation with Aldehydes

The reaction of OPDA with aldehydes provides another robust route to 2-substituted benzimidazoles. This method is particularly useful for synthesizing 2-aryl derivatives.[11]

Mechanism & Rationale

This reaction is a multi-step process:

  • Schiff Base Formation: The initial step is the condensation between one amino group of OPDA and the aldehyde to form a Schiff base (imine) intermediate.

  • Cyclization: The second amino group then attacks the imine carbon intramolecularly to form a non-aromatic dihydrobenzimidazole (benzimidazoline) intermediate.

  • Oxidation: The final and critical step is the oxidation of the benzimidazoline intermediate to the aromatic benzimidazole. This step requires an oxidizing agent. Various oxidants can be used, from molecular oxygen in the air to reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][23]

The choice of catalyst and oxidant can significantly influence the reaction's efficiency and selectivity.[2][11][24]

Detailed Protocol: Synthesis of 2-Phenylbenzimidazole using p-TsOH

This protocol details a straightforward synthesis using benzaldehyde and p-toluenesulfonic acid (p-TsOH) as a catalyst, which promotes both the condensation and the subsequent oxidative cyclization.[25]

Materials:

  • o-Phenylenediamine (OPDA): 1.08 g (0.01 mol)

  • Benzaldehyde: 1.06 g (1.02 mL, 0.01 mol)

  • p-Toluenesulfonic acid (p-TsOH): 20 mg (catalytic amount)

  • Dimethylformamide (DMF): 3 mL

  • 10% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve o-phenylenediamine and benzaldehyde in 3 mL of DMF.[25]

  • Catalyst Addition: Add a catalytic amount of p-TsOH to the solution.

  • Reaction: Heat the mixture with stirring at 80°C for 2-3 hours.[25] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, add the reaction mixture dropwise to a stirred solution of 10% Na₂CO₃ in 20 mL of water.[25]

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water, dry it, and recrystallize from ethanol to yield pure 2-phenylbenzimidazole.

Modern Methodologies: Microwave-Assisted Synthesis

To address the often long reaction times and high temperatures of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[3][12][13][22][26][27] Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[13][22][23][26]

Protocol: Microwave-Assisted Synthesis of Benzimidazoles from Carboxylic Acids

This protocol is a general method adaptable for various carboxylic acids.[12][26]

Procedure:

  • Mixing: In a 10 mL microwave process vial, place o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Acid Addition: Add two drops of 4 M hydrochloric acid.[26]

  • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power level (e.g., 50% power) for 1.5 to 4 minutes.[26]

  • Work-up and Purification: After cooling, the crude product is typically recrystallized directly from an ethanol/water mixture.[26] This method often bypasses the need for a lengthy aqueous work-up.

Comparative Data

The choice of synthetic method depends on factors like available equipment, desired scale, and the specific nature of the substrates. The following table summarizes typical outcomes for different approaches.

Method CategoryCarbon SourceCatalyst/ConditionsReaction TimeTypical Yield (%)Reference
Classical Thermal Acetic Acid4 M HCl, Reflux2–4 hours68–85%[18][22]
Classical Thermal Benzaldehydep-TsOH, 80°C2–3 hours~85-95%[25]
Microwave-Assisted Various AcidsHCl (cat.), MW1.5–4 minutes80–95%[26]
Microwave-Assisted Various AldehydesDDQ, MW5-10 minutes85-96%[23]
Nanoparticle Catalysis Various AldehydesAu/TiO₂, Ambient Temp.1-24 hours51-99%[1][24]

Conclusion

The synthesis of benzimidazoles from o-phenylenediamine remains a cornerstone of heterocyclic chemistry. While the classical Phillips-Ladenburg and aldehyde condensation methods are robust and widely applicable, modern techniques like microwave-assisted synthesis offer significant advantages in terms of speed, efficiency, and sustainability.[13][22] This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently select and execute the most appropriate synthetic strategy for their specific research and development goals.

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]

  • Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Taylor & Francis Online. [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5-DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry. [Link]

  • The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Royal Society of Chemistry. [Link]

  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. IntechOpen. [Link]

  • Synthesis of Benzimidazoles using High Yield Thermal Method. International Journal for Multidisciplinary Research. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. National Center for Biotechnology Information. [Link]

  • An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl). Thieme Connect. [Link]

  • The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. [Link]

  • Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

  • Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. Taylor & Francis Online. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. National Center for Biotechnology Information. [Link]

  • Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. IntechOpen. [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]

  • Synthesis of benzimidazole by polyphosphoric acid. ResearchGate. [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Benzimidazole. Organic Syntheses. [Link]

  • Preparation method of 2-methylbenzimidazole.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]

  • Green Synthesis of Benzimidazole Derivatives. International Journal of ChemTech Research. [Link]

  • Synthesis of 2- Methyl benzimidazole. YouTube. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. [Link]

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Thai Science. [Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Royal Society of Chemistry. [Link]

Sources

Method

Comprehensive In Vitro Assay Protocol for N-Butyl-1H-benzimidazol-2-amine hydrochloride (M084) – TRPC4/5 Channel Inhibition and Downstream Signaling

Executive Summary N-Butyl-1H-benzimidazol-2-amine hydrochloride, commonly referred to as M084 , is a potent, reversible, and selective small-molecule inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butyl-1H-benzimidazol-2-amine hydrochloride, commonly referred to as M084 , is a potent, reversible, and selective small-molecule inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels [1]. Identified through high-throughput screening of the MLSMR library, M084 has demonstrated significant translational potential, exhibiting rapid antidepressant and anxiolytic-like effects in vivo by modulating brain-derived neurotrophic factor (BDNF) and downstream kinase signaling [2].

This application note provides a self-validating, multi-tiered in vitro protocol designed for researchers and drug development professionals. It details the methodologies required to quantify M084’s inhibitory potency on TRPC4/5 channels and to map its subsequent neurotrophic signaling cascade.

Compound Preparation & Handling

To ensure assay reproducibility, strict adherence to compound handling guidelines is required.

  • Chemical Name: N-Butyl-1H-benzimidazol-2-amine hydrochloride

  • CAS Number: 1992047-63-8

  • Molecular Weight: 225.72 g/mol

  • Solubility: Highly soluble in Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Aliquot into single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Concentration: Dilute the stock in the respective assay buffer. Critical: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual shifts in baseline membrane potential.

Experimental Design & Rationale

As a Senior Application Scientist, I emphasize that a robust pharmacological profile cannot rely on a single readout. TRPC4 and TRPC5 are non-selective cation channels; their activation drives both calcium (Ca²⁺) influx and membrane depolarization. To build a self-validating data package for M084, we employ three orthogonal assays:

  • Intracellular Calcium Flux Assay: Directly quantifies the primary functional output of the channel. By measuring the reduction in agonist-evoked Ca²⁺ influx, we establish the primary IC₅₀.

  • Fluorescence Membrane Potential (FMP) Assay: Validates the Ca²⁺ assay by confirming that the physical blockade of the channel translates to the prevention of electrophysiological depolarization, ruling out false positives caused by dye interference or off-target calcium chelation.

  • Downstream Signaling (Western Blotting): Bridges the gap between ion channel biophysics and neuropharmacology by quantifying the upregulation of BDNF, p-AKT, and p-ERK—the molecular drivers of M084's antidepressant efficacy[2].

Pathway M084 M084 Hydrochloride TRPC45 TRPC4 / TRPC5 Channels M084->TRPC45 Inhibits (IC50 ~3.7-10.3 µM) Ca2 Intracellular Ca2+ Influx TRPC45->Ca2 Blocks Depol Membrane Depolarization TRPC45->Depol Prevents BDNF BDNF Upregulation Ca2->BDNF Modulates Depol->BDNF Modulates Kinase AKT / ERK Phosphorylation BDNF->Kinase Activates TrkB Receptor Effect Antidepressant & Anxiolytic Effects Kinase->Effect Promotes Neuroplasticity

Fig 1: Mechanism of action for M084 linking TRPC4/5 inhibition to neurotrophic signaling.

Step-by-Step Methodologies

Protocol 1: Intracellular Ca²⁺ Flux Assay (FLIPR)

Causality Check: This assay utilizes HEK293 cells stably co-expressing TRPC4β (or TRPC5) and µ-opioid receptors. The µ-opioid agonist DAMGO is used to stimulate Gi/o pathways, triggering TRPC4/5 opening [1].

  • Cell Seeding: Seed the engineered HEK293 cells into 384-well black-walled, clear-bottom microplates at a density of 15,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2 mM probenecid in standard extracellular assay buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells three times with assay buffer to remove extracellular dye. Add M084 across a 10-point concentration gradient (0.1 µM to 50 µM, final DMSO 0.1%). Incubate for 10 minutes at room temperature. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., ML204).

  • Agonist Stimulation & Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 515–575 nm) for 10 seconds. Inject 0.1 µM DAMGO (or 10 nM Englerin A for direct activation) and record the kinetic fluorescent response for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence change (ΔF/F₀). Plot the dose-response curve using a 4-parameter logistic fit to derive the IC₅₀.

Protocol 2: Fluorescence Membrane Potential (FMP) Assay

Causality Check: FMP dyes partition across the cell membrane based on the electrical gradient. Blockade of TRPC4/5 by M084 prevents the influx of cations, thereby maintaining a hyperpolarized state and reducing dye fluorescence [1].

  • Preparation: Seed cells as described in Protocol 1.

  • Dye Loading: Reconstitute the FLIPR Membrane Potential Assay Kit (Blue or Red dye) in assay buffer. Add 20 µL/well directly to the cells (no wash step required). Incubate for 30 minutes at 37°C.

  • Compound Incubation: Add the M084 concentration gradient and incubate for 10 minutes.

  • Readout: Measure baseline fluorescence in the FLIPR, inject the agonist (DAMGO), and monitor the kinetic change in fluorescence. A reduction in the peak depolarization signal correlates with M084's inhibitory potency.

Workflow Cell 1. Cell Culture HEK293 TRPC4/5 Dye 2. Dye Loading Fluo-4 / FMP Cell->Dye Incubate 3. M084 Incubation (0.1 - 50 µM, 10 min) Dye->Incubate Stimulate 4. Agonist Addition (e.g., DAMGO) Incubate->Stimulate Read 5. FLIPR Readout Kinetic Analysis Stimulate->Read

Fig 2: High-throughput screening workflow for evaluating M084 in vitro.

Protocol 3: Downstream Signaling Analysis (Western Blotting)

Causality Check: To prove that TRPC4/5 inhibition translates to neuroplasticity, we must quantify the expression of mature BDNF and the phosphorylation status of AKT and ERK in neuronal models [2].

  • Cell Treatment: Culture primary mouse cortical neurons (DIV 10-14). Treat with M084 (10 µM) or vehicle (0.1% DMSO) for 2 hours. Self-Validation: Use Amitriptyline (10 µM) as a positive control for antidepressant-like signaling.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane using a wet transfer system (100V for 1 hour).

  • Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour. Probe with primary antibodies against mature BDNF, p-AKT (S473), total AKT, p-ERK1/2 (T202/204), and total ERK1/2 overnight at 4°C.

  • Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate. Quantify band intensities via densitometry, normalizing the phosphorylated targets to their respective total protein levels.

Data Presentation & Expected Outcomes

M084 demonstrates high selectivity for TRPC4 and TRPC5 over other TRP family members. The table below summarizes the expected pharmacological profile based on rigorous in vitro validation [1].

Target ChannelAssay MethodologyExpected IC₅₀ (µM)Selectivity Profile
TRPC4 Ca²⁺ Flux (Fluo-4)3.7 ± 0.5Primary Target
TRPC4 FMP Assay10.3Primary Target
TRPC5 FMP Assay8.2 ± 0.7Primary Target
TRPC3 Ca²⁺ Flux (Fluo-4)~50.0Weak Inhibition
TRPA1, TRPV1, TRPM8 Ca²⁺ Flux (Fluo-4)> 100.0No Effect

Note: The slight discrepancy between Ca²⁺ and FMP assay IC₅₀ values is a well-documented phenomenon resulting from the non-linear relationship between intracellular calcium concentration and membrane potential dynamics.

References

  • Zhu, Y., Lu, Y., Qu, C., Miller, M., Tian, J., Thakur, D. P., Zhu, J., Deng, Z., Hu, X., Wu, M., McManus, O. B., Li, M., Hong, J., & Zhu, M. X. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(14), 3495–3509. URL:[Link] [1]

  • Yang, L. P., Jiang, F. J., Wu, G. S., Deng, K., Wen, M., Zhou, X., Hong, X., Zhu, M. X., & Luo, H. R. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PLoS One, 10(8), e0136255. URL:[Link] [2]

Application

Introduction: The Mechanistic Landscape of TRPC Channels

Advanced Cell-Based Assays for TRPC Channel Inhibitor Discovery: From High-Throughput Screening to Electrophysiological Validation Transient Receptor Potential Canonical (TRPC) channels are calcium-permeable, non-selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cell-Based Assays for TRPC Channel Inhibitor Discovery: From High-Throughput Screening to Electrophysiological Validation

Transient Receptor Potential Canonical (TRPC) channels are calcium-permeable, non-selective cation channels that serve as critical nodes in cellular signaling. Dysregulation of these channels is implicated in a spectrum of pathologies, from cardiovascular and neurological diseases to renal disorders such as focal segmental glomerulosclerosis[1].

Mammalian TRPC channels are broadly categorized into two main functional subgroups: TRPC1/4/5 and TRPC3/6/7[1][2]. As a Senior Application Scientist, I have observed that the most common point of failure in TRPC drug discovery is a fundamental misunderstanding of their activation pathways. TRPC channels are receptor-operated; their physiological activation is intrinsically linked to the G-protein coupled receptor (GPCR) and Phospholipase C (PLC) cascade[3]. PLC cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Crucially, the TRPC3/6/7 subgroup is directly gated by lipidic DAG[3], whereas TRPC1/4/5 activation is more complex, often requiring IP3-mediated calcium store depletion alongside other modulators[1][4].

TRPC_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Gq Protein PIP2 PIP2 Cleavage PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 Generation PIP2->IP3 TRPC367 TRPC3/6/7 Channels DAG->TRPC367 Direct Activation TRPC145 TRPC1/4/5 Channels IP3->TRPC145 Store Depletion Ca_Influx Intracellular Ca2+ Influx TRPC367->Ca_Influx TRPC145->Ca_Influx

Figure 1: GPCR/PLC signaling cascade leading to subtype-specific TRPC channel activation.

Assay Design & Rationale: The Tiered Screening Cascade

To discover potent and selective inhibitors (e.g., SAR7334 for TRPC6[5] or Pico145 for TRPC1/4/5[2]), a tiered screening approach is mandatory. We begin with a high-throughput FLIPR (Fluorescence Imaging Plate Reader) calcium assay to screen large compound libraries. However, fluorescence assays are indirect and susceptible to artifacts. Therefore, secondary validation using automated planar patch-clamp electrophysiology is required to confirm direct channel block and assess gating kinetics[6].

Table 1: Quantitative Comparison of Cell-Based Assays for TRPC Modulators

Assay ModalityPrimary ReadoutThroughput (Wells/Day)Signal-to-Noise (S/N)Key AdvantagePrimary Limitation
FLIPR Calcium Assay Intracellular Ca2+ Fluorescence10,000 - 50,000High (Z' > 0.6)Rapid kinetics, highly scalableIndirect measurement; prone to dye artifacts
Automated Patch Clamp Ionic Current (pA/pF)300 - 1,000Very HighDirect target engagement, voltage controlLower throughput; requires high cell quality
Membrane Potential Depolarization Fluorescence5,000 - 20,000Moderate (Z' ~ 0.5)Captures non-Ca2+ monovalent fluxSlower kinetics than Ca2+ dyes

Protocol 1: High-Throughput FLIPR Calcium Assay for TRPC3/6/7 Inhibitors

The Causality of Experimental Design: A common mistake in TRPC screening is using a broad GPCR agonist like Carbachol to stimulate the cells. Carbachol activates the entire PLC cascade, making it impossible to distinguish a true TRPC channel inhibitor from an upstream GPCR or PLC antagonist[3][5]. To ensure on-target specificity, we bypass the receptor entirely by applying a direct DAG analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) or the photo-switchable OptoDArG[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the target TRPC channel (e.g., TRPC6) at 30,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM loading buffer containing 2.5 mM probenecid. Expert Insight: Probenecid is critical. It inhibits organic anion transporters on the cell membrane, preventing the premature extrusion of the fluorophore and stabilizing the baseline fluorescence.

  • Compound Incubation: Add 10 µL of the test inhibitor diluted in assay buffer (final DMSO concentration < 0.1% to prevent membrane toxicity). Incubate for 30 minutes at room temperature in the dark.

  • Agonist Addition & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of 30 µM OAG to directly gate the TRPC channels. Record kinetic fluorescence for 3 minutes[5].

FLIPR_Workflow Step1 1. Cell Seeding (HEK293-TRPC) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step3 3. Compound Incubation (Test Inhibitors) Step2->Step3 Step4 4. Agonist Addition (OAG / OptoDArG) Step3->Step4 Step5 5. Signal Detection (FLIPR Kinetics) Step4->Step5

Figure 2: Step-by-step workflow for the FLIPR high-throughput calcium assay.

Protocol 2: Automated Patch Clamp Validation

The Causality of Experimental Design: While FLIPR measures intracellular calcium accumulation, patch-clamp electrophysiology measures the actual ionic current crossing the membrane. This orthogonal approach is necessary to rule out compounds that artificially lower calcium signals by interacting with SERCA pumps, mitochondria, or calcium extrusion mechanisms[6].

Step-by-Step Methodology:

  • Cell Preparation: Harvest TRPC-expressing cells using a mild detachment solution (e.g., Accutase) to preserve delicate membrane proteins. Resuspend in extracellular recording solution.

  • Cell Capture: Load the cell suspension onto an automated patch clamp platform (e.g., QPatch or IonWorks). The system applies negative pressure to capture individual cells in planar electrode apertures, forming a high-resistance gigaseal (>1 GΩ)[6].

  • Whole-Cell Configuration: The system applies a brief suction pulse to rupture the membrane patch, gaining direct electrical access to the cell interior.

  • Voltage Protocol: Apply a voltage ramp protocol from -100 mV to +120 mV over 500 ms. Expert Insight: TRPC channels exhibit a characteristic outwardly rectifying current-voltage (I-V) relationship. Monitoring the current amplitude at +120 mV provides a robust, high-signal window for quantifying channel block[6].

  • Compound Perfusion: Perfuse the test inhibitor and monitor the decay of the outward current until a steady-state block is achieved.

Establishing a Self-Validating System (Trustworthiness)

A protocol is only as reliable as its internal controls. To ensure the integrity of your TRPC screening cascade, implement the following self-validating metrics:

  • Z'-Factor Calculation: For the FLIPR assay, calculate the Z'-factor using vehicle controls and a reference inhibitor. A robust HTS assay must maintain a Z' > 0.5.

  • Reference Benchmarking: Always include a characterized reference compound to validate assay sensitivity. For TRPC6 assays, the inhibitor SAR7334 should consistently yield an IC50 of approximately 9.5 nM[5]. For TRPC1/4/5 assays, Pico145 should be used as the gold-standard reference[2].

  • Specificity Counterscreens: To prove a compound is a selective TRPC inhibitor rather than a general calcium signaling disruptor, counterscreen against closely related channels (e.g., TRPM or TRPV subfamilies) and STIM/Orai channels.

References

  • TRPC channels: Structure, function, regulation and recent advances in small molecular probes - PMC. nih.gov.
  • Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC c
  • The Development of Automated Patch Clamp Assays for Canonical Transient Receptor Potential Channels TRPC3, 6, and 7 - ResearchGate.
  • Buy OptoDArG | >98% - Smolecule. smolecule.com.
  • Opening doors to drug discovery: Insights into the inhibition of ion channels - D4 Pharma. d4-pharma.com.

Sources

Method

Application Note: Discovery and Validation of Benzimidazole Derivatives as Antileishmanial Agents

Introduction & Mechanistic Rationale Leishmaniasis, a neglected tropical disease caused by Leishmania protozoa, requires urgent therapeutic innovation due to the high toxicity, cost, and emerging resistance associated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Leishmaniasis, a neglected tropical disease caused by Leishmania protozoa, requires urgent therapeutic innovation due to the high toxicity, cost, and emerging resistance associated with current first-line treatments like pentavalent antimonials and miltefosine[1]. In recent years, benzimidazole derivatives have emerged as highly potent, versatile scaffolds in antiprotozoal drug discovery[2].

Mechanistically, benzimidazoles are privileged structures that can be repurposed to exploit two fundamentally distinct biochemical vulnerabilities in Leishmania parasites[3]:

  • Pteridine Reductase 1 (PTR1) Inhibition: Leishmania parasites are auxotrophic for folates and rely heavily on the PTR1 enzyme for the salvage and reduction of conjugated pterins and folates[4]. Because PTR1 is essential for parasite proliferation, benzimidazole derivatives—acting as structural isosteres to the core structure of folic acid—competitively bind the PTR1 active site, fully arresting the metabolic pathway required for DNA synthesis[4].

  • β-Tubulin Depolymerization: Benzimidazole moieties selectively bind to parasite β-tubulin, disrupting microtubule polymerization[5]. This structural disruption blocks the parasite's cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis[5]. Direct alterations in the tubulin-microtubule equilibrium have been observed in L. infantum promastigotes treated with benzimidazole agents[2].

Workflows and Mechanistic Pathways

Workflow Syn Benzimidazole Synthesis InSilico In Silico Docking (PTR1 & Tubulin) Syn->InSilico Promastigote Promastigote Assay (Extracellular) InSilico->Promastigote Amastigote Amastigote Assay (Intracellular) Promastigote->Amastigote Tox Cytotoxicity Profiling Amastigote->Tox Lead Lead Selection (High SI) Tox->Lead

Workflow for screening and validating benzimidazole antileishmanial candidates.

MOA Drug Benzimidazole Derivatives PTR1 Pteridine Reductase 1 (PTR1) Drug->PTR1 Inhibition Tubulin Parasite β-Tubulin Drug->Tubulin Binding Folate Folate Reduction Blocked PTR1->Folate Death Parasite Apoptosis Folate->Death Microtubule Microtubule Depolymerization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Arrest->Death

Dual mechanism of benzimidazoles targeting PTR1 and β-tubulin.

Quantitative Benchmarking Data

To establish baseline expectations for assay performance, Table 1 summarizes the half-maximal inhibitory concentrations (IC₅₀) and cytotoxic concentrations (CC₅₀) of recently validated benzimidazole derivatives.

Table 1: In Vitro Efficacy of Benzimidazole Derivatives

Compound DesignationTarget SpeciesIC₅₀ ValueCC₅₀ (Host Cell Line)Selectivity Index (SI)Ref
K1 (3-Cl phenyl) L. major0.68 µg/mL250 µg/mL (L929)368.3[4]
K2 L. major8.89 µg/mL63 µg/mL (L929)7.1[4]
Compound 8 L. infantumSub-micromolarN/A (HMEC-1)Moderately Improved[1]
Compound 28 L. tropicaSub-micromolarN/A (HMEC-1)Highly Improved[1]

Experimental Protocols

Protocol 1: High-Throughput Promastigote Viability Assay (Resazurin-Based)

Causality & Rationale: Promastigotes represent the flagellated extracellular form of the parasite. Testing them provides a rapid, high-throughput screen for direct parasiticidal activity. We utilize Resazurin (Alamar Blue) instead of MTT because it is non-toxic to the cells, allowing for continuous kinetic monitoring of metabolic activity without requiring cell lysis.

Step-by-Step Methodology:

  • Culturing: Grow Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C.

  • Seeding: Harvest logarithmic-phase promastigotes and seed at a density of 1 × 10⁶ parasites/mL (100 µL/well) in 96-well black, clear-bottom plates.

  • Treatment: Add benzimidazole derivatives at serial dilutions (ranging from 0.1 to 100 µg/mL). Include Miltefosine as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Detection: Add 20 µL of Resazurin solution (0.0125% w/v in PBS) to each well. Incubate for an additional 4–6 hours.

  • Analysis: Measure fluorescence using a microplate reader (Excitation 540 nm / Emission 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

  • Validation & Quality Control: A plate is only considered valid if the Z'-factor between the vehicle control (DMSO) and positive control (Miltefosine) is ≥ 0.5.

Protocol 2: Intracellular Amastigote Clearance Assay (Macrophage Infection Model)

Causality & Rationale: The promastigote assay can yield false positives for compounds that cannot penetrate mammalian cell membranes. The amastigote assay uses macrophages to replicate the human infection environment, validating both the drug's membrane permeability and its efficacy within the acidic phagolysosome where the parasite resides.

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 human monocytes at 5 × 10⁴ cells/well in a 16-well chamber slide. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours at 37°C (5% CO₂) to induce macrophage differentiation.

  • Infection: Wash the differentiated macrophages with warm PBS. Infect with stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Washing: Wash the wells vigorously three times with warm PBS to remove all non-internalized extracellular promastigotes.

  • Treatment: Apply the selected benzimidazole compounds at varying concentrations for 72 hours.

  • Fixation & Staining: Fix the cells with absolute methanol for 5 minutes and stain with 10% Giemsa solution for 15 minutes.

  • Quantification: Microscopically determine the infection index (Percentage of infected macrophages × Average number of amastigotes per infected cell) by counting at least 200 cells per well.

  • Validation & Quality Control: The infection rate in the vehicle control wells must exceed 70% to ensure a robust assay window. The Selectivity Index (SI) must be calculated in parallel using uninfected macrophages; an SI > 10 is the minimum threshold for advancing a hit compound[4].

Protocol 3: Target Validation - Cell-Free PTR1 Enzymatic Inhibition Assay

Causality & Rationale: To definitively validate that the phenotypic death observed in Protocols 1 & 2 is driven by PTR1 engagement[4], a cell-free enzymatic assay is performed. PTR1 reduces folates using NADPH as a cofactor; thus, enzyme activity is directly proportional to the consumption (oxidation) of NADPH, measured via a decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (20 mM sodium phosphate, pH 6.0, 150 mM NaCl).

  • Reaction Mix: In a UV-transparent 96-well plate, combine recombinant Leishmania PTR1 enzyme (10 nM final concentration), 100 µM NADPH, and the benzimidazole inhibitor at various concentrations in the assay buffer.

  • Incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow for drug-target binding.

  • Initiation: Add 20 µM folic acid (substrate) to initiate the enzymatic reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a spectrophotometric microplate reader.

  • Calculation: Determine the initial velocity of the reaction and calculate the Kᵢ (inhibition constant) using Michaelis-Menten kinetics.

  • Validation & Quality Control: Ensure the background oxidation of NADPH in the absence of the substrate (folic acid) is negligible. Use Methotrexate as a positive control for PTR1 inhibition to validate assay sensitivity.

Sources

Application

using N-Butyl-1H-benzimidazole as a platform molecule for ionic liquids.

An Application Guide to N-Butyl-1H-benzimidazole as a Versatile Platform for Task-Specific Ionic Liquids Authored by a Senior Application Scientist Introduction: The Benzimidazolium Cation as a Privileged Scaffold Ionic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to N-Butyl-1H-benzimidazole as a Versatile Platform for Task-Specific Ionic Liquids

Authored by a Senior Application Scientist

Introduction: The Benzimidazolium Cation as a Privileged Scaffold

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, distinguished by their negligible vapor pressure, high thermal stability, and remarkable tunability.[1][2][3] These properties have positioned them as "green" alternatives to volatile organic solvents and as highly adaptable materials in fields ranging from catalysis to energy storage.[2][4]

Within the vast landscape of ILs, those based on the benzimidazolium cation have emerged as particularly valuable. The fused benzene ring imparts unique electronic properties and thermal stability, while the core structure has demonstrated inherent biological activity.[2][5][6][7] This makes benzimidazolium ILs promising candidates for applications as electrolytes in dye-sensitized solar cells, potent antimicrobial agents, and effective corrosion inhibitors.[2][5][6]

N-Butyl-1H-benzimidazole stands out as a foundational platform molecule for this class of ILs.[6] The butyl group is a common and synthetically accessible substituent that influences the physicochemical properties of the resulting ionic liquid, such as its melting point and viscosity.[6][8] This guide provides a detailed exploration of the synthesis and application of ionic liquids derived from this versatile precursor, offering robust protocols and field-proven insights for researchers in materials science, chemistry, and drug development.

Core Synthesis Strategy: A Two-Step Pathway to Functional Ionic Liquids

The synthesis of task-specific ionic liquids from N-Butyl-1H-benzimidazole is a logical and highly adaptable two-step process. This methodology allows for the initial creation of a stable benzimidazolium salt, which then serves as a precursor for introducing a wide array of functional anions.

  • Quaternization (N-Alkylation): The first step involves the alkylation of the N-Butyl-1H-benzimidazole molecule. This reaction, a classic example of the Menschutkin reaction, targets the sp²-hybridized nitrogen atom of the imidazole ring.[1][9] This nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form a stable, quaternary benzimidazolium cation with the halide as the counter-ion.

  • Anion Exchange (Metathesis): The initial halide-based IL is often just an intermediate. The true functional tuning of the ionic liquid is achieved in the second step, where the halide anion is exchanged for another anion that imparts specific properties (e.g., hydrophobicity, electrochemical stability, or catalytic activity).[1][9][10][11][12] This is typically accomplished through a metathesis reaction with a metal salt of the desired anion or by using an anion exchange resin.[1][9]

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange N_Butyl_Benzimidazole N-Butyl-1H-benzimidazole Quaternization Menschutkin Reaction N_Butyl_Benzimidazole->Quaternization Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Quaternization Precursor_IL Precursor IL [Bu(R')Bim]+[X]- Quaternization->Precursor_IL Metathesis Anion Metathesis Precursor_IL->Metathesis Input for Step 2 Anion_Source Anion Source (M+A- or Resin-A) Anion_Source->Metathesis Final_IL Task-Specific IL [Bu(R')Bim]+[A]- Metathesis->Final_IL Byproduct Byproduct (M+X- or Resin-X) Metathesis->Byproduct

Caption: General two-step workflow for synthesizing task-specific ionic liquids.

Experimental Protocols: From Platform Molecule to Functional Product

The following protocols provide detailed, self-validating methodologies for the synthesis of ionic liquids based on the N-Butyl-1H-benzimidazole platform. The causality behind key steps is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of the Platform Molecule, N-Butyl-1H-benzimidazole

Principle: This protocol details the N-alkylation of benzimidazole to produce the N-butyl-1H-benzimidazole precursor. A strong base, sodium hydride (NaH), is used to deprotonate the benzimidazole, creating a highly nucleophilic benzimidazolide anion that readily reacts with 1-bromobutane.[13]

Materials:

  • Benzimidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromobutane

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF at 0 °C (ice bath). Rationale: The inert atmosphere and low temperature are critical for safely handling the highly reactive NaH and controlling the exothermic deprotonation reaction.

  • Add a solution of benzimidazole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the benzimidazolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cautiously quench it by the slow, dropwise addition of ice-cold water.

  • Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water to remove residual DMF, and dry over anhydrous Na₂SO₄.[13]

  • Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified further by column chromatography if necessary.

  • Validation: Confirm the structure of N-Butyl-1H-benzimidazole using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The spectroscopic data should align with established literature values.[6][7][14]

Protocol 2: Synthesis of a Benzimidazolium Halide Precursor

Principle: This protocol describes the quaternization of N-Butyl-1H-benzimidazole with methyl iodide to form a precursor ionic liquid, 1-butyl-3-methyl-1H-benzimidazolium iodide ([BMIm][I]). This is a direct Sₙ2 reaction where the remaining basic nitrogen on the benzimidazole ring attacks the methyl iodide.

Materials:

  • N-Butyl-1H-benzimidazole

  • Methyl iodide (CH₃I)

  • Acetonitrile (or Toluene)

  • Diethyl ether

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve N-Butyl-1H-benzimidazole (1.0 equivalent) in acetonitrile.[1]

  • Quaternization: Add methyl iodide (1.0 - 1.2 equivalents) to the solution.

  • Stir the reaction mixture at 50-80 °C for 24 hours under a nitrogen atmosphere.[1] The progress can be monitored by TLC until the starting benzimidazole spot disappears.

  • Isolation: After cooling to room temperature, remove the acetonitrile under reduced pressure. A viscous oil or solid will remain.

  • Purification: Wash the crude product repeatedly with dry diethyl ether (3 x 25 mL) and stir vigorously.[15] Rationale: The ionic liquid product is highly polar and insoluble in non-polar diethyl ether, while unreacted starting materials and non-polar impurities will be washed away.

  • Decant the ether layer and dry the purified ionic liquid under high vacuum at 60 °C to remove any residual solvent.

  • Validation: The structure of 1-butyl-3-methyl-1H-benzimidazolium iodide should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Anion Exchange for Task-Specific Ionic Liquids

Principle: This protocol outlines two common and effective methods for replacing the iodide anion of the precursor IL with a functional anion, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), which confers hydrophobicity and high thermal stability.

Method A: Metathesis with a Lithium Salt [1]

  • Dissolution: Dissolve the precursor IL, 1-butyl-3-methyl-1H-benzimidazolium iodide (1.0 equivalent), in deionized water.

  • Anion Addition: In a separate flask, prepare a solution of lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N]) (1.2 equivalents) in deionized water. Add the Li[Tf₂N] solution dropwise to the stirred IL solution at room temperature.[1]

  • Phase Separation/Precipitation: A second, denser phase (the [Tf₂N]⁻ IL) may separate, or a precipitate (lithium iodide) may form. Stir the mixture for 12 hours to ensure complete exchange.

  • Extraction and Washing: Add dichloromethane to the mixture. The desired ionic liquid will preferentially dissolve in the organic phase. Separate the organic layer and wash it with deionized water multiple times (3 x 15 mL).[1]

  • Purity Check (Self-Validation): Test the final aqueous wash with a silver nitrate (AgNO₃) solution. The absence of a white/yellow precipitate (AgI) confirms the complete removal of iodide ions.[1] This step is critical for ensuring the purity of the final product.

  • Final Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the dichloromethane under reduced pressure. Dry the final product under high vacuum.

Method B: Anion Exchange Resin [9][15]

  • Resin Preparation: Pack a chromatography column with an anion exchange resin (e.g., Amberlyst A-26, OH⁻ form). To load the desired anion, pass a solution of the corresponding acid or salt (e.g., an aqueous solution of Li[Tf₂N]) through the column until the pH of the eluate matches the initial solution. Then, wash the resin with methanol until the eluate is neutral.[15]

  • Ion Exchange: Dissolve the precursor IL, [BMIm][I], in methanol (e.g., a 50-60 mM solution) and pass it slowly through the prepared resin column.[15]

  • Elution: Wash the column with additional methanol to ensure all the product is eluted.

  • Isolation: Combine all the eluates, remove the methanol under reduced pressure, and dry the final ionic liquid under high vacuum at 60 °C.

  • Validation: Confirm the complete exchange and purity via NMR and the silver nitrate test as described in Method A.

G cluster_method_a Method A: Metathesis with Metal Salt cluster_method_b Method B: Anion Exchange Resin A_Start [BMIm]+[I]- (aq) A_Mix Mix & Stir A_Start->A_Mix A_Reactant Li+[Tf2N]- (aq) A_Reactant->A_Mix A_Result [BMIm]+[Tf2N]- (org) + Li+[I]- (aq) A_Mix->A_Result A_Wash Wash with H2O + AgNO3 Test A_Result->A_Wash A_Final Pure [BMIm]+[Tf2N]- A_Wash->A_Final B_Start [BMIm]+[I]- (in MeOH) B_Column Pass through Column B_Start->B_Column B_Resin Resin-[Tf2N]- B_Resin->B_Column B_Eluate Eluate: [BMIm]+[Tf2N]- (in MeOH) B_Column->B_Eluate B_Dry Evaporate MeOH + Dry B_Eluate->B_Dry B_Final Pure [BMIm]+[Tf2N]- B_Dry->B_Final

Caption: Comparative workflow for the two primary methods of anion exchange.

Physicochemical Properties and Applications

The choice of anion dramatically alters the properties of the N-Butyl-1H-benzimidazolium-based ionic liquid, enabling its function to be tailored for specific applications.

CationAnionMelting Point (°C)Decomposition Temp. (°C)Key Properties & Applications
[Bu(Me)Bim]⁺Br⁻ / I⁻Often solid at RT> 250Hydrophilic; Synthetic precursor.
[Bu(Me)Bim]⁺[BF₄]⁻< 25~300Lower viscosity, useful in electrochemistry.
[Bu(Me)Bim]⁺[PF₆]⁻< 25~350Hydrophobic, water-immiscible, stable.
[Bu(Me)Bim]⁺[Tf₂N]⁻< 25> 400High thermal stability, hydrophobic, low viscosity.[1]
[Bu(R)Bim]⁺VariousVaries> 280Tunable for use as corrosion inhibitors,[2] solvents,[16] and antimicrobial agents.[5]

Note: Data is representative and can vary based on purity and specific synthesis conditions. [Bu(Me)Bim]⁺ refers to 1-butyl-3-methyl-1H-benzimidazolium.

Key Application Insights:

  • Corrosion Inhibitors: The planar benzimidazole structure can adsorb effectively onto metal surfaces, forming a protective layer. Polymeric ionic liquids based on benzimidazole have shown significant promise in protecting carbon steel in acidic media.[2]

  • Antimicrobial Agents: Benzimidazolium ILs have demonstrated substantial antibacterial and antifungal activity.[5] The butyl chain contributes to the amphiphilic nature that can disrupt microbial cell membranes.

  • Electrolytes: The high thermal stability and ionic conductivity of these ILs make them suitable for use in energy devices like dye-sensitized solar cells, where they can improve charge transfer capabilities.[6][16]

  • Biodegradable Surfactants: By incorporating ester groups and alkyl chains, benzimidazolium ionic liquids can be designed as effective surfactants with enhanced biodegradability compared to some traditional surfactants.[8]

References

  • Comprehensive Methods for Synthesis of Ionic Liquids: Quaternization, Anion Exchange, and Lewis-Acid-Based Techniques. Slideshare.
  • A Simple Halide-to-Anion Exchange Method for Heteroarom
  • Process for preparing ionic liquids by anion exchange.
  • Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Str
  • Imidazolium ionic liquids: A simple anion exchange protocol. SciSpace.
  • Insights into the Formations of Host–Guest Complexes Based on the Benzimidazolium Based Ionic Liquids−β-Cyclodextrin Systems.
  • Expanding the Chemical Space of Benzimidazole Dic
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI.
  • Polymeric Ionic Liquids Based on Benzimidazole Derivatives as Corrosion Inhibitors for X-65 Carbon Steel Deterioration in Acidic Aqueous Medium: Hydrogen Evolution and Adsorption Studies.
  • Tetrakis-imidazolium and benzimidazolium ionic liquids: a new class of biodegradable surfactants. Royal Society of Chemistry.
  • Synthesis of Functionalized Ionic Liquids Based on Benzimidazolium and Their Properties. Chemical Journal of Chinese Universities.
  • Synthesis and physical study of new ionic liquids based imidazolium salts. Journal of University of Shanghai for Science and Technology.
  • 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. Royal Society of Chemistry.
  • Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole.
  • Application Notes and Protocols for N-Alkyl

Sources

Method

Application Notes and Protocols for Benzimidazole-Based Corrosion Inhibitors

Introduction: The Role of Benzimidazoles in Corrosion Mitigation Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Benzimidazoles in Corrosion Mitigation

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and safety of metallic structures across various industries. Among the diverse strategies to combat this destructive process, the use of organic corrosion inhibitors has proven to be a practical and effective method, particularly in acidic environments. Benzimidazole and its derivatives have emerged as a highly promising class of corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum.[1][2][3] Their efficacy is attributed to their unique molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.

These heterocyclic compounds, characterized by a fused benzene and imidazole ring, possess heteroatoms (nitrogen) and π-electrons that play a crucial role in the inhibition process.[4] Benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6] This comprehensive guide provides an in-depth exploration of the application of benzimidazoles as corrosion inhibitors, detailing the underlying mechanisms, evaluation protocols, and performance data for researchers, scientists, and professionals in materials science and chemical engineering.

Mechanism of Corrosion Inhibition by Benzimidazoles

The primary mechanism by which benzimidazole derivatives protect metals from corrosion is through their adsorption onto the metal surface.[4] This adsorption process can occur through two main pathways: physisorption and chemisorption.

  • Physisorption (Physical Adsorption): This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to the formation of cations. These positively charged ions are then attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻).[2]

  • Chemisorption (Chemical Adsorption): This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms (and other heteroatoms if present in the derivative) and the vacant d-orbitals of the metal atoms. This results in a more stable and robust protective film on the metal surface.[4]

The synergistic effect of both physisorption and chemisorption leads to the formation of a dense, protective film that isolates the metal from the corrosive environment, thereby significantly reducing the corrosion rate.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface cluster_reactions Corrosion Reactions H+ H+ Cl- Cl⁻ BimH+ Protonated Benzimidazole (BimH⁺) Metal Metal (e.g., Fe, Cu) BimH+->Metal Physisorption (Electrostatic Attraction) Anodic Anodic Reaction (Metal Dissolution) BimH+->Anodic Inhibits Bim Benzimidazole (Bim) Bim->Metal Chemisorption (Coordinate Bond) Cathodic Cathodic Reaction (Hydrogen Evolution) Bim->Cathodic Inhibits

Caption: Mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.

Factors Influencing Inhibition Efficiency

The effectiveness of benzimidazole-based corrosion inhibitors is influenced by several factors:

  • Molecular Structure: The presence of electron-donating or electron-withdrawing groups on the benzimidazole ring can significantly affect the electron density on the nitrogen atoms, thereby influencing the adsorption process and inhibition efficiency.[7]

  • Concentration: Generally, the inhibition efficiency increases with an increase in the inhibitor concentration up to a certain optimal value.[5]

  • Temperature: The effect of temperature on inhibition efficiency can vary. For physisorption, an increase in temperature usually leads to a decrease in inhibition efficiency. In contrast, for chemisorption, the inhibition efficiency may increase with temperature up to a certain point.[6]

  • Corrosive Environment: The nature of the corrosive medium, such as the type and concentration of the acid, can impact the performance of the inhibitor.[3]

Experimental Evaluation of Benzimidazole Corrosion Inhibitors

The performance of benzimidazole derivatives as corrosion inhibitors is typically evaluated using a combination of gravimetric and electrochemical techniques.

Weight Loss Method

This is a simple and straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol: Weight Loss Measurement

  • Specimen Preparation:

    • Cut metal coupons to a suitable size (e.g., 2.5 cm x 5.0 cm x 0.3 cm).[8]

    • Polish the coupons with different grades of emery paper to achieve a smooth surface.[9]

    • Degrease the coupons with a suitable solvent like acetone, rinse with distilled water, and dry them thoroughly.[10]

    • Accurately weigh the cleaned and dried coupons using an analytical balance (W_initial).[10]

  • Immersion Test:

    • Immerse the weighed coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the benzimidazole inhibitor.[11]

    • Maintain the test solution at a constant temperature for a specified duration (e.g., 24 hours).[9]

  • Post-Immersion Treatment:

    • After the immersion period, retrieve the coupons from the solutions.

    • Remove the corrosion products by carefully cleaning the coupons with a suitable cleaning solution (e.g., a solution containing HCl and a pickling inhibitor to prevent further attack on the base metal).[12]

    • Rinse the cleaned coupons with distilled water, dry them, and reweigh them (W_final).[9]

  • Data Analysis:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) Where:

      • K = 8.76 × 10⁴ (a constant)

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³[8]

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 Where:

      • CR_uninhibited = Corrosion rate in the absence of the inhibitor

      • CR_inhibited = Corrosion rate in the presence of the inhibitor[5]

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.[13]

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Characterization Prep Prepare Metal Coupons (Polishing, Cleaning, Weighing) WL Weight Loss Method Prep->WL EIS Electrochemical Impedance Spectroscopy (EIS) Prep->EIS PDP Potentiodynamic Polarization (PDP) Prep->PDP Data Calculate Corrosion Rate & Inhibition Efficiency WL->Data EIS->Data PDP->Data Mechanism Determine Inhibition Mechanism (Anodic, Cathodic, Mixed) Data->Mechanism Surface Surface Analysis (SEM, etc.) Mechanism->Surface

Caption: General workflow for evaluating benzimidazole-based corrosion inhibitors.

Protocol: Potentiodynamic Polarization (PDP)

  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration consisting of the metal coupon as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[14]

    • Immerse the electrodes in the corrosive solution with and without the inhibitor.[15]

  • Open Circuit Potential (OCP) Stabilization:

    • Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 30-60 minutes) until a steady-state potential is reached.[15]

  • Polarization Scan:

    • Apply a potential sweep from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s).[16]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.[15]

    • Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100 Where:

      • i_corr_uninhibited = Corrosion current density in the absence of the inhibitor

      • i_corr_inhibited = Corrosion current density in the presence of the inhibitor[7]

Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Electrochemical Cell Setup and OCP Stabilization:

    • Follow the same setup and stabilization procedure as for the PDP measurements.[17]

  • Impedance Measurement:

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[17][18]

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots.

    • Model the impedance spectra using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[19]

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100 Where:

      • R_ct_uninhibited = Charge transfer resistance in the absence of the inhibitor

      • R_ct_inhibited = Charge transfer resistance in the presence of the inhibitor[5]

Performance Data of Benzimidazole Derivatives

The following tables summarize the inhibition efficiencies of various benzimidazole derivatives on different metals in acidic media.

Table 1: Inhibition Efficiency of Benzimidazole Derivatives on Mild Steel in 1 M HCl

Benzimidazole DerivativeConcentration (M)Temperature (K)Inhibition Efficiency (%)Reference
2-(2-pyridyl)benzimidazole (PBD)5 x 10⁻³30397[5]
2-bromo-1H-benzimidazole (BrBD)5 x 10⁻³30395[5]
2-chloromethylbenzimidazole (2-CBI)1.24 x 10⁻³->90[7]
1-Benzyl-2-phenyl-1H-benzimidazole (BI)-293~95[4][6]
1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI)-293~85[4][6]
1-(Cyclohex-1-enyl)-3-((3-(4-nitrophenyl)isoxazol-5-yl)methyl)-1H-benzimidazol-2(3H)-one (P1)-->97[20]
1-(Cyclopent-1-en-1-yl)-benzimidazol-2(3H)-one (P2)-->97[20]

Table 2: Inhibition Efficiency of Benzimidazole Derivatives on Copper and its Alloys

Benzimidazole DerivativeMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-amino-5(6)-nitrobenzimidazoleCuNi alloyArtificial Seawater--[1]
2-aminobenzimidazoleCuNi alloyArtificial Seawater1 mM37[1]
Benzimidazolone derivative (CHBI)Copper3.5 wt.% NaCl10⁻³ M86.49[21]
Benzimidazole analogCopper3.5 wt.% NaCl0.80 mM92.79[21]
2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB)Copper0.5 M H₂SO₄10 mM95.2[22]
Benzimidazole (BIM)Zinc--79[23]
5-nitro-1H-benzimidazole (5-NOBIM)Zinc--81[23]
2-methyl-1H-benzimidazole (2-CHBIM)Zinc--80[23]
5,6-dinitro-1H-benzimidazoleZinc--86[23]
Benzimidazole (BIM)Copper--96[23]
5-nitro-1H-benzimidazole (5-NOBIM)Copper--95[23]
2-methyl-1H-benzimidazole (2-CHBIM)Copper--93[23]
5,6-dinitro-1H-benzimidazoleCopper--94[23]
Benzimidazole (BIM)Brass--97[23]
5-nitro-1H-benzimidazole (5-NOBIM)Brass--96[23]
2-methyl-1H-benzimidazole (2-CHBIM)Brass--92[23]
5,6-dinitro-1H-benzimidazoleBrass--94[23]

Table 3: Inhibition Efficiency of Benzimidazole Derivatives on Aluminum

Benzimidazole DerivativeCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
Omeprazole1 M HCl30-60Increases with concentration, decreases with temperature[24]
Pantoprazole sodium sesquihydrate1 M HCl30-60Increases with concentration, decreases with temperature[24]
Rabeprazole sodium1 M HCl30-60Increases with concentration, decreases with temperature[24]
5-Methyl-1H-benzotriazole (MHBTZ)1 M HCl-99.16 (at 2500 ppm)[25]

Conclusion

Benzimidazole and its derivatives have demonstrated exceptional performance as corrosion inhibitors for a variety of metals in diverse corrosive environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel benzimidazole-based inhibitors. The presented data underscores the significant potential of these compounds in the development of advanced corrosion mitigation strategies, contributing to enhanced material longevity and industrial safety.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2016). Corrosion inhibition potentiality of some benzimidazole derivatives for mild steel in hydrochloric acid: Electrochemical and weight loss methods. International Journal of Electrochemical Science, 11, 8348-8361. [Link]

  • Guo, L., Li, W., & Zhang, J. (2017). Benzimidazole and its derivatives as corrosion inhibitors for mild steel in hydrochloric acid. Materials and Technology, 51(1), 113-120. [Link]

  • Martinez, S., & Stern, I. (2019). Benzimidazole Derivatives as Copper Alloy Corrosion Inhibitors. International Journal of Electrochemical Science, 14, 3037-3051. [Link]

  • Benabid, S., & Toukal, L. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71(4), 668-684. [Link]

  • Benabid, S., & Toukal, L. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71(4), 668-684. [Link]

  • Ech-chihbi, E., et al. (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. Molecules, 28(19), 6965. [Link]

  • Cotesa. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Cotesa. [Link]

  • El-Lateef, H. M. A., et al. (2024). Corrosion Inhibition of Mild Steel in Hydrochloric Acid Solution by Benzimidazole: Experimental and Theoretical Studies. Journal of Molecular Structure, 1313, 138530. [Link]

  • Popova, A., et al. (2011). Corrosion Inhibition Efficiency of Benzimidazole and Benzimidazole Derivatives for Zinc, Copper and Brass. Asian Journal of Chemistry, 23(11), 4947-4952. [Link]

  • Marinescu, M., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal, 13(1), 1-23. [Link]

  • Rbaa, M., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14(41), 29635-29650. [Link]

  • ScienceGears. (2025). Corrosion Test with Potentiostat: Fast & Accurate Analysis. ScienceGears. [Link]

  • Rbaa, M., et al. (2024). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. Coatings, 14(1), 59. [Link]

  • Al-Zain, F. N., & Al-Zain, A. A. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), e54320. [Link]

  • ASTM G59-97(2023). (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Li, Y., et al. (2023). Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution. International Journal of Electrochemical Science, 18(1), 100002. [Link]

  • ASTM G59-97(2009). (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Chakir, A., et al. (2023). Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment. Journal of Applied Science and Environmental Studies, 6(1), 61-82. [Link]

  • i-Gas. (2025). Immersion Test: An Ultimate Guide. i-Gas. [Link]

  • KNUST. (n.d.). Lab 8 – Corrosion Studies by Weight Loss. KNUST. [Link]

  • El-Haddad, M. M., & Fouda, A. S. (2022). Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Letters in Applied NanoBioScience, 12(1), 11. [Link]

  • Scribd. (n.d.). Weight Loss Method in Corrosion Testing. Scribd. [Link]

  • Zhang, X., et al. (2023). Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages. Materials, 16(4), 1632. [Link]

  • Sklavounos, E., & Argirusis, N. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 3(2), 96-114. [Link]

  • Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. Gamry Instruments. [Link]

  • Rohini College of Engineering and Technology. (n.d.). 4.3 Electrochemical series & Determination of corrosion rate by weight loss method. Rohini College of Engineering and Technology. [Link]

  • Zerust. (2020). Using EIS Method for a Better Understanding of a Corrosion System. Zerust. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 1110A: Corrosivity Toward Steel. EPA. [Link]

Sources

Application

Antimicrobial Screening of Novel Benzimidazole Compounds: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance presents a formidable challenge to global health.[1] The di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health.[1] The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, benzimidazoles have emerged as a promising class of bioactive agents.[3][4][5] This versatile scaffold, a fusion of benzene and imidazole rings, is a constituent of vitamin B12 and is present in numerous clinically significant drugs.[3][4][6] Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[3][4][7][8]

This guide provides a comprehensive framework for the antimicrobial screening of novel benzimidazole compounds. It is designed to equip researchers with detailed, field-proven protocols and the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.

Part 1: Initial Screening for Antimicrobial Activity

The primary objective of initial screening is to efficiently identify which of the newly synthesized benzimidazole compounds possess any level of antimicrobial activity. This stage employs methods that are robust, cost-effective, and suitable for evaluating a large number of compounds.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9] The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[10] This quantitative measure is crucial for assessing the potency of a compound.[2] The protocol described herein is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][9][10][11]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on a suitable agar plate (e.g., Mueller-Hinton Agar), select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, which corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel benzimidazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (bacteria and broth only) and a sterility control (broth only) on each plate.[11]

    • Incubate the plates at 37°C for 18-24 hours.[11][13]

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]

Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[14] It provides a rapid and visually intuitive assessment of a compound's activity.[14]

Protocol: Disk Diffusion Assay

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[14]

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[14]

  • Application of Compound Disks:

    • Impregnate sterile filter paper disks with a known concentration of the benzimidazole compound.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[12]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15]

  • Interpretation:

    • The diameter of the zone of inhibition is inversely proportional to the MIC.[15] A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.

Caption: Initial antimicrobial screening workflow.

Part 2: Secondary Screening and Characterization

Compounds that demonstrate promising activity in the initial screening (i.e., "hit" compounds) should be subjected to more rigorous secondary assays to further characterize their antimicrobial properties.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC determines the concentration of an agent that inhibits bacterial growth, the Minimum Bactericidal Concentration (MBC) assay identifies the lowest concentration that results in bacterial death.[16][17] This distinction is critical for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Perform MIC Assay:

    • Conduct a broth microdilution assay as previously described to determine the MIC.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton agar plate.[18]

  • Incubation and Determination of MBC:

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction (a ≥3-log10 decrease) in the initial inoculum count.[17][19]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides a dynamic assessment of an antimicrobial agent's effect on bacterial viability over time.[13][20][21] This assay is invaluable for understanding the rate and extent of bacterial killing and can help to elucidate the pharmacodynamics of the compound.[13]

Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a bacterial inoculum in the mid-logarithmic phase of growth as described for the MIC assay.

    • Prepare tubes of CAMHB containing the benzimidazole compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).[21] Also, prepare a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume of the appropriate dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[13][19][20]

Caption: Secondary screening and characterization workflow.

Part 3: Data Interpretation and Presentation

Clear and standardized interpretation of results is essential for making informed decisions in the drug discovery process.

Interpreting Susceptibility Results

The results from MIC and disk diffusion assays are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).[10][15]

  • Susceptible (S): Implies that the infection may be appropriately treated with a standard dosage of the antimicrobial agent.[10]

  • Intermediate (I): Indicates that the MIC is approaching attainable blood and tissue concentrations, and therapeutic success may be likely if exposure is increased.[10]

  • Resistant (R): Suggests that the organism is not inhibited by the usually achievable concentrations of the agent.[10][22]

These interpretations are based on established breakpoints published by organizations like the CLSI.[15]

Data Presentation

Summarizing quantitative data in a structured table facilitates easy comparison of the antimicrobial activity of different benzimidazole compounds.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC/MIC Ratio
BZ-00141682
BZ-002>64>64>64-
BZ-0032842
Control (Ciprofloxacin)0.250.060.52

Part 4: Proposed Mechanism of Action of Benzimidazole Compounds

While the exact mechanism of action can vary depending on the specific substitutions on the benzimidazole ring, several key targets have been proposed.[7][8] Understanding the potential mechanism is crucial for lead optimization and predicting potential resistance development.

Some benzimidazole derivatives are thought to exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[23] This leads to the disruption of DNA synthesis and ultimately cell death.[23] Other proposed mechanisms include the inhibition of tubulin polymerization and interference with cellular transport processes.[8]

G Compound Novel Benzimidazole Compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action of certain benzimidazoles.

References

  • IDEXX (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. Available at: [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(6), 1845-1851. Available at: [Link]

  • Weese, J. S. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. Available at: [Link]

  • Kumar, R., & Singh, G. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. Available at: [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. Available at: [Link]

  • Singh, N., Pandurangan, A., Rana, K., Anand, P., Ahmad, A., & Tiwari, A. K. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 119-127. Available at: [Link]

  • Singh, N., Pandurangan, A., Rana, K., Anand, P., Ahamad, A., & Tiwari, A. K. (2012). Benzimidazole: A short review of their antimicrobial activities. Bangladesh Journals Online, 1(5), 119-127. Available at: [Link]

  • Kumar, R., & Singh, G. (2022). Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. Pharmacophore, 13(2), 41-55. Available at: [Link]

  • Constable, P. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. College of Veterinary Medicine at Illinois. Available at: [Link]

  • Semantic Scholar. (n.d.). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Semantic Scholar. Available at: [Link]

  • Rahman, T., Al-Masud, M. A., & Al-Bari, M. A. A. (2025). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 11(1), e33454. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Nottingham University Hospitals NHS Trust. (n.d.). Interpreting Sensitivity Results. NUH. Available at: [Link]

  • Zhang, L., Chen, Y., Li, Y., Wang, Y., & Li, H. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 991104. Available at: [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe. Available at: [Link]

  • Maciá, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Available at: [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Bio-protocol. Available at: [Link]

  • El-Sayed, N. F., El-Bendary, M. A., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Ayaz, F. A., & Yilmaz, I. (2018). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 18(16), 1364-1383. Available at: [Link]

  • Moghnieh, R. A., Kanafani, Z. A., Tabaja, H. Z., & Awad, L. S. (2016). Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 60(6), 3560-3568. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Creative Biolabs. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Creative Biolabs. Available at: [Link]

  • Bio-protocol. (n.d.). Broth Microdilution Assay. Bio-protocol. Available at: [Link]

  • MDPI. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

  • Academic Journals. (2012). A new screening method for discovering antibacterial agents from filamentous fungi. Academic Journals. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. CLSI. Available at: [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. CLSI. Available at: [Link]

  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • Scientific Electronic Library Online. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. SciELO. Available at: [Link]

  • Appiah, T., Berko, S., & Barnes, N. K. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International, 2019, 8310362. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • HighTech and Innovation Journal. (n.d.). Microbiological Antibiotic Assay Validation of Gentamicin Sulfate Using Two-Dose Parallel Line Model (PLM). HighTech and Innovation Journal. Available at: [Link]

  • IntechOpen. (2022). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. IntechOpen. Available at: [Link]

  • MDPI. (2025). Screening and Validation of Functional Residues of the Antimicrobial Peptide PpRcys1. MDPI. Available at: [Link]

  • Semantic Scholar. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Semantic Scholar. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). 54 Microbial Assay for Antibiotics / General Tests. PMDA. Available at: [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-Butyl-1H-benzimidazol-2-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks during drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks during drug development. Working with N-Butyl-1H-benzimidazol-2-amine hydrochloride presents a unique set of challenges. While formulating this weakly basic benzimidazole derivative as a hydrochloride salt is a standard approach to improve aqueous solubility, the lipophilic N-butyl group and the rigid, planar benzimidazole core often lead to suboptimal dissolution profiles and erratic in vitro/in vivo behavior.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you overcome specific solubility hurdles, ensuring your experimental protocols function as self-validating systems.

🔬 Core Troubleshooting & FAQs

Q1: Why does my N-Butyl-1H-benzimidazol-2-amine hydrochloride precipitate in simulated gastric fluid (SGF) despite being a water-soluble salt?

The Mechanism: This is a classic manifestation of the common ion effect . In the high-chloride environment of SGF (or 0.1 N HCl), the excess Cl⁻ ions shift the solubility product ( Ksp​ ) equilibrium of the hydrochloride salt. This forces the drug to precipitate out of solution as a solid HCl salt[1]. This solution-mediated transformation drastically reduces the concentration of dissolved active pharmaceutical ingredient (API) available for absorption.

The Solution: To overcome this, you must engineer the formulation to maintain a state of supersaturation. The addition of polymeric crystallization inhibitors—such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP)—sterically hinders the nucleation and crystal growth of the salt, prolonging the supersaturated state in the gastric environment[1].

G A N-Butyl-1H-benzimidazol-2-amine HCl (Solid Formulation) B Dissolution in Gastric Fluid (High [Cl-]) A->B C Common Ion Effect (Ksp Exceeded) B->C Excess Cl- shifts equilibrium D Precipitation of HCl Salt C->D No Inhibitor Present E Addition of Crystallization Inhibitor (e.g., HPMC / PVP) C->E Formulation Strategy F Maintained Supersaturation (Enhanced Absorption) E->F Steric hindrance of nucleation

Logical flow of the common ion effect on hydrochloride salts and mitigation via inhibitors.

Q2: How can I formulate this compound for neutral pH assays (e.g., cell culture media) where the free base precipitates?

The Mechanism: At a neutral pH (e.g., pH 7.4), the microenvironmental pH exceeds the drug's pHmax​ . The hydrochloride salt dissociates, and the compound reverts to its highly lipophilic free base form (driven by the hydrophobic N-butyl group), leading to rapid precipitation[2].

The Solution: The most robust self-validating system for this scenario is inclusion complexation using cyclodextrins. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic benzimidazole core and the butyl chain insert into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3]. Adding a water-soluble polymer like PVP-k30 can create a ternary complex, further synergizing the solubilization effect[4].

Quantitative Data: Expected Solubility Enhancements (Based on comparative data for structurally similar benzimidazole derivatives[4])

Complexation AgentPolymer AdditionFold Increase in SolubilityExpected Concentration Range (µg/mL)
β-CyclodextrinNone~200x - 400x45 - 95
HP-β-CyclodextrinNone~1000x - 1500x150 - 450
HP-β-CyclodextrinPVP-k30 (0.1% w/v)~1300x - 1400x140 - 600

Step-by-Step Protocol: Co-Evaporation Method for HP-β-CD Inclusion Complexes

  • Molar Ratio Determination: Conduct a phase solubility study (Higuchi-Connors method) to confirm whether the drug forms an AL​ -type (1:1) or AP​ -type (1:2) stoichiometric complex with HP-β-CD.

  • Solvent Preparation: Dissolve N-Butyl-1H-benzimidazol-2-amine HCl in a minimal volume of ethanol. Separately, dissolve the calculated molar equivalent of HP-β-CD in purified water.

  • Mixing: Add the ethanolic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring at 400 rpm.

  • Equilibration: Stir the mixture at room temperature for 24 hours to ensure complete thermodynamic equilibration of the inclusion complex.

  • Evaporation: Remove the solvents using a rotary evaporator under reduced pressure at 45°C until a solid residue forms.

  • Drying & Milling: Dry the residue in a vacuum oven at 40°C for 12 hours to remove residual solvent. Mill the dried complex and pass it through a 60-mesh sieve.

  • Validation (Critical Step): Confirm complexation using Differential Scanning Calorimetry (DSC) by observing the disappearance of the drug's melting endotherm, and use 1 H-NMR to observe chemical shifts in the benzimidazole protons.

G N1 Phase Solubility Study (Determine Molar Ratio) N2 Dissolve Drug in Ethanol Dissolve HP-β-CD in Water N1->N2 N3 Mix & Stir (24h, RT) (Thermodynamic Equilibration) N2->N3 N4 Solvent Evaporation (Rotary Evaporator at 45°C) N3->N4 N5 Vacuum Drying & Milling (Remove Residual Solvent) N4->N5 N6 Validation (DSC & 1H-NMR) N5->N6

Step-by-step experimental workflow for preparing HP-β-CD inclusion complexes.

Q3: I am trying to create a Self-Emulsifying Drug Delivery System (SEDDS) to bypass aqueous solubility limits entirely. How do I select the right excipients?

The Mechanism: Because the N-butyl group imparts significant lipophilicity, the free base of this compound is highly amenable to lipid-based formulations. The key to a successful SEDDS is selecting a lipid, surfactant, and co-surfactant blend that maintains the drug in a solubilized state upon aqueous dilution, spontaneously forming an oil-in-water microemulsion[5].

The Solution: You must systematically construct a ternary phase diagram. The drug must have maximum equilibrium solubility in the chosen oil phase to prevent precipitation upon dispersion in the gastrointestinal tract.

Step-by-Step Protocol: Excipient Screening for SEDDS

  • Equilibrium Solubility Screening: Add an excess of the drug to 1 mL of various oils (e.g., Capryol 90, Miglyol 812), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P) in separate glass vials.

  • Vortexing & Incubation: Vortex the mixtures for 2 minutes, then incubate them in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

  • Centrifugation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to separate the undissolved drug from the saturated lipid phase.

  • Quantification: Dilute the supernatant with methanol and quantify the dissolved drug using High-Performance Liquid Chromatography (HPLC).

  • Ternary Phase Diagram Construction: Select the oil, surfactant, and co-surfactant combination that yielded the highest drug solubility. Titrate varying Smix​ ratios (Surfactant to Co-surfactant) with water to identify the self-emulsifying region (the zone where the dispersion remains optically clear and droplet size is <200 nm).

G S1 Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) S2 Select Top Candidates (Max Drug Solubilization) S1->S2 S3 Prepare Smix Ratios (Surfactant:Co-surfactant) S2->S3 S4 Aqueous Titration (Visual & Droplet Size Analysis) S3->S4 S5 Plot Ternary Phase Diagram S4->S5 S6 Identify Microemulsion Region S5->S6

Systematic workflow for excipient screening and SEDDS formulation development.

📚 References

  • Title: Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media Source: ACS Publications URL: [Link]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed (NIH) URL: [Link]

  • Title: Development Of Benzimidazole Cyclodextrins Inclusion Complex With Enhanced Solubility And Antimicrobial Activity Source: Journal of Applied Bioanalysis URL: [Link]

  • Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles Source: SciELO URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL: [Link]

Sources

Optimization

Technical Support Center: Benzimidazole N-Methylation Optimization

Welcome to the Advanced Troubleshooting and Protocol Guide for the N-methylation of benzimidazoles. This resource is engineered for researchers, chemists, and drug development professionals who need to resolve regioselec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the N-methylation of benzimidazoles. This resource is engineered for researchers, chemists, and drug development professionals who need to resolve regioselectivity issues, optimize reaction yields, and implement scalable, reproducible methodologies.

Diagnostic Optimization Workflow

Before adjusting your reaction parameters, use the following decision matrix to identify the optimal chemical strategy based on your substrate's symmetry and your target regioisomer.

Workflow Start Start N-Methylation Optimization Check Are N1/N3 positions symmetric? Start->Check Sym Standard Alkylation (K2CO3 / MeI) Check->Sym Yes Asym Determine Target Regioisomer Check->Asym No LessHindered Less Sterically Hindered (N1) Asym->LessHindered MoreHindered More Sterically Hindered (N3) Asym->MoreHindered NaH Kinetic Control (NaH, THF, 0°C) LessHindered->NaH Protect One-Pot Protection (PhSO2Cl then MeOTs) MoreHindered->Protect Bio Biocatalytic Cascade (Methyltransferases) MoreHindered->Bio Green Alt YieldIssue Low Yield or Over-methylation? NaH->YieldIssue Protect->YieldIssue FixYield Check Stoichiometry (1.0-1.2 eq MeI) Slow Addition YieldIssue->FixYield Yes

Decision matrix for optimizing benzimidazole N-methylation based on symmetry and steric targets.

Troubleshooting & FAQs

Q1: Why am I obtaining a mixture of N1 and N3 regioisomers, and how can I control it? Causality & Solution: Unsymmetrically substituted benzimidazoles exist in a rapid tautomeric equilibrium[1]. Deprotonation yields a delocalized benzimidazolide anion with two nucleophilic nitrogen centers. Direct alkylation typically favors the less sterically hindered position due to kinetic control[1]. If you are seeing poor selectivity, your base/solvent system may be allowing thermodynamic equilibration[2]. To strictly enforce kinetic control and improve N1 (less hindered) selectivity, switch from weak bases (like K₂CO₃) to strong, non-nucleophilic bases (NaH) in an aprotic solvent (THF) at 0 °C[2].

Q2: My target is the sterically more hindered regioisomer. Direct methylation yields <5% of this product. How do I invert the selectivity? Causality & Solution: Direct methylation inherently favors the most accessible nitrogen. To synthesize the sterically hindered (less stable) isomer, you must employ a temporary steric blocking strategy[3]. By reacting the benzimidazole with a bulky protecting group like phenylsulfonyl chloride (PhSO₂Cl), the less hindered nitrogen is selectively protected[3]. Subsequent treatment with a strong methylating agent (methyl triflate) forces methylation at the hindered site, after which the sulfonyl group is cleaved in situ by an amine nucleophile[3].

Q3: I am observing significant formation of a 1,3-dimethylbenzimidazolium byproduct. How do I prevent over-methylation? Causality & Solution: Benzimidazoles can undergo a second alkylation to form quaternary ammonium salts if the methylating agent is in excess or if localized concentration spikes occur[1]. To prevent this, strictly control your stoichiometry (1.0 to 1.2 equivalents of the methylating agent) and utilize a slow, dropwise addition of the electrophile to a dilute reaction mixture[1].

Q4: Are there environmentally sustainable (green) alternatives that maintain high regioselectivity? Causality & Solution: Yes. Recent advancements in biocatalysis utilize engineered methyltransferases in a cyclic enzyme cascade[4]. Using simple alkyl halides or methyl tosylate as the methyl source, these enzymes recognize subtle substrate differences to impart exceptional regioselectivity (often >99:1) under mild, aqueous conditions[4].

Quantitative Data: Regioselective Methods Comparison

The following table summarizes the expected outcomes of various optimization strategies, allowing you to select the precise conditions required for your target isomer[2][3][4].

MethodologyTarget RegioisomerTypical YieldRegioselectivity (r.r.)Key Reagents
Standard Basic Less hindered (N1)70–85%~3:1 to 5:1K₂CO₃, MeI, DMF
Kinetic Control Less hindered (N1)80–95%>10:1NaH, MeI, THF (0 °C)
Sulfonyl Protection More hindered (N3)75–85%>98:2PhSO₂Cl, MeOTs, Et₃N
Biocatalytic Highly specificUp to 99%>99:1SAM/SAH, MeOTs, Enzymes

Mechanistic Causality

Understanding the mechanistic divergence is critical for troubleshooting. The pathway below illustrates how the delocalized anion can be steered toward either the kinetic product or the sterically hindered product via protection.

Mechanism Tautomer Benzimidazole Tautomers Anion Benzimidazolide Anion Tautomer->Anion Base PathA Direct Alkylation (Kinetic) Anion->PathA PathB PhSO2Cl Protection (Steric Block) Anion->PathB ProdA Less Hindered Isomer (N1) PathA->ProdA MeI ProdB More Hindered Isomer (N3) PathB->ProdB 1. MeOTs 2. Amine

Mechanistic divergence in N-methylation highlighting direct vs. protected pathways.

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled N-1 Alkylation (Less Hindered Isomer)

This protocol utilizes a strong base at low temperatures to lock the reaction into kinetic control, preventing thermodynamic equilibration[2].

  • Preparation : To a flame-dried round-bottom flask under an inert argon atmosphere, add the substituted benzimidazole (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation : Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Check: Observe the reaction for hydrogen gas evolution (bubbling). The complete cessation of bubbling (typically 30–45 minutes) validates the complete formation of the highly nucleophilic benzimidazolide anion.

  • Electrophile Addition : Maintain the temperature strictly at 0 °C. Add the methylating agent (e.g., MeI, 1.05 eq) dropwise via syringe.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, directly mitigating the risk of quaternary ammonium salt formation[1].

  • Completion & Workup : Allow the mixture to stir for 1 hour at 0 °C. Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH before proceeding with standard ethyl acetate extraction.

Protocol B: One-Pot Regioselective Synthesis of the Sterically Hindered Isomer

This protocol uses a bulky directing group to block the favored nitrogen, forcing methylation onto the hindered site[3].

  • Selective Protection : Dissolve the benzimidazole (1.0 eq) in anhydrous acetonitrile. Add triethylamine (1.2 eq) followed by dropwise addition of phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq). Stir for 8 hours at room temperature.

    • Causality: The bulky phenylsulfonyl group selectively reacts with the less sterically hindered nitrogen, effectively blocking it from further reaction[3].

  • Methylation : Add methyl triflate (MeOTs, 1.5 eq) directly to the reaction mixture. Stir for 24 hours.

    • Self-Validation Check: Perform a TLC analysis. The complete disappearance of the sulfonated intermediate and the appearance of a baseline-hugging, highly polar sulfonyl-methylated salt validates that the hindered nitrogen has been successfully alkylated.

  • Deprotection : Add N,N-butylmethylamine (2.1 eq) to the same flask and heat the solution to 80 °C overnight.

    • Causality: The amine acts as a nucleophile to cleave the sulfonyl directing group, liberating the sterically hindered N-methyl benzimidazole[3].

  • Workup : Dilute the mixture with dichloromethane (DCM) and wash twice with 1 M NaOH to remove the resulting sulfonamide byproducts. Extract the aqueous phase with DCM, dry over MgSO₄, and concentrate.

References

  • Title : Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles Source : Angewandte Chemie (d-nb.info) URL :[Link]

Sources

Troubleshooting

Benzimidazole Synthesis Support Hub: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles. Designing these privileged pharmacophores often presents significant synthetic bottlenecks, including substrate degradation, regi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles. Designing these privileged pharmacophores often presents significant synthetic bottlenecks, including substrate degradation, regiochemical ambiguity, and over-oxidation. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical FAQs designed specifically for researchers and drug development professionals.

Part 1: Workflow & Bottleneck Analysis

G OPDA o-Phenylenediamine (OPDA) Condensation1 Phillips Condensation (Strong Acid, Heat) OPDA->Condensation1 Condensation2 Oxidative Condensation (Catalyst, Oxidant) OPDA->Condensation2 Aldehyde Aldehyde Aldehyde->Condensation2 CarboxylicAcid Carboxylic Acid CarboxylicAcid->Condensation1 Product 2-Substituted Benzimidazole Condensation1->Product -H2O Issue1 Bottleneck: Substrate Degradation (Acid-labile groups) Condensation1->Issue1 Intermediate Benzimidazoline Intermediate Condensation2->Intermediate Imine formation Issue2 Bottleneck: 1,2-Disubstitution & Over-oxidation Condensation2->Issue2 Intermediate->Product Oxidation (-2H) Issue3 Bottleneck: Regioisomer Mixtures (Unsymmetrical OPDA) Product->Issue3

General synthetic pathways for 2-substituted benzimidazoles and common experimental bottlenecks.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting poor yields and tarry byproducts when reacting OPDA with carboxylic acids under Phillips condensation conditions?

  • Causality: The classic Phillips-Ladenburg reaction requires harsh mineral acids (e.g., polyphosphoric acid, HCl) and high temperatures (>150 °C) to drive the dehydration step[1]. This brute-force thermodynamic approach causes the degradation of acid-labile or thermally sensitive functional groups (like Boc-protecting groups or certain heterocycles), leading to polymerization and tar formation.

  • Solution: Transition to milder coupling methods. For example, generating triacyloxyborane intermediates in situ from carboxylic acids and borane-THF allows condensation with o-phenylenediamine under much milder conditions, completely avoiding the need for azeotropic water removal and strong acids[1].

Q2: In the oxidative condensation with aldehydes, I observe significant 1,2-disubstituted benzimidazole side products. How can I prevent this over-alkylation?

  • Causality: The reaction proceeds via a transient benzimidazoline intermediate. If the final oxidation step (dehydrogenation) is kinetically slow, a second equivalent of the unreacted aldehyde can attack the secondary amine of the benzimidazoline. This forms an imine that subsequently reduces or rearranges into an unwanted 1,2-disubstituted byproduct.

  • Solution: Ensure rapid oxidation to trap the intermediate. Using specific promoters like KHSO₄[2] or photocatalysts like Rose Bengal under visible light[3] accelerates the dehydrogenation of the benzimidazoline (-2H) to the desired aromatic 1H-benzimidazole before over-alkylation can occur. Always maintain a strict 1:1 stoichiometry of OPDA to aldehyde.

Q3: How do I resolve the regioselectivity issue when using unsymmetrical o-phenylenediamines (e.g., 4-methyl-1,2-phenylenediamine)?

  • Causality: Unsubstituted benzimidazoles (at the N1 position) undergo rapid annular tautomerism. The N-H proton migrates rapidly between the two nitrogen atoms, making the 5- and 6-positions chemically equivalent in solution. However, if you attempt to N-alkylate after ring formation to break this symmetry, you will lock the tautomers in place, resulting in a thermodynamically driven, often inseparable mixture of regioisomers[4].

  • Solution: To achieve regiocontrol, you must break the symmetry before or during cyclization. Utilize a tandem N-alkylation-reduction-cyclization sequence starting from an o-nitroaniline, or employ multicomponent reactions (MCRs) that selectively build the imidazole ring with the N-substituent already anchored in place[4].

Part 3: Self-Validating Experimental Protocol

Methodology: Mild Oxidative Condensation using a KHSO₄ Promoter

Expertise & Trustworthiness: This protocol utilizes KHSO₄ as a mild, inexpensive promoter that facilitates both the initial imine condensation and the subsequent oxidative cyclization without the need for toxic transition metals[2]. It is engineered as a self-validating system : the reaction's success is visually confirmed by the spontaneous precipitation of the product upon neutralization, eliminating the need for complex chromatographic purification.

Step-by-Step Workflow:

  • Preparation: In a 10 mL round-bottom flask, dissolve o-phenylenediamine (0.5 mmol) and the desired aldehyde (0.5 mmol) in 1.5 mL of N,N-dimethylformamide (DMF)[2].

  • Promotion: Add Potassium bisulfate (KHSO₄, 0.17 mmol, ~30 mol%) to the stirring mixture. Critical Note: Do not exceed 30 mol%. Excess KHSO₄ lowers the pH excessively, promoting side reactions and decreasing the overall yield[2].

  • Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction via TLC (typically requires 1-3 hours depending on the electronic nature of the aldehyde)[2].

  • Quenching & Precipitation: Once the starting materials are consumed, cool the solution to room temperature. Add the reaction mixture dropwise with vigorous stirring into an aqueous solution of Na₂CO₃ (0.17 mmol in 20 mL H₂O)[2].

  • Isolation: The neutralization of the acid promoter causes the 2-substituted benzimidazole to precipitate as a free-flowing solid. Filter the solid, wash thoroughly with distilled water, and dry in air[2].

  • Spectroscopic Validation: Analyze the crude solid via ¹H NMR (DMSO-d6). The self-validating markers of success are the complete disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the benzimidazole N-H proton (a broad singlet at ~12.5 ppm).

Part 4: Quantitative Data Comparison

The following table summarizes modern, field-proven methods for the synthesis of 2-substituted benzimidazoles, allowing for rapid selection based on substrate tolerance and green chemistry metrics.

Method / CatalystReagentsReaction ConditionsAvg. Yield (%)Key AdvantageRef
Triacyloxyborane Carboxylic Acid + OPDABH₃-THF, Toluene, Reflux85–95%Highly tolerant of acid-labile groups; avoids harsh mineral acids.[1]
KHSO₄ Promoted Aldehyde + OPDADMF, 80 °C, 1–3h80–92%Inexpensive, metal-free, and enables simple precipitation workup.[2]
Photocatalytic Aldehyde + OPDARose Bengal, Air, Visible Light82–96%Utilizes air as a green oxidant at room temperature.[3]

Part 5: References

Sources

Optimization

Technical Support Center: Troubleshooting Regio-Isomeric Byproducts in Benzimidazole Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development and materials science increasingly rely on highly decorated benzimidazole scaffolds, achieving absolute regiocontrol is a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development and materials science increasingly rely on highly decorated benzimidazole scaffolds, achieving absolute regiocontrol is a critical bottleneck. This guide is designed for research scientists and medicinal chemists struggling with regio-isomeric mixtures during the synthesis of 1,2-disubstituted and 1,5/1,6-disubstituted benzimidazoles.

Below, we dissect the mechanistic root causes of these mixtures and provide field-validated, step-by-step protocols to engineer absolute regioselectivity into your synthetic pipelines.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why do my classical condensation reactions (e.g., Phillips or Weidenhagen) with 4-substituted o-phenylenediamines always yield an inseparable 1:1 mixture of 1,5- and 1,6-regioisomers? A: The issue lies in the fundamental thermodynamics of the imidazole ring. When you condense an asymmetric o-phenylenediamine with an aldehyde or carboxylic acid, the reaction proceeds through a Schiff base or amidine intermediate. Because the N-H proton on the resulting imidazole ring is highly labile, rapid tautomerization occurs between the N1 and N3 positions. Unless the two nitrogens are sterically or electronically differentiated to an extreme degree prior to cyclization, the ring closure happens indiscriminately. This creates a thermodynamic sink, yielding a nearly perfect 1:1 mixture of the 1,5- and 1,6-isomers.

Q: Can I bypass this by separating the isomers using standard silica gel chromatography or preparative HPLC? A: In our experience, synthetic avoidance is vastly superior to chromatographic resolution. Because the 1,5- and 1,6-regioisomers share nearly identical dipole moments, pKa values, and spatial polarities, their retention factors ( Rf​ ) on standard normal-phase and reverse-phase media are often indistinguishable. Relying on separation dramatically reduces your overall yield and throughput, which is unacceptable for rapid Structure-Activity Relationship (SAR) library generation.

Q: How do I design a synthetic route that guarantees 100% regiocontrol? A: You must abandon the symmetric diamine starting material. Absolute regiocontrol requires "locking" the substitution pattern before the second nitrogen is activated or introduced. This is achieved through three primary strategies: pre-directed cascade reductions, transition-metal-catalyzed C-N couplings, or metal-free oxidative aminations.

Part 2: Mechanistic Pathway Visualization

Pathway Start1 Asymmetric o-Phenylenediamine Condensation Classical Condensation (Aldehyde/Acid) Start1->Condensation Tautomer Rapid Imidazole Tautomerization Condensation->Tautomer Uncontrolled Ring Closure Mixture 1,5- & 1,6-Regioisomer Mixture (1:1) Tautomer->Mixture Thermodynamic Equilibrium Start2 o-Halo-N-alkylaniline or o-Nitroaniline Directed Metal-Catalyzed C-N Coupling or Sequential Reduction Start2->Directed Regiopure 100% Regiopure Benzimidazole Directed->Regiopure Chemoselective & Directed

Fig 1: Logical relationship comparing classical tautomerization vs. directed regiopure synthesis.

Part 3: Validated Troubleshooting Protocols

Protocol A: The Pre-Directed Cascade (One-Pot Reduction/Condensation)

Best For: Rapid SAR library generation and avoiding heavy metal contamination. Scientific Grounding: Recent methodologies have demonstrated that a one-pot reduction/formylation/condensation reaction of 2-nitro-arylamines completely bypasses the tautomerization issue 1. By utilizing an N-substituted o-nitroaniline, the N1 position is already locked. The reduction generates the primary amine in situ, which is immediately trapped by the electrophile, forcing a unidirectional cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkyl-2-nitroaniline (1.0 equiv) and the desired aldehyde (1.2 equiv) in a 1:1 mixture of Ethanol/Ethyl Acetate (0.2 M).

  • Reduction Initiation: Add 10 wt% Palladium on Carbon (Pd/C) (0.1 equiv). Purge the reaction vessel with inert gas, then introduce a Hydrogen ( H2​ ) atmosphere (balloon pressure).

  • In Situ Cyclization: Stir vigorously at room temperature for 12 hours. The intermediate diamine will spontaneously condense with the aldehyde.

  • Oxidation (If required): If an imidazoline intermediate persists, add a mild oxidant (e.g., sodium metabisulfite, Na2​S2​O5​ ) and heat to 60°C for 2 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, concentrate the filtrate in vacuo, and purify via recrystallization.

Self-Validating System: The reduction of the nitro group is visually confirmed by the rapid disappearance of the intense yellow/orange color characteristic of o-nitroanilines. Successful cyclization is validated by mass spectrometry (loss of H2​O mass) and the appearance of the distinctive C2-substituent signals in 13C NMR, alongside a single set of aromatic peaks (confirming >99% regiopurity).

Protocol B: Palladium-Catalyzed Intramolecular C-N Coupling

Best For: Complex, sterically hindered scaffolds and fluorescent probes. Scientific Grounding: Palladium-catalyzed twofold amination provides regiospecific access to these scaffolds by fundamentally altering the reaction coordinate 2. The Pd(0) catalyst undergoes oxidative addition exclusively at the C-Halogen bond of an N-(2-halophenyl)amidine. The transition metal dictates the geometry, enforcing an intramolecular nucleophilic attack that completely ignores the tautomeric pathway.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with the N-(2-bromophenyl)amidine (1.0 equiv), Pd(OAc)2​ (5 mol%), Xantphos ligand (10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous Toluene (0.1 M). Causality note: Toluene is chosen as it is non-coordinating and supports the high temperatures required for the catalytic cycle without poisoning the Pd species.

  • Cyclization: Seal the tube and heat at 100°C for 14 hours. The Cs2​CO3​ base is critical here; its high solubility profile efficiently deprotonates the intermediate, driving the reductive elimination step to irreversibly form the benzimidazole ring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Self-Validating System: The reaction mixture transitions from a pale suspension to a dark, homogeneous solution as the active Pd(0) species is generated. In 1H NMR, the disappearance of the highly deshielded amidine N-H proton (~8.0-9.0 ppm) confirms successful cyclization.

Workflow Step1 Step 1 N-(2-halophenyl) amidine Step2 Step 2 Pd(OAc)2, Ligand Cs2CO3 Step1->Step2 Step3 Step 3 Heat at 100°C Toluene Step2->Step3 Step4 Step 4 Oxidative Addition C-N Coupling Step3->Step4 Step5 Step 5 Regiopure Product Step4->Step5

Fig 2: Experimental workflow for Palladium-catalyzed intramolecular C-N coupling.

Protocol C: Transition-Metal-Free I2​ -Mediated sp3 C-H Amination

Best For: Laboratories lacking inert-atmosphere setups or synthesizing biological probes where trace metal toxicity is a concern. Scientific Grounding: For transition-metal-free approaches, I2​ -mediated sp3 C-H amination is highly effective 3. Molecular iodine acts as a mild oxidant to promote the direct oxidative cyclization of N-substituted anilines.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask open to air, dissolve the N-substituted aniline derivative (1.0 equiv) in Toluene or 1,4-Dioxane (0.1 M).

  • Reagent Addition: Add Molecular Iodine ( I2​ , 3.6 equiv) and Sodium Acetate (NaOAc, 7.2 equiv). Causality note: NaOAc is essential; it buffers the hydroiodic acid byproduct, preventing the protonation of the aniline nitrogen, which would otherwise stall the oxidative cyclization.

  • Cyclization: Heat the mixture to 80°C for 8-12 hours.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize unreacted iodine (solution turns from dark brown to pale yellow/colorless). Extract with dichloromethane.

Self-Validating System: The visual quench of the dark iodine color upon addition of thiosulfate indicates successful neutralization. TLC will show a distinct, highly fluorescent spot under 254 nm UV light, characteristic of the newly formed conjugated benzimidazole system.

Part 4: Quantitative Data & Methodology Comparison

To assist in selecting the correct synthetic route for your specific target, consult the comparative data table below:

MethodologyStarting MaterialTypical RegioselectivityKey ReagentsBest Application
Classical Condensation Asymmetric o-phenylenediamine~50:50 MixtureStrong Acids, High HeatSymmetrical substrates only.
One-Pot Reduction Cascade N-substituted o-nitroaniline>99% (Regiopure)Pd/C, H2​ , AldehydeRapid SAR library generation; scale-up.
Pd-Catalyzed C-N Coupling N-(2-halophenyl)amidine>99% (Regiopure) Pd(OAc)2​ , Xantphos, Cs2​CO3​ Complex, sterically hindered architectures.
I2​ -Mediated Amination N-substituted aniline>99% (Regiopure) I2​ , NaOAc, TolueneTransition-metal-free biological probes.

Part 5: References

  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels Source: Synlett / National Institutes of Health (NIH) URL:[Link]

  • Regiospecific Synthesis of 1,2-Disubstituted (Hetero)aryl Fused Imidazoles with Tunable Fluorescent Emission Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis of 1,2-Fused/Disubstituted Benzimidazoles and Benzimidazolium Salts by I2-Mediated sp3 C–H Amination Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-Butyl-1H-benzimidazol-2-amine (M084)

Welcome to the Application Scientist Support Portal for N-Butyl-1H-benzimidazol-2-amine (commonly referred to as M084 ). M084 is a potent, selective small-molecule inhibitor of Transient Receptor Potential Canonical 4 an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for N-Butyl-1H-benzimidazol-2-amine (commonly referred to as M084 ). M084 is a potent, selective small-molecule inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. It is widely utilized in preclinical research for its rapid antidepressant and anxiolytic-like effects[1].

This guide provides field-proven insights into the stability, storage, and handling of M084 to ensure high-fidelity data in your functional assays and in vivo models.

Physicochemical Properties & Storage Guidelines

M084 is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. Understanding the distinction is critical for your solvent choices. The HCl salt offers vastly superior aqueous solubility, which is highly advantageous for physiological buffers and direct in vivo injections[2].

Quantitative Data Summary
PropertyM084 (Free Base)M084 Hydrochloride (HCl Salt)
CAS Number 51314-51-31992047-63-8
Molecular Weight 189.26 g/mol 225.72 g/mol
Aqueous Solubility Poor (< 1 mM)Excellent (Up to 100 mM / 22.57 mg/mL)[2]
DMSO Solubility High (≥ 20.8 mg/mL)[3]Excellent (Up to 100 mM / 22.57 mg/mL)[2]
Powder Storage -20°C (Desiccated, protect from light)Room Temperature (Desiccated)[2]
Solution Storage -20°C (Use within 1 month)[3]-20°C (Aliquot to avoid freeze-thaw)
Primary Targets TRPC4 (IC50: ~3.7-10.3 μM), TRPC5 (IC50: ~8.2 μM)[4]TRPC4/5 (Identical target profile)

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My M084 DMSO stock degraded over time. How do I prevent this?

Causality & Solution: DMSO is highly hygroscopic. Repeatedly opening a master stock vial at room temperature introduces atmospheric moisture, which leads to hydrolysis and compound precipitation over time.

  • Best Practice: Immediately upon reconstituting M084 in 100% DMSO, divide the solution into single-use aliquots (e.g., 10-50 μL) in tightly sealed microcentrifuge tubes. Store at -20°C and discard any unused portion after thawing[3].

Q2: I am using the M084 free base for an in vivo mouse model, but it precipitates when I add saline. What is the correct formulation order?

Causality & Solution: M084 free base is highly lipophilic. If you add an aqueous solution (saline) directly to the DMSO stock, the sudden shift in the solvent's dielectric constant causes rapid nucleation and precipitation. To prevent this, you must create a stable microemulsion by stepping down the lipophilicity using cosolvents and surfactants.

  • Best Practice: Follow the 10/40/5/45 rule strictly in this order[3]:

    • Add 10% volume of M084 DMSO stock.

    • Add 40% PEG300 (acts as a cosolvent to gently lower the dielectric constant). Vortex thoroughly.

    • Add 5% Tween-80 (acts as a surfactant to form protective micelles). Vortex thoroughly.

    • Add 45% Saline dropwise while agitating to establish the final osmolarity.

Formulation Powder M084 Free Base (Store at -20°C) DMSO 1. 10% DMSO Stock (Dissolve completely) Powder->DMSO Reconstitute PEG 2. 40% PEG300 (Cosolvent step-down) DMSO->PEG Vortex Tween 3. 5% Tween-80 (Micelle formation) PEG->Tween Vortex Saline 4. 45% Saline (Aqueous dispersion) Tween->Saline Add Dropwise Working Clear Working Solution (Inject same day) Saline->Working Ready for In Vivo

Workflow for preparing a stable M084 in vivo microemulsion.

(Note: If using the M084 HCl salt, you can often simplify this by dissolving directly in water containing 10% DMSO[1]).

Validated Experimental Protocol: In Vitro TRPC4/5 Inhibition Assay

To validate the biological activity of your stored M084, we recommend a Fluo-4 AM Calcium Imaging assay. This protocol is a self-validating system : it includes a positive stimulation control to confirm channel expression and a vehicle control to baseline the dye's fluorescence[4].

Mechanism of Action

M084 selectively blocks the pore of TRPC4/5 channels. When upstream GPCRs (like the μ-opioid receptor) are activated by agonists (e.g., DAMGO), TRPC4/5 typically opens, allowing Ca2+ influx. M084 prevents this influx, which is measured by a lack of Fluo-4 fluorescence[4].

Mechanism Agonist GPCR Agonist (e.g., DAMGO / 5-HT) GPCR GPCR Activation (Membrane) Agonist->GPCR Binds TRPC TRPC4 / TRPC5 Channels (Calcium Influx) GPCR->TRPC G-protein signaling Effect Antidepressant & Anxiolytic Effects TRPC->Effect Downstream Pathways M084 M084 (Inhibitor) IC50: 3.7 - 10.3 μM M084->TRPC Channel Blockade

M084 mechanism of action blocking TRPC4/5-mediated calcium influx.

Step-by-Step Methodology

1. Cell Preparation & Dye Loading

  • Seed HEK293 cells stably co-expressing TRPC4β and the μ-opioid receptor (μOR) in a 96-well black, clear-bottom plate.

  • Incubate cells with 2 μM Fluo-4 AM dye in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.

  • Causality: Fluo-4 AM is cell-permeable. Intracellular esterases cleave the AM ester, trapping the Ca2+-sensitive Fluo-4 dye inside the cell.

2. Washing & Baseline Stabilization

  • Wash the cells 3 times with assay buffer to remove extracellular dye. This prevents high background noise.

  • Incubate for an additional 15 minutes at room temperature to allow complete de-esterification of intracellular AM esters.

3. Compound Pre-Incubation (Self-Validation Step)

  • Test Wells: Add M084 to achieve a 10 μM final concentration[4].

  • Negative Control Wells: Add an equivalent volume of vehicle (e.g., 0.1% DMSO).

  • Incubate for 2.5 minutes. Causality: M084 requires a brief pre-incubation to access and bind the TRPC4/5 channel binding site before the channel is stimulated.

4. Stimulation & Data Acquisition

  • Place the plate in a fluorescence microplate reader (Excitation: 488 nm, Emission: 516 nm).

  • Positive Control Step: Inject 0.1 μM DAMGO (μOR agonist) into all wells to stimulate TRPC4 opening[4].

  • Record fluorescence continuously for 3 minutes.

  • Expected Result: Vehicle wells will show a sharp spike in fluorescence (Ca2+ influx). M084-treated wells will show a significantly blunted response, validating the integrity of your stored compound.

References

  • Title: M 084 hydrochloride (5807)
  • Title: Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice Source: PLOS One URL
  • Title: M084 | Anti-aging Agent Product Data Source: MedChemExpress URL
  • Source: British Journal of Pharmacology (via PMC)

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for N-Butyl-1H-benzimidazol-2-amine (M084)

Welcome to the Technical Support Center for the isolation and purification of N-Butyl-1H-benzimidazol-2-amine (also known as the TRPC4/C5 channel inhibitor, M084)[1]. Due to the presence of both a secondary exocyclic ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-Butyl-1H-benzimidazol-2-amine (also known as the TRPC4/C5 channel inhibitor, M084)[1].

Due to the presence of both a secondary exocyclic amine and an endocyclic benzimidazole nitrogen, this molecule exhibits distinct basicity and strong hydrogen-bonding capabilities. This dual-nitrogen pharmacophore makes purification challenging, often resulting in silica-induced streaking, emulsions during extraction, and oiling out during crystallization. This guide provides field-proven, self-validating protocols to help researchers isolate high-purity material from crude reaction mixtures.

Purification Workflow

M084_Purification Crude Crude M084 Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1M HCl (Protonates Benzimidazole) Dissolve->AcidExt AqLayer Aqueous Layer (M084 Hydrochloride Salt) AcidExt->AqLayer Aqueous Phase OrgLayer Organic Layer (Neutral/Acidic Impurities) AcidExt->OrgLayer Organic Waste Basify Basify with NaOH to pH 10 (Deprotonation) AqLayer->Basify Precipitate Extract with DCM or Filter Precipitate Basify->Precipitate Chromatography Silica Column Chromatography (DCM:MeOH:Et3N) Precipitate->Chromatography If TLC shows impurities Recrystallize Recrystallization (EtOH or EtOAc/Hexane) Precipitate->Recrystallize If >90% pure Chromatography->Recrystallize Pure Pure N-Butyl-1H-benzimidazol-2-amine Recrystallize->Pure

Logical workflow for the isolation and purification of N-Butyl-1H-benzimidazol-2-amine.

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Acid-Base Extraction

This is the most efficient primary purification step, exploiting the basicity of the benzimidazole core to separate it from neutral unreacted starting materials[2],[3].

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1 M HCl. Causality: The basic benzimidazole ring protonates, shifting the product's solubility entirely to the aqueous layer.

  • Separation: Shake vigorously and vent. Drain the lower aqueous layer. Wash the organic layer once more with 0.5 volumes of 1 M HCl. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH dropwise until the pH reaches 10. Causality: The neutral N-Butyl-1H-benzimidazol-2-amine is regenerated and will precipitate out of the aqueous solution[2].

  • Isolation & Self-Validation: Extract the basified aqueous layer with dichloromethane (DCM) (3 x 10 mL). Dry over anhydrous Na₂SO₄ and concentrate. Validation: Spot both the aqueous and organic layers on a TLC plate. Under UV (254 nm), the product spot should now be exclusively in the organic lane.

Protocol B: Silica Gel Column Chromatography
  • Column Preparation: Slurry-pack silica gel (230-400 mesh) in DCM containing 1% Triethylamine (Et₃N). Causality: The Et₃N neutralizes the acidic silanol groups on the silica, preventing the basic amine from irreversibly binding or streaking[4].

  • Loading: Dissolve the crude extract in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM to DCM:MeOH (95:5) with 1% Et₃N.

  • Validation: Monitor fractions via TLC. Co-spot fractions with the crude mixture. The pure product will elute as a single, sharp UV-active spot without tailing.

Protocol C: Recrystallization
  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling ethyl acetate or ethanol[2],[5].

  • Anti-solvent Addition: If using EtOAc, slowly add hot hexane dropwise until the solution becomes slightly turbid. Add just enough hot EtOAc to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour. Causality: Slow cooling selectively excludes structurally similar impurities from the growing crystal lattice.

  • Filtration & Validation: Filter the crystals via a Büchner funnel, wash with ice-cold hexane, and dry under high vacuum. Validation: The melting point of the dried crystals should be sharp. A broad melting range indicates trapped impurities or residual solvent.

Quantitative Data & Physicochemical Properties
ParameterValueMechanistic Implication for Purification
Molecular Weight 189.26 g/mol (Free base)[6]Determines mass balance and reagent equivalents.
pKa (Conjugate Acid) ~7.4Ideal for acid-base extraction using 1M HCl (pH < 1) and 2M NaOH (pH > 10).
TLC Retention Factor (Rf) ~0.3 (DCM:MeOH 9:1)Requires polar eluent; highly prone to tailing without basic additives.
Solubility (Neutral) Soluble in DCM, EtOAc, EtOH. Insoluble in Water.Dictates solvent choice for extraction and column chromatography.
Solubility (Salt) Soluble in Water. Insoluble in EtOAc/Hexane.Enables rapid phase-switching during acid-base workup[3].
FAQs & Troubleshooting Guides

Q1: Why did my product "oil out" during recrystallization instead of forming crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent. The presence of residual butylamine or over-alkylated byproducts significantly depresses the melting point. Solution: Re-dissolve the oil in the recrystallization solvent (EtOAc). Add a small amount of activated charcoal (Norit), boil for 5 minutes, and hot-filter. This removes high-molecular-weight colored impurities. Allow the solution to cool much more slowly, and seed the solution with a pure crystal of M084 if available[2].

Q2: I am experiencing severe streaking on my TLC plate and column, leading to poor resolution. How do I fix this? A2: N-Butyl-1H-benzimidazol-2-amine contains multiple nitrogen atoms with lone pairs. These basic sites interact strongly with the weakly acidic silanol groups (Si-OH) on the silica gel stationary phase, causing multiple retention states and streaking. Solution: You must passivate the silica. Pre-treat your TLC plates and column silica with 1-2% Triethylamine (Et₃N) or aqueous Ammonia (NH₄OH) in your mobile phase (e.g., DCM:MeOH:Et₃N 90:9:1). This outcompetes the benzimidazole for the silanol binding sites, ensuring a sharp, single elution band[4].

Q3: A stubborn emulsion formed during the acid-base extraction step. What is the mechanism, and how can I break it? A3: Emulsions in benzimidazole extractions often arise from the formation of amphiphilic byproducts or unreacted starting materials acting as surfactants at the aqueous-organic interface[2]. Furthermore, if the pH is hovering near the compound's pKa (~7.4), the compound exists in a mixed ionization state, stabilizing the emulsion. Solution: First, ensure the pH of the aqueous layer is strictly < 2 (for acid extraction) or > 10 (for basification). To break the emulsion, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which decreases the solubility of organic droplets in the water phase (salting out). Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric particulates stabilizing the emulsion.

Q4: How do I efficiently separate unreacted 2-chlorobenzimidazole from my target product? A4: 2-Chlorobenzimidazole is significantly less basic than N-Butyl-1H-benzimidazol-2-amine. Solution: The acid-base extraction protocol (Protocol A) is designed specifically for this. When you extract the EtOAc solution with 1M HCl, the secondary amine of the product easily protonates and moves to the aqueous layer. The electron-withdrawing chlorine atom on 2-chlorobenzimidazole reduces its basicity, keeping it neutral and retaining it in the organic waste layer[3].

References
  • Wikipedia Contributors. "Acid-base extraction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Franchini, S., et al. "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta." Pharmaceuticals (Basel), 2022. URL:[Link]

  • Early, J. V., et al. "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis." Microbiology Spectrum, 2023. URL:[Link]

  • Zhu, Y., et al. "Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels." British Journal of Pharmacology, 2015. URL:[Link]

Sources

Troubleshooting

Flow Chemistry Technical Support Center: Benzimidazol-2-One Synthesis

Welcome to the Application Support Portal for continuous flow synthesis. Benzimidazol-2-ones are a privileged azaheterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for continuous flow synthesis. Benzimidazol-2-ones are a privileged azaheterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds[1]. While traditional batch synthesis of these compounds can be time-consuming and challenging to scale, continuous flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters, and seamless scalability[1].

This guide provides mechanistic troubleshooting, validated protocols, and frequently asked questions (FAQs) specifically tailored for the cyclocarbonylation of o-phenylenediamines to synthesize benzimidazol-2-one derivatives under flow conditions[2].

Core Principles & System Workflow

The most efficient flow-based approach for constructing the benzimidazol-2-one core involves the 1,1′-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamine derivatives[2]. The workflow relies on precisely mixing the diamine substrate with the carbonylating agent, followed by high-temperature processing in a pressurized reactor coil.

FlowWorkflow PumpA Pump A o-Phenylenediamine (1.0 M in THF) TMixer T-Piece Mixer PumpA->TMixer 0.075 mL/min PumpB Pump B CDI (4.2 M) in THF/PEG300 PumpB->TMixer 0.075 mL/min Reactor Stainless-Steel Coil (210 °C, t_res = 67 min) TMixer->Reactor Combined Stream BPR Back Pressure Regulator (Maintains Liquid Phase) Reactor->BPR Crude Mixture Collection Product Collection & Purification BPR->Collection

Workflow for the continuous flow synthesis of benzimidazol-2-one derivatives.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is a THF/PEG300 solvent mixture critical for this cyclocarbonylation, rather than pure THF? Causality: In continuous flow, maintaining fluidic homogeneity is paramount. The initial reaction of o-phenylenediamine with CDI rapidly forms a highly polar urea intermediate. In pure tetrahydrofuran (THF), this intermediate rapidly crystallizes, leading to catastrophic reactor fouling and clogging[2]. Polyethylene glycol 300 (PEG300) acts as a high-boiling, solubilizing co-solvent. Its polymeric ether oxygen atoms engage in extensive hydrogen bonding with the urea intermediate, preventing crystal lattice formation and ensuring the reaction stream remains completely homogeneous as it enters the heated zone[2].

Q2: Why is 1,1′-carbonyldiimidazole (CDI) preferred over traditional carbonylating agents like phosgene or triphosgene? Causality: While phosgene is highly reactive, its toxicity and gaseous nature require specialized, high-containment flow setups. Triphosgene, though solid, still poses severe safety risks upon decomposition. CDI is a bench-stable, safe solid that efficiently transfers the carbonyl group[2]. In a closed flow system, the imidazole byproduct acts as a mild base to facilitate the cyclization.

Q3: Why is the reactor temperature set to 210 °C, far above the boiling point of THF? Causality: The initial formation of the urea intermediate is rapid, but the subsequent intramolecular cyclization to form the benzimidazol-2-one core faces a high activation energy barrier. By utilizing a back pressure regulator (BPR), the system superheats the THF (b.p. 66 °C) to 210 °C while maintaining it in the liquid phase[1]. This process intensification dramatically accelerates the cyclization step, reducing a reaction that takes 16+ hours in batch to just 67 minutes in flow[1][2].

Diagnostic Troubleshooting Guide

When translating batch chemistry to continuous flow, physical parameters (pressure, solubility, and gas evolution) become just as critical as the chemical kinetics. Use the diagnostic logic below to resolve common issues.

Issue 1: Reactor Clogging and Pressure Spikes
  • Symptom: The system back pressure rapidly exceeds the BPR rating (e.g., spikes >20 bar), and pump flow rates become erratic.

  • Root Cause: Precipitation of the highly polar urea intermediate before it can cyclize into the more soluble benzimidazol-2-one product.

  • Resolution: Increase the ratio of PEG300 in the CDI reagent stream. Ensure the solvent mixture is at least 7:3 (v/v) THF/PEG300[2]. Additionally, verify that the reactor temperature is high enough (210 °C) to rapidly push the intermediate through the cyclization transition state.

Issue 2: Incomplete Conversion / Low Yield
  • Symptom: LC-MS analysis of the reactor output shows high levels of the uncyclized urea intermediate and low levels of the final product.

  • Root Cause: Insufficient thermal energy to overcome the cyclization activation barrier, or inadequate residence time.

  • Resolution:

    • Verify the reactor coil is actually reaching 210 °C (check thermocouple placement).

    • Decrease the flow rates of Pump A and Pump B proportionally to increase the residence time ( tres​ ) to at least 67 minutes[1].

TroubleshootingLogic Start Issue Detected in Flow Clogging Reactor Clogging / High Back Pressure Start->Clogging LowYield Low Yield / Incomplete Conversion Start->LowYield SolventCheck Check Solvent System (Add PEG300 to THF) Clogging->SolventCheck TempCheck Check Reactor Temp (Increase to 210 °C) LowYield->TempCheck ResTimeCheck Check Residence Time (Decrease Flow Rate) LowYield->ResTimeCheck Solution1 Prevents Urea Intermediate Precipitation SolventCheck->Solution1 Solution2 Overcomes Activation Energy Barrier TempCheck->Solution2 Solution3 Ensures Complete Cyclocarbonylation ResTimeCheck->Solution3

Logical decision tree for troubleshooting benzimidazol-2-one flow synthesis.

Validated Experimental Protocol

Target: Gram-Scale Synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one (a key synthon for hit-to-lead exploration in anti-inflammatory drug discovery targeting FLAP)[2].

This protocol is designed as a self-validating system : fluidic stability and pressure metrics serve as real-time indicators of reaction health.

Step 1: Solution Preparation

  • Reactant Solution A: Dissolve 2.58 g (10 mmol) of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile in 10 mL of anhydrous THF to yield a 1.0 M solution[1].

  • Reactant Solution B: Dissolve 6.8 g (42 mmol) of CDI in 10 mL of a THF/PEG300 mixture (7:3, v/v) to yield a 4.2 M solution[1].

  • Validation Checkpoint: Both solutions must be completely clear. Particulate matter indicates moisture contamination and premature CDI hydrolysis.

Step 2: System Priming and Equilibration

  • Equip a continuous flow system with two high-pressure pumps, a T-piece mixing element, and a 10-mL stainless-steel reaction coil[1].

  • Install a Back Pressure Regulator (BPR) rated for 14–17 bar at the reactor outlet.

  • Prime the system with pure THF at 0.5 mL/min until the BPR registers a steady baseline pressure.

  • Pre-heat the stainless-steel reaction coil to 210 °C[1].

Step 3: Steady-State Processing

  • Switch Pump A to Reactant Solution A and Pump B to Reactant Solution B.

  • Set both pumps to a flow rate of 0.075 mL/min (Total system flow rate = 0.150 mL/min)[1].

  • The combined stream will have a residence time ( tres​ ) of approximately 67 minutes in the heated coil[1].

  • Validation Checkpoint: Monitor the system pressure continuously. A stable pressure indicates successful solvation of the intermediate. A rapid pressure spike indicates incipient precipitation; if this occurs, immediately halt the pumps and flush with pure PEG300.

Step 4: Downstream Processing

  • Discard the first 1.5 reactor volumes (15 mL) as system dead-volume dispersion.

  • Collect the steady-state reaction mixture as it exits the BPR and cools[1].

  • Concentrate the crude product under reduced pressure and purify via standard silica gel chromatography to isolate the pure benzimidazol-2-one derivative[1].

Quantitative Data: Optimized Flow Conditions

The following table summarizes the optimized quantitative parameters derived from Design of Experiment (DoE) methodologies for the cyclocarbonylation workflow[1][2]:

ParameterOptimized Condition / Value
Substrate Concentration 1.0 M (in THF)
CDI Concentration 4.2 M (in 7:3 THF/PEG300)
Flow Rate (Pump A) 0.075 mL/min
Flow Rate (Pump B) 0.075 mL/min
Total Flow Rate 0.150 mL/min
Reactor Volume 10.0 mL (Stainless Steel)
Residence Time ( tres​ ) ~67 minutes
Reactor Temperature 210 °C
System Back Pressure 14 - 17 bar (~200 - 250 psi)

Sources

Optimization

Technical Support Center: Synthesis of 1H-benzo[d]imidazol-2-amine Derivatives

Welcome to the technical support center for the synthesis of 1H-benzo[d]imidazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1H-benzo[d]imidazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. 2-Aminobenzimidazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.

Problem 1: Low to No Yield of the Desired 2-Aminobenzimidazole Product

"I've reacted my substituted o-phenylenediamine with cyanogen bromide, but I'm getting a very low yield or none of my expected product. What could be going wrong?"

Low yields in this classic cyclization reaction are a frequent issue. Several factors can contribute to this problem.

Possible Causes & Solutions:

  • Reactivity of the o-phenylenediamine: Electron-withdrawing groups on the aromatic ring of the o-phenylenediamine can decrease the nucleophilicity of the amino groups, slowing down or inhibiting the cyclization.

    • Expert Advice: For less reactive anilines, consider increasing the reaction temperature or extending the reaction time. However, be mindful that this can also lead to side product formation. A more effective approach is to switch to a more reactive cyclizing agent.

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or cyanogen bromide can interfere with the reaction.

    • Protocol: Ensure your o-phenylenediamine is pure. If it has darkened, it may have oxidized. Recrystallize or purify by column chromatography before use. Cyanogen bromide should be used as a fresh, high-purity reagent.

  • pH of the Reaction Mixture: The initial cyclization forms the hydrobromide salt of the 2-aminobenzimidazole.[3] Incomplete neutralization will result in loss of product during workup.

    • Workflow Adjustment: After the reaction is complete, carefully neutralize the mixture with a base like aqueous ammonia or sodium hydroxide solution until it is distinctly alkaline (pH 9-10) to precipitate the free base.[3]

Problem 2: Formation of Significant Side Products

"My reaction is producing the desired product, but TLC and NMR analysis show several significant impurities that are difficult to separate."

Side product formation is a common challenge, particularly with highly reactive or sensitive substrates.

Possible Causes & Solutions:

  • Dimerization or Polymerization: o-Phenylenediamines can be prone to oxidative side reactions, leading to complex mixtures.

    • Preventative Measure: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Formation of Benzimidazole Thione: When using thiourea-based cyclizing agents, the formation of the corresponding benzimidazole-2-thione can be a significant side reaction.[4] This is often due to the reaction conditions favoring thione formation over the desired amine.

    • Strategic Reagent Selection: The choice of cyclizing agent and subsequent workup is critical. Desulfurization agents like mercuric oxide or lead oxide have been used to promote the formation of the 2-amino derivative from a thiourea precursor.[4][5] However, due to toxicity concerns, alternative modern methods are preferred.

  • Formation of Quinoxaline Derivatives: In some cases, condensation of o-phenylenediamine with certain reagents can lead to the formation of quinoxaline byproducts.[6]

    • Reaction Control: Careful control of reaction temperature and stoichiometry is crucial. Ensure the cyclizing agent is added portion-wise or as a solution to maintain a low concentration and minimize side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-aminobenzimidazole derivatives.

Q1: Cyanogen bromide is highly toxic. What are safer and more efficient alternatives for the cyclization step?

This is an excellent and important question. The high toxicity of cyanogen bromide has driven the development of several safer alternatives.[3][7]

  • Cyanamide: Reacting o-phenylenediamine with cyanamide in the presence of an acid is a well-established and safer alternative to cyanogen bromide.[3] This method can produce 2-aminobenzimidazole in excellent purity and near-quantitative yield.[4]

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This reagent serves as a non-hazardous electrophilic cyanating agent. In the presence of a base like lithium hexamethyldisilazide (LiHMDS), NCTS reacts with o-phenylenediamines under mild conditions to afford 2-aminobenzimidazoles in high yields.[7] This method offers operational simplicity and short reaction times.[7]

  • Thiourea and its Derivatives: Thiourea can be used to form an N-(o-aminophenyl)thiourea intermediate, which can then be cyclized.[4] However, as mentioned in the troubleshooting section, this can sometimes lead to the formation of the benzimidazole-2-thione.[4][8]

Q2: How can I improve the solubility of my starting materials and product for better reaction and purification?

Solubility can be a significant hurdle. Here are some strategies:

  • Solvent Selection: For the reaction, polar aprotic solvents like DMF or DMSO can be effective, especially for more complex substrates. For purification, recrystallization from solvents like ethanol, water, or ethanol/water mixtures is common for the final product.[3]

  • Salt Formation: If your final compound has a basic nitrogen, you can form a salt (e.g., hydrochloride) to improve its solubility in polar solvents for certain applications or purification techniques.

  • Protecting Groups: In multi-step syntheses, the use of protecting groups on the benzimidazole nitrogen can modulate solubility and reactivity.

Q3: What are the key reaction parameters to optimize for maximizing yield?

Optimizing a reaction is a multifactorial process. Here are the key parameters to consider:

ParameterRecommendationRationale
Temperature Start at room temperature and gradually increase if the reaction is sluggish.Higher temperatures can increase reaction rates but may also promote side product formation.
Solvent Screen a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF).The solvent can influence the solubility of reactants and stabilize intermediates, affecting the reaction pathway and yield.
Stoichiometry Typically, a 1:1 to 1:1.2 molar ratio of o-phenylenediamine to the cyclizing agent is used.An excess of the cyclizing agent can lead to the formation of di-substituted or other side products.
Reaction Time Monitor the reaction progress by TLC or LC-MS.Running the reaction for too long after completion can lead to product degradation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole using Cyanamide

This protocol is a safer alternative to the use of cyanogen bromide.[3]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted o-phenylenediamine (1 equivalent).

  • Add a suitable solvent, such as water or ethanol.

  • Add cyanamide (1.1 equivalents).

  • Acidify the mixture with a protonic acid like hydrochloric acid.

Step 2: Reaction

  • Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly add a strong base, such as 10% aqueous sodium hydroxide, with constant stirring until the mixture is alkaline (pH 9-10).

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent like ethanol or a water/ethanol mixture to obtain the pure 2-aminobenzimidazole.[3]

Visualizing the Synthesis

General Workflow for 2-Aminobenzimidazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine Derivative reaction_step Cyclization Reaction (Acid or Base Catalyzed) o_phenylenediamine->reaction_step cyclizing_agent Cyclizing Agent (e.g., Cyanamide, NCTS) cyclizing_agent->reaction_step neutralization Neutralization / Precipitation reaction_step->neutralization filtration Filtration neutralization->filtration purification Recrystallization / Chromatography filtration->purification product Pure 1H-benzo[d]imidazol-2-amine Derivative purification->product

Caption: A generalized workflow for the synthesis of 2-aminobenzimidazole derivatives.

Troubleshooting Decision Tree

G start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Verify Work-up Procedure start->check_workup check_purity->check_conditions Materials Pure purify Purify Starting Materials check_purity->purify Impurities Detected optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Sub-optimal Conditions change_reagent Consider Alternative Cyclizing Agent (e.g., NCTS) check_conditions->change_reagent Reaction Still Fails ensure_neutralization Ensure Complete Neutralization (pH 9-10) check_workup->ensure_neutralization Incomplete Precipitation success Improved Yield purify->success optimize_temp->success change_reagent->success ensure_neutralization->success

Sources

Troubleshooting

Technical Support Center: Protocol for Scaling Up N-Butyl-1H-benzimidazol-2-amine Synthesis

Welcome to the technical support center for the synthesis and scale-up of N-Butyl-1H-benzimidazol-2-amine. This guide is designed for researchers, chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-Butyl-1H-benzimidazol-2-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we provide detailed protocols, troubleshooting advice, and frequently asked questions to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

Section 1: Synthesis Overview and Reaction Mechanism

N-Butyl-1H-benzimidazol-2-amine is a key building block in medicinal chemistry, often used in the development of various therapeutic agents.[1] The most common and direct synthetic route is the N-alkylation of 2-aminobenzimidazole with a suitable butylating agent, such as n-butyl bromide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the benzimidazole ring nitrogen, which is more acidic than the exocyclic amine nitrogen. The resulting benzimidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of the n-butyl bromide to form the N-C bond.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A 2-Aminobenzimidazole Deprotonation Deprotonation (Formation of Nucleophile) A->Deprotonation B n-Butyl Bromide SN2 SN2 Attack (N-C Bond Formation) B->SN2 Base Base (e.g., NaH) Base->Deprotonation Abstracts H+ Deprotonation->SN2 Benzimidazolide Anion Product N-Butyl-1H-benzimidazol-2-amine SN2->Product Salt Salt Byproduct (e.g., NaBr) SN2->Salt

Caption: General mechanism for the N-alkylation of 2-aminobenzimidazole.

Section 2: Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (1-5 g)

This protocol is optimized for typical bench-scale synthesis, prioritizing reaction control and ease of purification.

Materials:

  • 2-Aminobenzimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • n-Butyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMF to the flask, ensuring the stirrer is effective.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 2-aminobenzimidazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20-30 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add n-butyl bromide (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the flask to 0 °C and very cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous gas evolution will occur.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of DMF). Combine the organic layers, wash with water and then brine to remove residual DMF.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Scale-Up Synthesis (100-500 g)

Scaling up requires significant adjustments to manage thermal output, reagent addition, and material handling.

Key Scale-Up Modifications:

  • Equipment: Use a jacketed glass reactor with an overhead mechanical stirrer and a temperature probe.

  • Reagent Addition: Utilize a programmable syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition of reagents.

  • Thermal Management: The reaction is exothermic. Precise temperature control via the reactor jacket is critical to prevent runaway reactions and minimize side-product formation.

  • Quenching Strategy: Quenching a large volume of NaH with water is extremely hazardous. A safer method is to first add a less reactive alcohol like isopropanol or tert-butanol at 0 °C to consume the bulk of the NaH, followed by the careful addition of water or NH₄Cl solution.

Step-by-Step Procedure:

  • Reactor Setup: Charge the jacketed reactor with sodium hydride (1.2 eq.) under a nitrogen atmosphere.

  • Solvent and Reagent Charge: Add anhydrous DMF via a transfer line. Begin overhead stirring. Cool the reactor jacket to 0-5 °C.

  • Controlled Deprotonation: Add a solution of 2-aminobenzimidazole (1.0 eq.) in anhydrous DMF to the reactor via a pump at a rate that maintains the internal temperature below 15 °C. After the addition is complete, stir at room temperature for 1-2 hours.

  • Controlled Alkylation: Cool the reactor jacket back to 0-5 °C. Add n-butyl bromide (1.1 eq.) at a rate that keeps the internal temperature below 15 °C.

  • Reaction and Monitoring: After addition, allow the mixture to warm to room temperature and stir for 18-36 hours. Monitor the reaction using TLC or High-Performance Liquid Chromatography (HPLC).

  • Controlled Quench: Cool the reactor to 0 °C. Slowly add isopropanol (2.0 eq.) via a pump, maintaining the temperature below 20 °C. After the initial exotherm subsides, slowly add saturated aqueous NH₄Cl solution.

  • Large-Scale Work-up: Transfer the reactor contents to a large separatory funnel or liquid-liquid extraction unit. Extract with ethyl acetate. To break potential emulsions, adding brine can be effective.[4]

  • Isolation and Purification: Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent using a rotary evaporator. For large quantities, purification via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often more practical than chromatography.

Section 3: Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up of N-Butyl-1H-benzimidazol-2-amine.

Caption: A troubleshooting decision tree for common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Why is sodium hydride (NaH) preferred over bases like potassium carbonate (K₂CO₃) for this reaction? A: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole nitrogen. This ensures complete formation of the nucleophile, driving the reaction to completion. Weaker bases like K₂CO₃ can result in an equilibrium, leading to lower yields and requiring higher temperatures.[5] Critically, the use of a strong base like NaH favors selective deprotonation of the more acidic ring NH over the exocyclic NH₂, minimizing the formation of di-alkylated byproducts.[5]

Q2: My reaction is very slow or stalls completely. What should I do? A: First, ensure all your reagents and solvents are completely anhydrous, as NaH reacts violently with water. If dryness is confirmed, the issue may be temperature. While the initial addition is done at 0 °C for control, the reaction itself may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate, especially on a larger scale. Always increase temperature gradually while monitoring for any uncontrolled exotherm.[5]

Q3: I am seeing a significant amount of a second product that appears to be di-butylated. How can I prevent this? A: This side reaction occurs when both the ring nitrogen and the exocyclic 2-amino group are alkylated. To prevent this, ensure selective deprotonation by using a strong base like NaH at low temperatures.[5] Additionally, the slow, controlled addition of the n-butyl bromide is crucial. Maintaining a low concentration of the alkylating agent minimizes the chance of a second alkylation event occurring on the already-formed product.[2]

Q4: The work-up is difficult due to the high-boiling point of DMF. Are there alternative solvents? A: Yes, while DMF is excellent for solubility, its removal can be challenging on a large scale. Acetonitrile (MeCN) or Tetrahydrofuran (THF) are viable alternatives.[2] THF is a good choice when using NaH, but reactions may be slower. Acetonitrile can also be used, often with bases like K₂CO₃, though this may require higher temperatures and lead to the selectivity issues mentioned in Q1.

Q5: During scale-up, my product yield dropped significantly. What are the likely causes? A: A drop in yield during scale-up often points to issues with mass and heat transfer.

  • Inefficient Mixing: In a large reactor, poor stirring can create localized "hot spots" or areas of low reagent concentration. Ensure your overhead stirrer is powerful enough and properly positioned to maintain a homogeneous mixture.

  • Poor Temperature Control: An uncontrolled exotherm can lead to byproduct formation and degradation of the desired product. Ensure your cooling system is adequate for the scale.[4]

  • Addition Rate: An addition rate that was safe on a small scale might be too fast for a large scale, leading to high local concentrations of the alkylating agent and increased side reactions. Re-optimize the addition rate for the larger volume.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Inactive or insufficient NaH (due to moisture).2. Poor quality or wet starting materials/solvent.3. Reaction temperature is too low.1. Use fresh, anhydrous solvents and reagents. Wash NaH with anhydrous hexane to remove mineral oil before use.2. Ensure a slight excess of NaH (1.2-1.5 eq.).3. After initial addition at 0 °C, allow the reaction to warm to RT and, if necessary, heat gently to 40-50 °C.
Formation of Di-alkylated Impurity 1. Alkylation on both ring and exocyclic amine nitrogens.2. Reaction temperature was too high.3. Rapid addition of n-butyl bromide.1. Use NaH in an aprotic solvent (DMF, THF) to ensure selective deprotonation of the benzimidazole ring.2. Maintain low temperature (0-10 °C) during n-butyl bromide addition.3. Add the alkylating agent dropwise or via syringe pump over an extended period.[2]
Difficult Purification / Oily Product 1. Residual DMF in the crude product.2. Product is inherently low-melting or an oil at room temperature.1. During work-up, wash the organic layer thoroughly with water and brine multiple times to remove DMF.[3]2. Attempt recrystallization from a different solvent system (e.g., Diethyl ether/Hexane, Toluene).3. If recrystallization fails, silica gel chromatography is the most reliable method.
Uncontrolled Exotherm During Scale-Up 1. Addition rate of reagents is too fast.2. Inadequate cooling capacity of the reactor.1. Significantly slow down the addition rate of both the 2-aminobenzimidazole solution and the n-butyl bromide.2. Ensure the reactor's cooling system is operational and set to a low temperature (e.g., 0 °C) before starting additions.
Emulsion During Aqueous Work-up 1. High concentration of salts and polar solvent (DMF).1. Add a significant amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase.[4]2. Allow the mixture to stand for an extended period without agitation.3. If the emulsion persists, filter the entire mixture through a pad of Celite.

Section 4: Analytical Characterization

To confirm the identity and purity of the final product, N-Butyl-1H-benzimidazol-2-amine, the following analytical techniques are recommended:

  • ¹H NMR: To confirm the presence of the butyl group and the correct aromatic proton signals.

  • ¹³C NMR: To verify the number of unique carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final product.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
  • BenchChem. (2025). A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications.
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
  • ResearchGate. (n.d.). Selected current methods for the synthesis of 2‐aminobenzimidazoles....
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011, September 1).
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.

Sources

Optimization

Technical Support Center: Benzimidazole Functionalization

Welcome to the Benzimidazole Functionalization Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter roadblocks when working with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzimidazole Functionalization Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter roadblocks when working with the benzimidazole scaffold. While this bicyclic system is a highly privileged pharmacophore in oncology, antimicrobial, and anti-inflammatory drug design , its inherent chemical properties—specifically annular tautomerism, ambidentate nucleophilicity, and strong transition-metal coordination—make late-stage functionalization notoriously difficult.

This guide moves beyond basic protocols to provide Root Cause Analyses and Self-Validating Methodologies for the most common pitfalls in benzimidazole chemistry.

Part 1: Troubleshooting FAQs & Root Cause Analysis

Issue 1: Poor Regioselectivity in N-Alkylation/Acylation

Q: When I attempt to alkylate a 5-substituted benzimidazole, I consistently isolate an inseparable 1:1 mixture of isomers. Why does this happen, and how can I control it?

Root Cause (Causality): You are battling annular tautomerism. In solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Because the energy barrier for this tautomerization is extremely low, both nitrogen atoms act as equilibrating nucleophiles. When you introduce a standard electrophile and a base (like NaH), the reaction proceeds at both sites indiscriminately, yielding a mixture of 1-alkyl-5-substituted and 1-alkyl-6-substituted benzimidazoles.

The Solution: Regioselectivity must be enforced either by steric direction or electrophile selection. For example, when functionalizing 2-aminobenzimidazole, you can exploit the Hard/Soft Acid-Base (HSAB) properties of the electrophile. Di-tert-butyl dicarbonate (Boc₂O) preferentially targets the ring nitrogen (N1/N3), whereas acyl chlorides will selectively target the exocyclic primary amine (N2) 1[1].

G Start 5-Substituted Benzimidazole Tautomerism Rapid N1/N3 Tautomerism (Equilibrating Nucleophiles) Start->Tautomerism Standard Standard Alkylation (NaH, RX) Tautomerism->Standard Directed Directed/Steric Control (Bulky Electrophile) Tautomerism->Directed Mixture 1:1 Regioisomer Mixture (Difficult Separation) Standard->Mixture Single High Regioselectivity (Single Isomer) Directed->Single

Workflow demonstrating the impact of tautomerism on alkylation regioselectivity.

Issue 2: Catalyst Poisoning During C2-H Activation

Q: My Palladium-catalyzed C2-arylation stalls at <10% conversion, and a black precipitate forms in the flask. What is destroying my catalyst?

Root Cause (Causality): The nitrogen atom at the 3-position of the benzimidazole ring possesses a lone pair of electrons in an sp2 orbital that is orthogonal to the aromatic π -system. This makes N3 an exceptionally strong σ -donor ligand for transition metals like Pd(II) and Cu(II). Instead of the metal inserting into the C2-H bond via a Concerted Metalation-Deprotonation (CMD) pathway, the N3 lone pair outcompetes the C-H bond, forming a stable, catalytically dead metal-heterocycle complex. The black precipitate is agglomerated "Palladium black" resulting from catalyst degradation.

The Solution: You must neutralize the coordinating ability of N3. While permanent protecting groups (like SEM or Methyl) work, they add synthetic steps. A more elegant solution is the addition of a Lewis acid (e.g., CuBr₂) [[2]](2]. The Cu(II) acts as a sacrificial coordinator, preferentially binding the basic N3 position. This not only prevents Pd-poisoning but also increases the C-H acidity of the C2 position, accelerating the desired cross-coupling 2[2].

G Substrate Unprotected Benzimidazole Pd_Catalyst Pd(II) Catalyst Substrate->Pd_Catalyst N3 Lone Pair Coordination Lewis_Acid CuBr2 Additive (Lewis Acid) Substrate->Lewis_Acid Preferential Binding Poisoned Off-Cycle Dead End (Black Pd Precipitate) Pd_Catalyst->Poisoned Deactivation Active_Complex Active C2-H Activation Cycle Lewis_Acid->Active_Complex N3 Blocked Product C2-Functionalized Product Active_Complex->Product Cross-Coupling

Mechanism of Pd-catalyst poisoning by N3 coordination and rescue via Lewis acid.

Issue 3: Ambidentate Nucleophiles (S vs. N Alkylation)

Q: I am trying to functionalize 2-mercaptobenzimidazole, but I cannot control whether the alkyl group attaches to the sulfur or the nitrogen. How do I force site-selectivity?

Root Cause (Causality): 2-Mercaptobenzimidazole exists in a thioamide-imidethiol equilibrium. Under basic conditions, it forms an ambidentate anion. According to Pearson’s HSAB theory, sulfur is a "soft" nucleophile, while nitrogen is "hard."

The Solution: Your choice of base and solvent dictates the reaction pathway. To favor S-alkylation, use a mild base (K₂CO₃) in a polar aprotic solvent (DMF/Acetone) to keep the soft sulfur highly nucleophilic 1[1]. To force N-alkylation, use a strong base (KOH) in an aqueous/protic mixture, which increases charge density on the harder nitrogen atom 1[1].

Part 2: Quantitative Data Summary

The table below summarizes the condition-driven selectivity parameters required to achieve high yields for specific functionalization targets 1[1].

Table 1: Condition-Driven Selectivity in Benzimidazole Functionalization

SubstrateTarget SiteReagent/ElectrophileBase/AdditiveSolvent SystemTempTypical Yield
2-Mercaptobenzimidazole S-AlkylationAlkyl HalideK₂CO₃Dry Acetone/DMF25°C49–71%
2-Mercaptobenzimidazole N-AlkylationChloroethoxymethaneKOHWater/Acetone25°C65%
2-Aminobenzimidazole N1/N3 (Ring)Boc₂OTriethylamineAcetonitrile/DMF25°C>80%
2-Aminobenzimidazole N2 (Exocyclic)Acyl ChlorideTriethylamineAcetonitrile/DMF25°C>75%

Part 3: Validated Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system, complete with specific spectroscopic checkpoints to verify success before moving to the next synthetic step.

Protocol A: Regioselective Acylation of 2-Aminobenzimidazole

Objective: Selectively target either the ring nitrogen (N1/N3) or the exocyclic amine (N2).

  • Preparation: In an oven-dried flask under N₂, dissolve 5-bromo-2-aminobenzimidazole (1.0 mmol) and anhydrous triethylamine (1.2 mmol) in 10 mL of anhydrous Acetonitrile.

  • Electrophile Addition:

    • For N1/N3 Acylation: Slowly add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O).

    • For N2 Acylation: Slowly add 1.2 equivalents of the desired acyl chloride (e.g., 6-bromohexanoyl chloride).

  • Reaction: Stir the mixture at room temperature (strictly 25°C to avoid thermodynamic equilibration) for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint (NMR):

    • If N1/N3 was targeted: The ¹H NMR spectrum will still show the broad singlet corresponding to the exocyclic -NH₂ protons (~5.5-6.5 ppm in DMSO-d6).

    • If N2 was targeted: The exocyclic -NH₂ peak will disappear, replaced by a single, highly deshielded amide proton peak (>10.0 ppm).

Protocol B: Lewis Acid-Rescued Pd-Catalyzed C2-Arylation

Objective: Perform direct C-H arylation at the C2 position without pre-protecting the N3 nitrogen.

  • Setup: In a Schlenk tube, combine unprotected benzimidazole (1.0 mmol), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and the critical Lewis acid additive CuBr₂ (20 mol%) 2[2].

  • Base & Solvent: Add K₂CO₃ (2.0 mmol) and 5 mL of anhydrous DMF.

  • Heating: Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon and heat to 120°C for 12 hours.

  • Workup: Cool to room temperature. Crucial step: Filter the crude mixture through a pad of Celite to remove the copper and palladium salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): Verify successful C2 functionalization via ¹³C NMR. The characteristic highly downfield C2-H peak of the starting material (typically around 140-145 ppm) will shift significantly, and the ¹H NMR will show the complete disappearance of the sharp C2 proton singlet (usually found around 8.0-8.5 ppm).

References

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds | Arabian Journal of Chemistry |

  • controlling regioselectivity in benzimidazole acylation | Smolecule | 1

  • CHAPTER 10: Double C–H Activation in Pd‐Catalyzed Cross‐Coupling Reactions of Non‐Preactivated Arenes | RSC Books | 2

  • C–H Activation: Toward Sustainability and Applications | ACS Central Science | 3

Sources

Reference Data & Comparative Studies

Validation

The 2-Aminobenzimidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 2-aminobenzimidazole (2-ABI) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (2-ABI) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzimidazoles across various therapeutic areas. Moving beyond a simple recitation of facts, we will explore the causal relationships behind structural modifications and their impact on biological activity, providing a practical framework for researchers engaged in the design and development of novel therapeutics. This guide will objectively compare the performance of the 2-ABI scaffold against relevant alternatives, supported by experimental data, to inform rational drug design strategies.

The Enduring Appeal of the 2-Aminobenzimidazole Scaffold

The versatility of the 2-aminobenzimidazole scaffold stems from its unique structural and electronic properties. The fusion of a benzene ring with an imidazole ring creates a bicyclic aromatic system that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at biological targets[1]. The exocyclic amino group at the 2-position provides a key hydrogen bond donor and acceptor site, further enhancing its binding capabilities[2]. This inherent binding potential has led to the development of 2-ABI derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.

Deciphering the Structure-Activity Landscape: A Multi-Target Perspective

The biological activity of 2-aminobenzimidazole derivatives can be finely tuned by strategic structural modifications at several key positions: the N-1 and N-3 positions of the imidazole ring, the exocyclic 2-amino group, and the 4, 5, 6, and 7-positions of the benzene ring. Understanding the impact of these substitutions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting the Machinery of Malignancy

The 2-aminobenzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives exhibiting activity against a range of cancer cell lines and molecular targets.

Key SAR Insights for Anticancer Activity:

  • N-1 Substitution: Introduction of bulky aromatic or heteroaromatic groups at the N-1 position can significantly enhance anticancer potency. This is often attributed to increased hydrophobic interactions within the target protein's binding pocket. For instance, the introduction of a quinoline moiety at the N-1 position of a 2-aminobenzimidazole core has been shown to yield potent antitumor agents[3].

  • 2-Amino Group Modification: Acylation or arylation of the 2-amino group can modulate activity. For example, N-acyl-2-aminobenzimidazoles have been identified as potent inhibitors of interleukin-1 receptor-associated kinase-4 (IRAK-4), a target in cancer and inflammatory diseases.

  • Benzene Ring Substitution: The electronic nature and position of substituents on the benzene ring are critical. Electron-withdrawing groups, such as nitro or cyano groups, at the 5- or 6-position can enhance activity, potentially by modulating the electronic properties of the benzimidazole ring system and improving interactions with the target.

  • Metal Complexation: The formation of metal complexes with 2-aminobenzimidazole-derived ligands has emerged as a promising strategy to enhance anticancer activity. These complexes can exhibit unique mechanisms of action, including DNA binding and cleavage[4][5][6].

Comparative Performance: 2-Aminobenzimidazoles vs. 2-Aminobenzothiazoles in Oncology

The 2-aminobenzothiazole scaffold is a close structural analog of the 2-aminobenzimidazole core and has also been extensively investigated for its anticancer properties. Direct comparative studies offer valuable insights into the relative merits of each scaffold.

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Aminobenzimidazole2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolineHepG29.06[3]
2-Aminobenzothiazole(9H-fluoren-9-yl)methyl((2-aminobenzo(d)thiazol-6-yl)methyl)carbamateA-375 (Melanoma)16[7]
2-Aminobenzimidazole-A-375 (Melanoma)>50[7]

In a study comparing analogs based on the clathrodin scaffold, the 2-aminobenzothiazole derivative demonstrated significantly better antiproliferative activity against the A-375 melanoma cell line compared to its 2-aminobenzimidazole counterpart[7]. This suggests that for certain targets, the benzothiazole core may offer superior binding interactions. However, other studies have shown that specific 2-aminobenzimidazole-quinoline hybrids exhibit potent, low micromolar activity against liver cancer cells (HepG2)[3]. This highlights that the optimal scaffold is often target-dependent and that scaffold-hopping between these two privileged structures is a valid strategy in lead optimization.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-aminobenzimidazole derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anticancer_SAR_2ABI cluster_Scaffold 2-Aminobenzimidazole Core cluster_Modifications Structural Modifications cluster_Activity Biological Outcome 2ABI 2-Aminobenzimidazole N1_Sub N-1 Substitution (e.g., Quinoline) 2ABI->N1_Sub Increases potency C2_Amine_Mod 2-Amino Group Modification 2ABI->C2_Amine_Mod Modulates activity Benzene_Sub Benzene Ring Substitution (5/6-position) 2ABI->Benzene_Sub Enhances activity (EWG) Metal_Complex Metal Complexation 2ABI->Metal_Complex Alters mechanism Anticancer_Activity Enhanced Anticancer Activity N1_Sub->Anticancer_Activity C2_Amine_Mod->Anticancer_Activity Benzene_Sub->Anticancer_Activity Metal_Complex->Anticancer_Activity

Caption: Key SAR trends for the anticancer activity of 2-aminobenzimidazoles.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. 2-Aminobenzimidazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Key SAR Insights for Antimicrobial Activity:

  • N-1 Substitution: Similar to anticancer activity, substitution at the N-1 position is a key determinant of antimicrobial potency. The introduction of various alkyl and aryl groups can enhance activity against both Gram-positive and Gram-negative bacteria[].

  • 2-Amino Group: The presence of the 2-amino group is often crucial for activity. Its modification can lead to a loss of potency, suggesting it plays a key role in target interaction.

  • Benzene Ring Substituents: Halogenation (e.g., chlorine, fluorine) of the benzene ring frequently improves antimicrobial activity, likely by increasing the lipophilicity of the molecule and enhancing its ability to penetrate bacterial cell membranes.

Comparative Performance: 2-Aminobenzimidazoles vs. Indoles in Bacteriology

Indole is another privileged scaffold with well-documented antimicrobial properties. Comparing the activity of these two scaffolds can guide the development of new antibacterial agents.

ScaffoldDerivative ExampleBacterial StrainMIC (µg/mL)Reference
2-AminobenzimidazoleN-1 substituted derivativeS. aureus (MRSA)8-16[]
IndoleCZ74 (indole-core derivative)S. aureus (MRSA)2[1]
2-Aminobenzimidazole-E. coli>64[9]
IndoleIndole-thiadiazole derivativeE. coli>3.125[10]

While specific N-1 substituted 2-aminobenzimidazoles show activity against MRSA, certain indole derivatives have demonstrated even greater potency against this challenging pathogen[1][]. Conversely, for Gram-negative bacteria like E. coli, both scaffolds often exhibit weaker activity, though some indole derivatives have shown moderate efficacy[9][10]. This suggests that for broad-spectrum antibacterial activity, further optimization of the 2-aminobenzimidazole scaffold is necessary, potentially through strategies that enhance penetration of the Gram-negative outer membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture Preparation: Grow the bacterial strain in a suitable broth medium overnight at 37°C.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Workflow Start Start: Bacterial Culture Compound_Prep Prepare Serial Dilutions of 2-ABI Derivative Start->Compound_Prep Inoculation Inoculate with Standardized Bacterial Suspension Compound_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Read MIC: Lowest Concentration with No Visible Growth Incubation->MIC_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kinase Inhibition: Modulating Cellular Signaling

Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammation. The 2-aminobenzimidazole scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

Key SAR Insights for Kinase Inhibition:

  • Hinge Binding: The 2-amino group and the N-3 imine nitrogen of the benzimidazole core are often critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors[2].

  • N-1 and C-5/6 Substitutions: Large, hydrophobic substituents at the N-1 and C-5/6 positions can occupy hydrophobic pockets within the kinase active site, leading to increased potency and selectivity. For example, in the development of p38α MAP kinase inhibitors, a piperidin-4-yl group at the C-6 position and a 2,4-difluorophenyl group at the N-1 position were found to be optimal[11].

  • Bioisosteric Replacement: The 2-aminobenzimidazole core can serve as a bioisostere for other hinge-binding motifs. For instance, it has been successfully used to replace the biaryl urea moiety of the Aurora kinase inhibitor SNS-314, resulting in compounds with improved aqueous solubility while maintaining potent inhibitory activity[12].

Comparative Performance: 2-Aminobenzimidazoles vs. Pyrimidines as Kinase Inhibitors

The pyrimidine ring is another well-established privileged scaffold for kinase inhibitor design, found in numerous FDA-approved drugs.

ScaffoldInhibitor ExampleKinase TargetIC50 (nM)Reference
2-AminobenzimidazoleDerivative 23CK1δ98.6[11]
Pyrimidine4-amino-6-benzimidazole-pyrimidineLcksingle-digit nM[13]
2-Aminobenzimidazole-Lck--
PyrimidineOsimertinibEGFR (WT)~15[14]

While direct head-to-head comparisons are sparse, the data suggests that both scaffolds can yield highly potent kinase inhibitors. Pyrimidine-based inhibitors have a strong track record in clinical development, with examples like Osimertinib demonstrating nanomolar potency against EGFR[14]. However, recent studies have identified 2-aminobenzimidazole derivatives with nanomolar and even sub-nanomolar activity against kinases like CK1δ[11]. Furthermore, hybrid structures combining a pyrimidine ring with a benzimidazole moiety have resulted in potent Lck inhibitors, showcasing the potential for synergistic effects when combining privileged scaffolds[13].

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO and perform serial dilutions.

    • Prepare a solution of the purified kinase enzyme in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase enzyme solution to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay like Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Physicochemical Properties: The Unseen Hand Guiding Activity

The biological activity of a compound is not solely determined by its interaction with the target but is also heavily influenced by its physicochemical properties, such as lipophilicity and solubility. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD):

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. An optimal level of lipophilicity is crucial for cell membrane permeability.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a suitable buffer for LogD).

  • Compound Addition: Add a known amount of the test compound to a mixture of the two phases in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to separate the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility:

Adequate aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and hinder clinical development.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Dilution in Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a 96-well plate.

  • Incubation and Precipitation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable method (e.g., UV-Vis spectroscopy or LC-MS).

Conclusion: The 2-Aminobenzimidazole Scaffold in Modern Drug Discovery

The 2-aminobenzimidazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its inherent ability to interact with a multitude of biological targets, coupled with the relative ease of synthetic modification, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comparative analysis of the SAR of 2-aminobenzimidazoles, highlighting key structural modifications that influence their anticancer, antimicrobial, and kinase inhibitory activities. By understanding these SAR trends and comparing the performance of the 2-ABI scaffold against other privileged structures, researchers can make more informed decisions in the design and optimization of new drug candidates. The provided experimental protocols offer a practical starting point for the evaluation of these promising compounds. As our understanding of disease biology deepens, the strategic application of the 2-aminobenzimidazole scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. (URL: [Link])

  • SAR of 2-amino-benzimidazole derivatives. (URL: [Link])

  • The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors. (URL: [Link])

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (URL: [Link])

  • Synthesis, Spectral, Cancer Inhibitory Activity and Antimicrobial Studies of Cobalt(II) and Nickel(II) Metal Complexes Containing Azo Derived from 2-Amino Benzimidazole. (URL: [Link])

  • SYNTHESIS, IDENTIFICATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NEW N-SUBSTITUTED-2-(METHYLTHIO) BENZIMIDAZOLE CONTAI. (URL: [Link])

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (URL: [Link])

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (URL: [Link])

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (URL: [Link])

  • Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. (URL: [Link])

  • (PDF) Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. (URL: [Link])

  • Synthesis and Biological Activities of 2-Substituted Benzimidazole-Metal Complexes. (URL: [Link])

  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. (URL: [Link])

  • Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. (URL: [Link])

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (URL: [Link])

  • 2-Aminobenzimidazoles as potent Aurora kinase inhibitors | Request PDF. (URL: [Link])

  • Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. (URL: [Link])

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (URL: [Link])

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (URL: [Link])

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (URL: [Link])

  • Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (URL: [Link])

  • Quinoline containing benzimidazole and their biological activities. (URL: [Link])

  • Privileged scaffolds for library design and drug discovery. (URL: [Link])

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (URL: [Link])

  • Indole-core-based novel antibacterial agent targeting FtsZ. (URL: [Link])

  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. (URL: [Link])

  • (PDF) Synthesis and antimicrobial activity evaluation of some benzimidazole and indole derivatives. (URL: [Link])

  • Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II. (URL: [Link])

Sources

Comparative

Bridging the Gap: Benchmarking Theoretical DFT Calculations Against Experimental Spectra in Drug Development

In modern pharmaceutical research, predicting the exact conformation, stereochemistry, and electronic properties of active pharmaceutical ingredients (APIs) is critical. Density Functional Theory (DFT) serves as the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical research, predicting the exact conformation, stereochemistry, and electronic properties of active pharmaceutical ingredients (APIs) is critical. Density Functional Theory (DFT) serves as the computational workhorse for these predictions. However, DFT is an approximation, not an absolute oracle. To ensure scientific integrity, theoretical models must be rigorously benchmarked against experimental spectral data (IR, NMR, UV-Vis).

This guide provides a comprehensive, self-validating framework for selecting the right computational methodologies and validating them against empirical reality.

The Causality of Functional Selection: Why "One Size" Does Not Fit All

Choosing a DFT functional is not a matter of preference; it is a matter of physical causality. The accuracy of a functional depends heavily on its treatment of electron exchange and correlation.

Electronic Spectroscopy (UV-Vis)

The prediction of vertical absorption wavelengths ( λmax​ ) via Time-Dependent DFT (TD-DFT) relies on correctly modeling excited states. Global hybrids (like B3LYP) often underestimate the energy of charge-transfer (CT) excitations due to inherent self-interaction errors. Range-separated hybrids (e.g., CAM-B3LYP, ω B97XD) correct this by incorporating a variable percentage of Hartree-Fock (HF) exchange that increases with inter-electronic distance. A recent 1 demonstrated that while PBE0 achieved a Mean Absolute Error (MAE) of 22 nm, B3LYP deviated by up to 92 nm in specific CT scenarios[1]. Furthermore, the exact HF exchange percentage is the dominant determinant of TD-DFT accuracy, as shown in studies on2[2].

Nuclear Magnetic Resonance (NMR)

Chemical shifts are highly sensitive to the local electronic environment and solvent dielectric effects. Gauge-Independent Atomic Orbital (GIAO) calculations require functionals that accurately describe electron density near the nucleus. Benchmarking against highly accurate coupled-cluster (CCSD(T)) calculations and experimental phase data reveals that hybrid functionals generally outperform pure Generalized Gradient Approximation (GGA) functionals for 3[3].

Vibrational Spectroscopy (IR/Raman)

Vibrational frequencies calculated via DFT utilize the harmonic oscillator approximation. Because real molecular bonds exhibit anharmonicity (resembling a Morse potential), DFT systematically overestimates stretching frequencies. This necessitates the use of empirical scaling factors (e.g., 0.975 for BLYP) to align theoretical predictions with experimental FT-IR spectra, as validated in 4[4].

Self-Validating Workflow: The DFT-Experimental Feedback Loop

To establish trustworthiness, computational protocols must be self-validating. A single-point calculation is insufficient; researchers must sample conformational space, verify ground-state minima, and apply appropriate solvent models before comparing with experimental data.

Workflow A 1. Conformational Search (MM / GFN2-xTB) B 2. Geometry Optimization (DFT e.g., wB97XD) A->B Boltzmann Ensembles C 3. Frequency Analysis (IR/Raman + ZPE) B->C Minima Confirmation D 4. Property Calculation (GIAO NMR / TD-DFT) C->D Thermal Corrections F 6. Statistical Validation (MAE, R², DP4+) D->F Theoretical Data E 5. Experimental Acquisition (High-Res Spectra) E->F Reference Data

Self-validating workflow integrating DFT property calculations with experimental spectral benchmarking.

Quantitative Comparison: Functional Performance Across Modalities

The following table synthesizes benchmark data for common DFT functionals across different spectral modalities, providing a data-driven basis for functional selection.

Spectral ModalityRecommended Functional(s)Basis Set ExamplePerformance Metric / MAECausality / Rationale
UV-Vis (TD-DFT) PBE0, CAM-B3LYPdef2-TZVP~22–25 nm deviationPBE0 excels for localized excitations; CAM-B3LYP mitigates charge-transfer errors.
NMR ( 1 H / 13 C) mPW1PW91, ω B97XD6-311+G(2d,p) 1 H: <0.2 ppm, 13 C: <2.0 ppmAccurate description of nuclear shielding; dispersion corrections aid in modeling bulky API conformers.
IR / Raman B3LYP, BLYP6-31G(d,p) R2>0.99 (post-scaling)Excellent harmonic force constant prediction when paired with established empirical scaling factors.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure reproducibility and rigorous E-E-A-T standards, follow this step-by-step protocol when benchmarking a new API candidate:

Step 1: Comprehensive Conformational Sampling
  • Action: Perform a conformational search using Molecular Mechanics (e.g., OPLS4) or semi-empirical methods (GFN2-xTB) within a 5.0 kcal/mol energy window.

  • Causality: Experimental spectra represent a Boltzmann-weighted average of all accessible conformers at room temperature. Calculating spectra for only the global minimum will result in severe mismatch, especially for highly flexible drug molecules.

Step 2: High-Level Geometry Optimization and Frequency Verification
  • Action: Optimize the lowest-energy conformers using a robust functional (e.g., ω B97XD/def2-SVP). Follow immediately with a frequency calculation.

  • Causality: The frequency calculation serves a dual purpose: it mathematically confirms the geometry is a true local minimum on the potential energy surface (zero imaginary frequencies) and provides the zero-point energy (ZPE) required for accurate thermodynamic weighting.

Step 3: Property-Specific Single-Point Calculations
  • Action (NMR): Execute GIAO calculations using a larger basis set (e.g., def2-TZVP) and an implicit solvent model (e.g., SMD) matching the experimental NMR solvent (e.g., CDCl 3​ , DMSO- d6​ ).

  • Action (UV-Vis): Run TD-DFT calculations requesting at least 20-30 excited states to ensure coverage of the experimental spectral window.

  • Causality: Expanding the basis set for the single-point calculation captures the diffuse electron density necessary for accurate magnetic and electronic property prediction without the prohibitive computational cost of optimizing at that level.

Step 4: Experimental Data Acquisition and Standardization
  • Action: Acquire experimental spectra under strictly controlled conditions (concentration, temperature, solvent). For IR, ensure ATR-FTIR or transmission modes are properly baseline-corrected.

  • Causality: Computational models typically assume infinite dilution (implicit solvation). High-concentration experimental samples may exhibit dimerization or intermolecular hydrogen bonding, skewing the comparison. Standardizing experimental conditions to match theoretical assumptions is critical for a valid benchmark.

Step 5: Statistical Correlation and Validation
  • Action: Map the Boltzmann-weighted theoretical spectra against the experimental data. Use linear regression to calculate the Mean Absolute Error (MAE) and R2 values. For NMR, apply the CP3 parameter or DP4+ probability to assign stereochemistry with high statistical confidence.

  • Causality: Visual inspection is prone to confirmation bias. Statistical validation provides an objective, quantifiable measure of how well the chosen DFT functional models the physical reality of the API.

Sources

Validation

Pharmacological Profiling of N-Butyl-1H-benzimidazol-2-amine (M084): A Comparative Guide to TRPC4/5 Selectivity

As a Senior Application Scientist, selecting the right pharmacological probe is often the difference between uncovering a novel physiological mechanism and chasing off-target artifacts. Transient Receptor Potential Canon...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right pharmacological probe is often the difference between uncovering a novel physiological mechanism and chasing off-target artifacts. Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels are non-selective cation channels highly expressed in the corticolimbic system. They are critical mediators of innate fear, depression, and seizure susceptibility[1][2]. However, the high sequence homology among the TRP channel family has historically made selective inhibition a significant challenge.

This guide provides an objective, data-driven comparison of N-Butyl-1H-benzimidazol-2-amine (M084) against other leading TRPC4/5 inhibitors. By examining selectivity profiles, off-target liabilities, and self-validating experimental workflows, this document serves as a definitive resource for researchers designing robust in vitro and in vivo assays.

The Challenge of TRPC4 Selectivity and the Emergence of M084

Early investigations into TRPC4/5 function relied on broad-spectrum inhibitors or compounds like Clemizole, which suffer from poor selectivity across the TRPC subfamily[3][4]. The discovery of the 2-aminobenzimidazole derivative M084, identified alongside ML204 via a high-throughput screen of over 305,000 compounds, marked a significant turning point[5].

M084 acts as a reversible, highly selective inhibitor of TRPC4 and TRPC5 channels. While it is less potent than next-generation xanthine derivatives (like Pico145), M084 possesses excellent pharmacokinetic properties, rapid inhibitory kinetics, and—crucially—lacks the off-target enzymatic inhibition that confounds older probes[4][5].

Key Selectivity Metrics of M084:
  • Target Potency: IC50 of 3.7 μM (Ca2+ assay) and 10.3 μM (Fluorescence Membrane Potential assay) for TRPC4[4][5].

  • Intra-Family Selectivity: Exhibits only weak inhibition of TRPC3 (IC50 ~50 μM) and shows zero agonistic or antagonistic activity against TRPC6, TRPA1, TRPV1, TRPV3, or TRPM8[5][6].

  • Cross-Class Selectivity: Does not alter the activity of native voltage-gated Na+, Ca2+, and K+ channels[6].

Comparative Analysis: M084 vs. Alternative TRPC4 Inhibitors

To objectively select a probe, researchers must weigh potency against off-target liabilities. The table below synthesizes the quantitative performance of M084 compared to other widely used TRPC4/5 modulators.

CompoundPrimary TargetsIC50 (TRPC4)Off-Target Liabilities & LimitationsIn Vivo Utility & Application
M084 TRPC4, TRPC53.7 – 10.3 μMWeak TRPC3 block (~50 μM).High. Rapid anxiolytic/antidepressant effects; excellent structural stability[1][5].
ML204 TRPC4, TRPC51 – 3 μMCritical: Inhibits Acetylcholinesterase (AChE) at 0.84 μM[4].Moderate. Neurobehavioral data is heavily confounded by AChE inhibition[4].
Pico145 (HC-608) TRPC1/4/5~0.03 nMExtremely potent; blocks TRPC1/4/5 heteromers[7].High. Best-in-class for mapping TRPC1/4/5 complexes at sub-nanomolar ranges[3].
HC-070 TRPC4, TRPC546 nMInhibits TRPC3 at higher doses (1 μM)[7].High. Potent anxiolytic; excellent for dose-dependent target validation[3].
Clemizole TRPC5, TRPC4~10 – 50 μMBlocks TRPC3, TRPC6, and TRPC7[3][4].Low. Poor selectivity makes it unsuitable for precise mechanistic studies[3].

Strategic Insight: While ML204 is frequently cited, its potent off-target inhibition of Acetylcholinesterase (AChE) makes it highly problematic for neurological studies, as AChE blockade independently alters cholinergic signaling and seizure thresholds[2][4]. M084 is structurally distinct and free from this AChE liability, making it the superior choice for behavioral pharmacology despite its micromolar IC50.

Self-Validating Experimental Workflows

To ensure scientific integrity, every experimental protocol must be designed as a self-validating system. The following workflows detail how to deploy M084 while controlling for systemic artifacts.

Workflow 1: High-Throughput Fluorescence Membrane Potential (FMP) Assay

Causality & Rationale: Why use an FMP assay instead of standard calcium imaging? TRPC4 is a non-selective cation channel. Measuring bulk membrane depolarization captures both Na+ and Ca2+ influx, providing a significantly higher signal-to-noise ratio when the channel is activated via Gi/o-coupled receptors (e.g., μ-opioid receptors)[5].

Step-by-Step Protocol:

  • Cell Preparation: Seed stable HEK293 cells co-expressing mouse TRPC4β and μ-opioid receptors into 384-well clear-bottom plates. Incubate for 24 hours.

  • Dye Loading: Remove media and load cells with a proprietary FMP dye (e.g., FLIPR Membrane Potential Assay Kit) dissolved in assay buffer (130 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 20 mM HEPES, pH 7.4). Incubate for 30 mins at 37°C.

  • Compound Incubation: Pre-incubate cells with M084 (titrated from 0.1 μM to 100 μM) or vehicle (0.1% DMSO) for 10 minutes.

  • Agonist Stimulation: Inject 0.1 μM DAMGO (a selective μ-receptor agonist) to trigger the Gi/o → PLC → TRPC4 signaling cascade.

  • Data Acquisition: Record fluorescence (Ex/Em: 530/565 nm) continuously. Calculate the IC50 based on the peak depolarization amplitude.

Validation Checkpoint: To ensure the assay is self-validating, every plate must include a parallel run using TRPC4-knockout HEK293 cells. If DAMGO injection induces residual depolarization in the knockout line, the signal is confounded by endogenous channels, and the assay must be recalibrated.

Workflow 2: In Vivo Target Engagement (Neurobehavioral Assay)

Causality & Rationale: Demonstrating that M084 acts as an antidepressant/anxiolytic requires proving that behavioral changes are driven by mood modulation, not merely motor impairment or sedation[1].

Step-by-Step Protocol:

  • Dosing: Administer M084 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection to C57BL/6 mice. Wait 2 hours for optimal CNS penetrance[1].

  • Dual-Readout Behavioral Testing:

    • Efficacy Readout: Subject mice to the Tail Suspension Test (TST) for 6 minutes. Record immobility time (a proxy for depressive-like behavior).

    • Control Readout: Immediately subject mice to an Open Field Test to measure total distance traveled and average speed.

  • Biochemical Validation: Sacrifice animals and extract the prefrontal cortex. Perform Western blotting to quantify downstream signaling targets (e.g., BDNF, p-AKT, p-ERK)[1].

Validation Checkpoint: If M084 reduces TST immobility but simultaneously depresses locomotor speed in the Open Field Test, the "antidepressant" effect is a false positive driven by sedation. True target engagement is validated when immobility is reduced while baseline locomotion remains perfectly intact[1].

Mechanism of Action: Signaling Pathway Visualization

The diagram below illustrates the causal chain of TRPC4 activation via GPCRs and the specific intervention point of M084. By blocking the channel pore, M084 prevents the Ca2+/Na+ influx required to trigger downstream kinase cascades (like ERK/AKT) and subsequent BDNF expression, which are heavily implicated in mood disorders and neuropathic pain[1][8].

TRPC4_Pathway cluster_0 GPCR-Mediated Activation cluster_1 Ion Channel Modulation Agonist DAMGO / 5-HT Receptor μ-Opioid Receptor Agonist->Receptor GProtein Gi/o Protein Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC TRPC4 TRPC4/5 Channel PLC->TRPC4 DAG / PIP2 Hydrolysis CaInflux Ca2+ / Na+ Influx TRPC4->CaInflux Depolarization Membrane Depolarization CaInflux->Depolarization M084 M084 (Inhibitor) M084->TRPC4 Selective Blockade

GPCR-mediated TRPC4 activation pathway and the targeted inhibitory mechanism of M084.

Conclusion

For researchers investigating the physiological roles of TRPC4 and TRPC5, N-Butyl-1H-benzimidazol-2-amine (M084) represents a highly reliable pharmacological tool. While ultra-potent inhibitors like Pico145 are ideal for mapping channel heteromers in vitro, M084 provides an optimal balance of selectivity, structural stability, and in vivo efficacy. Most importantly, by avoiding the acetylcholinesterase inhibition seen with ML204, M084 ensures that behavioral and electrophysiological data remain unconfounded by off-target cholinergic signaling.

References

  • Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice PLoS ONE (2015) URL:[Link][1]

  • Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels British Journal of Pharmacology (2015) URL:[Link][5]

  • Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases Journal of Medicinal Chemistry (2019) URL:[Link][4]

  • Blockade of TRPC Channels Limits Cholinergic-Driven Hyperexcitability and Seizure Susceptibility After Traumatic Brain Injury Frontiers in Cellular Neuroscience (2021) URL:[Link][2]

  • Role of Store-Operated Ca2+ Entry in the Pulmonary Vascular Remodeling Occurring in Pulmonary Arterial Hypertension International Journal of Molecular Sciences / MDPI (2021) URL:[Link][7]

Sources

Comparative

benchmarking N-Butyl-1H-benzimidazol-2-amine against known anticancer agents

Benchmarking N-Butyl-1H-benzimidazol-2-amine (M084) Against Known Anticancer Agents: A Comprehensive Guide Introduction N-Butyl-1H-benzimidazol-2-amine, widely known in pharmacological literature as M084 , is a benzimida...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-Butyl-1H-benzimidazol-2-amine (M084) Against Known Anticancer Agents: A Comprehensive Guide

Introduction N-Butyl-1H-benzimidazol-2-amine, widely known in pharmacological literature as M084 , is a benzimidazole derivative historically characterized as a potent, reversible inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels[1]. While its foundational applications centered on neuropharmacology—specifically as an anxiolytic and antidepressant—recent breakthroughs have repositioned M084 as a compelling multi-target anticancer agent[2]. In neuronal cancer models (e.g., N2A cells), M084 demonstrates profound anti-proliferative efficacy by inducing G1 cell cycle arrest, triggering mitochondrial depolarization, and directly inhibiting voltage-gated sodium (Nav) and potassium (Kv) channels[3].

This guide provides a rigorous benchmarking of M084 against established anticancer agents, detailing the causality behind its mechanistic pathways and providing self-validating experimental protocols for drug development professionals.

Mechanistic Benchmarking: M084 vs. Alternative Agents

To understand M084's therapeutic potential, it must be contextualized against agents targeting similar ion channels or cell cycle checkpoints.

  • Targeting TRP Channels (M084 vs. Englerin A): TRPC4/5 channels are heavily implicated in tumor angiogenesis, cell migration, and proliferation[4]. Englerin A, a natural product, acts as a TRPC4/5 agonist, driving lethal sodium and calcium influx specifically in renal cell carcinoma[5]. In stark contrast, M084 acts as a TRPC4/5 inhibitor[2]. Its anticancer efficacy in neuronal cells suggests that while hyperactivation of TRPC channels is toxic to epithelial tumors, the blockade of these channels (combined with Nav/Kv inhibition) starves neuronal cancer cells of the electrochemical signaling required for division and survival[3].

  • Voltage-Gated Channel Inhibition (M084 vs. Lidocaine): Voltage-gated sodium channels (Nav) are upregulated in highly metastatic cancers. Repurposed Nav blockers, such as the local anesthetic Lidocaine, reduce cancer cell invasiveness. M084 suppresses both Nav (IC50 = 9.1 µM) and Kv (IC50 = 29.2 µM) currents[6]. This dual-inhibition prevents the compensatory ion flux often seen when single channels are targeted, making M084 a superior structural scaffold for polypharmacological drug design.

  • Cell Cycle Arrest (M084 vs. Palbociclib): Palbociclib is a standard-of-care targeted therapy that directly inhibits CDK4/6 to force G1 cell cycle arrest. M084 also induces G1 arrest, but it does so upstream via the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) stress pathway[3]. In experimental models, the anti-proliferative effect of M084 is specifically rescued by the p38 inhibitor SB203580, proving that M084's mechanism is kinase-dependent rather than a direct interaction with cyclins[6].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of M084 against benchmark agents.

CompoundPrimary Target(s)Mechanism in CancerPotency (IC50 / GI50)Cell Cycle / Cellular Effect
M084 TRPC4/5, Nav, Kvp38 MAPK activation; Ion channel blockadeNav: 9.1 µM Kv: 29.2 µMG1 Arrest; Mitochondrial Depolarization
Englerin A TRPC4/5 (Agonist)Cation overload; Cytotoxicity10–50 nM (Renal Cancer)Necrosis / Apoptosis
Palbociclib CDK4 / CDK6Direct cell cycle machinery inhibition~11 nMG1 Arrest
Lidocaine Nav channelsInhibition of metastasis and invasion>100 µMReduced motility

Pathway Visualization

The following diagram illustrates the causal signaling cascade triggered by M084, moving from membrane ion channel inhibition to terminal growth suppression.

Pathway M084 N-Butyl-1H-benzimidazol-2-amine (M084) IonChannels Nav / Kv / TRPC4/5 Inhibition M084->IonChannels IC50: 9.1 - 29.2 µM p38MAPK p38 MAPK Pathway Activation IonChannels->p38MAPK Stress Signal Mito Mitochondrial Membrane Depolarization p38MAPK->Mito G1Arrest G1 Phase Cell Cycle Arrest p38MAPK->G1Arrest AntiProlif Suppression of Neuronal Cancer Cell Growth Mito->AntiProlif G1Arrest->AntiProlif

M084 mechanism of action: Ion channel blockade induces p38 MAPK-mediated G1 arrest.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodologies are designed with internal controls to validate the mechanistic claims of M084[3].

Protocol A: Validating p38-Dependent Anti-Proliferation (MTT Assay) Causality: This assay proves that M084's cytotoxicity is specifically mediated by p38 MAPK. By co-administering the p38 inhibitor SB203580, we expect a rescue of cell viability, validating the pathway.

  • Seeding: Plate N2A neuronal cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (The Control): Pre-treat the experimental group with 10 µM SB203580 (p38 inhibitor) for 1 hour. Leave the M084-only and vehicle control groups untreated.

  • Treatment: Add M084 at varying concentrations (10, 30, 100 µM) to the wells. Incubate for 24–48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove the media, dissolve crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Validation: Cell viability should significantly drop at 100 µM M084. In wells pre-treated with SB203580, viability must be significantly restored, confirming p38 dependency[6].

Protocol B: Quantifying G1 Cell Cycle Arrest (Flow Cytometry) Causality: Propidium Iodide (PI) binds stoichiometrically to DNA. Cells in G2/M have twice the DNA (and thus twice the fluorescence) of cells in G1. This protocol visualizes the exact phase where M084 halts the cell cycle.

  • Treatment & Harvesting: Treat N2A cells with 100 µM M084 for 24 hours. Harvest cells via trypsinization, wash twice with cold PBS, and centrifuge at 300 × g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL cold PBS. Slowly add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol. Resuspend in 0.5 mL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to prevent RNA staining). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze using a flow cytometer (e.g., BD FACSCanto).

  • Validation: The resulting DNA histogram should show a statistically significant accumulation of cells in the 2N (G1) peak and a depletion of the 4N (G2/M) peak compared to the vehicle control[3].

Protocol C: Electrophysiological Profiling of Nav/Kv Inhibition (Whole-Cell Patch-Clamp) Causality: To prove M084 directly blocks voltage-gated channels, we must isolate the currents. Patch-clamping provides real-time, high-fidelity measurement of ion flux across the membrane.

  • Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (e.g., K-gluconate based for Kv, CsF based for Nav).

  • Seal & Break-in: Form a gigaseal (>1 GΩ) on a single N2A cell and apply brief suction to rupture the membrane, achieving whole-cell configuration.

  • Voltage Protocols:

    • For Nav: Hold the cell at -80 mV and apply depolarizing steps from -60 mV to +40 mV in 10 mV increments to elicit inward sodium currents.

    • For Kv: Hold at -80 mV and apply depolarizing steps up to +60 mV to elicit outward potassium currents.

  • Perfusion: Perfuse the extracellular bath with M084 (3 to 100 µM).

  • Validation: Record the concentration-dependent reduction in peak current amplitude. Generate a dose-response curve to calculate the IC50 (expected ~9.1 µM for Nav and ~29.2 µM for Kv). The left-shift in the inactivation curves will confirm that M084 stabilizes the inactive state of these channels[6].

References

  • Leong, I. L., et al. (2025). "M084 causes cell cycle arrest and inhibits voltage-gated Na+ and K+ channels in neuronal N2A cells." European Journal of Pharmacology, 995, 177420.[Link]

  • Carson, C., et al. (2015). "Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation." PLoS ONE, 10(6), e0127498.[Link]

  • Just, S., et al. (2018). "Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice." PLoS ONE, 13(1), e0191225.[Link]

  • Zhu, Y., et al. (2015). "Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels." British Journal of Pharmacology, 172(14), 3495-3509.[Link]

Sources

Validation

A Researcher's Guide to the Cytotoxic Profiling of N-Butyl-1H-benzimidazol-2-amine hydrochloride

In the landscape of modern drug discovery, the benzimidazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzimidazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] N-Butyl-1H-benzimidazol-2-amine hydrochloride, a member of this versatile class, represents a promising candidate for further investigation. However, before its therapeutic potential can be realized, a rigorous evaluation of its cytotoxic profile is paramount. This guide provides a comprehensive framework for the in-vitro cytotoxicity analysis of N-Butyl-1H-benzimidazol-2-amine hydrochloride, comparing its potential efficacy against established cytotoxic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step experimental blueprint, grounded in scientific integrity, to thoroughly characterize the cytotoxic effects of this novel compound. We will explore a multi-assay strategy to move beyond a simple live-or-die metric, delving into the underlying mechanisms of cell death.

The Rationale for a Multi-Parametric Approach

A single cytotoxicity assay provides only a snapshot of a compound's effect. To build a comprehensive and trustworthy profile, we must employ a battery of tests that interrogate different aspects of cellular health. This guide will focus on a tripartite strategy that assesses:

  • Metabolic Activity: An indicator of overall cell viability and proliferation.

  • Cell Membrane Integrity: A marker of necrotic or late apoptotic cell death.

  • Apoptosis Induction: A key mechanism for targeted cancer therapies.

By comparing the results of these assays, we can construct a more nuanced understanding of how N-Butyl-1H-benzimidazol-2-amine hydrochloride interacts with cancer cells and normal tissues.

Comparative Compound Selection: Establishing a Benchmark

To contextualize the cytotoxic potential of N-Butyl-1H-benzimidazol-2-amine hydrochloride, it is essential to include relevant comparator compounds in the analysis. For this study, we propose:

  • Doxorubicin: A well-characterized and widely used chemotherapeutic agent, serving as a positive control for potent cytotoxicity.

  • A known cytotoxic benzimidazole derivative (e.g., Mebendazole): This allows for a direct comparison within the same chemical class, providing insights into structure-activity relationships.[1]

Experimental Workflow: A Visual Guide

The following diagram outlines the proposed experimental workflow for a comprehensive cytotoxicity analysis.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture (e.g., A549, MCF-7, HEK293T) compound_prep Compound Preparation (N-Butyl-1H-benzimidazol-2-amine HCl, Doxorubicin, Mebendazole) seeding Cell Seeding in 96-well Plates treatment 24, 48, 72-hour Incubation with Serial Dilutions seeding->treatment Dose-Response Treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Endpoint Measurement ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-Glo 3/7 Assay (Apoptosis) treatment->caspase ic50 IC50 Value Calculation mtt->ic50 ldh->ic50 caspase->ic50 comparison Comparative Analysis ic50->comparison mechanism Mechanistic Insights comparison->mechanism signaling_pathway compound N-Butyl-1H-benzimidazol-2-amine HCl tubulin Tubulin Dimers compound->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Potential mechanism of action for benzimidazole derivatives.

Conclusion

This guide provides a robust framework for the comprehensive cytotoxic analysis of N-Butyl-1H-benzimidazol-2-amine hydrochloride. By employing a multi-parametric assay strategy and comparing the results to well-characterized compounds, researchers can gain critical insights into the compound's potency, selectivity, and mechanism of action. The data generated from this experimental plan will be instrumental in determining the future trajectory of this promising compound in the drug development pipeline.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source: Google Search)
  • Cytotoxic and antimicrobial potential of benzimidazole deriv
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (Source: Google Search)
  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (Source: Scholars Research Library)
  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (Source: PMC)
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (Source: Google Search)
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (Source: Journal of King Saud University)
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (Source: PubMed)
  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine.
  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell de
  • Cell Proliferation and Cytotoxicity Assays. (Source: GCRIS)
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (Source: MDPI)
  • Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents New Cytotoxic Benzimidazoles. (Source: Der Pharma Chemica)
  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (Source: ACS Omega)
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (Source: MDPI)
  • In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (Source: PubMed)
  • Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. (Source: PubMed)
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (Source: PubMed)
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. (Source: Max Delbrück Center)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-Butyl-1H-benzimidazol-2-amine Hydrochloride

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-Butyl-1H-benzimidazol-2-amine hydrochloride. As drug development professionals, our responsibility extends beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-Butyl-1H-benzimidazol-2-amine hydrochloride. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its final disposition. This document is designed to ensure that this compound is managed safely within the laboratory and disposed of in a manner that protects both personnel and the environment.

Part 1: Core Chemical Profile and Hazard Assessment

N-Butyl-1H-benzimidazol-2-amine hydrochloride is a substituted benzimidazole salt. For disposal purposes, its chemical structure dictates its classification and handling. The presence of a chlorine atom from the hydrochloride salt places it definitively in the category of a halogenated organic compound .[1] This classification is the single most critical factor in determining its proper disposal pathway.

Furthermore, data from analogous benzimidazole compounds indicate a clear hazard profile that must inform all handling and disposal decisions. The compound is expected to be harmful if swallowed and to cause significant skin, eye, and respiratory irritation.[2][3]

Property Identifier / Classification Source
Chemical Family Substituted Benzimidazole HydrochlorideN/A
Disposal Classification Halogenated Organic Waste[1]
Physical Form SolidN/A
Anticipated Hazards Acute Toxicity, Oral (Harmful if swallowed)[3]
Skin Irritation[3]
Serious Eye Irritation[3]
Respiratory Tract Irritation[3]

Part 2: In-Lab Waste Management and Segregation Protocol

Proper disposal begins at the point of generation. Adherence to a strict segregation and containment protocol is not merely procedural—it is a critical control measure to prevent inadvertent chemical reactions and ensure the waste is accepted by a licensed disposal facility.

Step-by-Step Laboratory Handling Protocol
  • Personal Protective Equipment (PPE): Before handling the waste, ensure a complete PPE ensemble is worn. This is non-negotiable.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.

    • Body Protection: A standard laboratory coat is required.

  • Waste Container Selection:

    • Designate a specific, robust, and clearly labeled waste container for "Halogenated Organic Solids."

    • The container must be compatible with the chemical and have a secure, tight-fitting lid to prevent the release of dust or vapors.[4]

  • Labeling and Documentation:

    • Immediately label the waste container with the full chemical name: "N-Butyl-1H-benzimidazol-2-amine hydrochloride."

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • Maintain a log sheet on or near the container to record the quantities of waste added. This is essential for regulatory compliance and for the disposal contractor.

  • The Principle of Segregation (The Causality):

    • NEVER mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes). The downstream incineration process for halogenated waste is fundamentally different and more complex; mixing can create a costly and difficult-to-manage waste stream.[1][5]

    • NEVER mix with inorganic acids or bases.[1]

    • NEVER mix with strong oxidizing agents, which are chemically incompatible.[4]

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • This area must be well-ventilated, away from heat sources or direct sunlight, and clearly marked as a hazardous waste storage point.

Part 3: The Final Disposal Pathway: High-Temperature Incineration

The chemical stability of the benzimidazole ring and the presence of a halogen necessitate a robust and definitive destruction method. The only acceptable and environmentally sound disposal method for N-Butyl-1H-benzimidazol-2-amine hydrochloride is high-temperature incineration at a licensed hazardous waste treatment facility.

The Scientific Rationale

Halogenated organic compounds require specialized incinerators capable of achieving high temperatures and providing sufficient residence time to ensure complete destruction.[5]

  • Destruction Efficiency: The goal is to achieve a Destruction and Removal Efficiency (DRE) exceeding 99.99%. This requires operating temperatures between 982°C and 1204°C (1800°F to 2200°F) with a gas residence time of approximately two seconds.[5] For halogenated wastes, temperatures approaching 1,100°C – 1,200°C are considered optimal for complete breakdown.[6]

  • Combustion Chemistry: During incineration, the organic molecule is oxidized, breaking down into carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and, critically, hydrogen chloride (HCl) gas.

  • Flue Gas Treatment (Scrubbing): The acidic HCl gas produced during combustion is a hazardous air pollutant. Therefore, the incineration facility must have a sophisticated downstream flue gas treatment system. This typically involves a multi-stage process using a caustic scrubber (containing sodium hydroxide) or other absorbers to neutralize the HCl and prevent its release into the atmosphere.[5]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Protocol cluster_disposal External Disposal Pathway A Waste Generation: N-Butyl-1H-benzimidazol-2-amine HCl B Hazard Assessment: Is it a Halogenated Organic? A->B C YES: Segregate in Dedicated 'Halogenated Solid Waste' Container B->C Contains Chlorine D Store in Secure Satellite Accumulation Area C->D E Arrange Pickup by Licensed Hazardous Waste Contractor D->E Scheduled Waste Pickup F Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Treatment: High-Temperature Incineration (>1100°C) F->G H Mandatory Flue Gas Treatment (e.g., Caustic Scrubbing to neutralize HCl) G->H I Compliant Final Disposition H->I

Caption: Disposal decision workflow for N-Butyl-1H-benzimidazol-2-amine HCl.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 2.

  • Containment and Cleanup:

    • For a small, solid spill, gently sweep up the material, taking care to avoid creating dust.[4]

    • Use spark-proof tools and place the collected material into the designated "Halogenated Organic Solids" waste container.[7]

    • Clean the spill area with an appropriate decontaminating agent and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with established protocols.

By adhering to this scientifically-grounded and procedurally detailed guide, researchers can ensure the safe management and compliant disposal of N-Butyl-1H-benzimidazol-2-amine hydrochloride, fulfilling their professional and ethical obligations.

References

  • Catalytic Destruction of Hazardous Halogenated Organic Chemicals. (1989). P2 InfoHouse.
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
  • Hazardous Waste Segregation. Bucknell University.
  • Safety Data Sheet for 2H-Benzimidazol-2-one, 1,3-dihydro-. (2009). Fisher Scientific.
  • Perspective on halogenated organic compounds. (2022). National Institutes of Health (NIH).
  • Waste incinerators. UNEP.
  • Safety Data Sheet for 1-Butyl-1H-benzimidazole. (2025). Tokyo Chemical Industry.
  • Safety Data Sheet for 1H-Benzimidazol-2-amine. (2025). Fisher Scientific.
  • Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. (2018). PubMed.
  • N-butyl-1H-1,3-benzodiazol-2-amine | C11H15N3 | CID 284016. PubChem.
  • 2-Butyl-1H-benzimidazole SDS, 5851-44-5 Safety Data Sheets. ECHEMI.

Sources

Handling

A Senior Application Scientist's Guide to Handling N-Butyl-1H-benzimidazol-2-amine Hydrochloride

Greetings, colleagues. In our pursuit of novel therapeutics and scientific advancement, the compounds we handle demand not only our intellectual curiosity but also our utmost respect for their potential hazards.

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Author: BenchChem Technical Support Team. Date: March 2026

Greetings, colleagues. In our pursuit of novel therapeutics and scientific advancement, the compounds we handle demand not only our intellectual curiosity but also our utmost respect for their potential hazards. N-Butyl-1H-benzimidazol-2-amine hydrochloride is a valuable research compound, but its structural similarity to other bioactive amines and benzimidazoles necessitates a robust and well-understood safety protocol.

This guide is designed to move beyond a simple checklist. It provides a comprehensive operational framework for the safe handling, use, and disposal of this compound. As your partner in the lab, my goal is to build your confidence by grounding every recommendation in the principles of chemical safety and risk mitigation, ensuring that your focus remains on your research, not on avoidable risks.

Hazard Identification and Risk Assessment: A Proactive Stance

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, we can extrapolate a reliable hazard profile from its free base, N-butyl-1H-benzimidazol-2-amine, and the broader class of amine compounds. The Globally Harmonized System (GHS) classifications for the parent compound indicate several potential risks.[1]

Table 1: GHS Hazard Profile for N-butyl-1H-benzimidazol-2-amine

Hazard Class GHS Category Hazard Statement Implication for Researchers
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Ingestion can lead to significant adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact can cause redness, inflammation, or chemical burns.[1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Splashes can cause significant, potentially lasting, eye damage.[1]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1] |

The hydrochloride salt form may alter the physical properties, but we must conservatively assume it presents similar, if not identical, toxicological risks. Therefore, our operational plan is built on this precautionary principle.

The Hierarchy of Controls: Safety by Design

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A truly safe laboratory environment is engineered to minimize exposure potential long before you don a single glove.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of N-Butyl-1H-benzimidazol-2-amine hydrochloride.[2][3] This includes weighing, solution preparation, and transfers. The fume hood contains vapors and fine particulates, preventing inhalation. A safety shower and eyewash station must be readily accessible and verified to be operational.[4][5]

  • Administrative Controls: These are the procedures that define how we work safely.

    • Designated Area: All work with this compound must occur in a clearly marked, designated area within the lab to prevent cross-contamination.

    • Training: All personnel must be trained on the specific hazards and the protocols outlined in this guide before beginning work.

    • Never Work Alone: A second person, familiar with the procedures and emergency protocols, should always be present.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving N-Butyl-1H-benzimidazol-2-amine hydrochloride.

Table 2: Required PPE for Handling N-Butyl-1H-benzimidazol-2-amine hydrochloride

Protection Type Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant chemical splash goggles. Protects against splashes and airborne particles. Standard safety glasses do not provide an adequate seal and are insufficient.[3][6]
Face Shield (in addition to goggles). Required when handling larger quantities (>50g) or when there is a heightened risk of splashing.[6][7]
Hand Chemical-resistant nitrile or neoprene gloves. Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving.[4][7]
Body Flame-resistant laboratory coat. Protects skin and personal clothing from contamination. The coat must be fully buttoned.[7]
Respiratory Not required if all work is performed in a certified chemical fume hood. The fume hood serves as the primary respiratory protection. A NIOSH-approved respirator with appropriate cartridges may be required for emergency situations like a large spill outside of a hood.[4][7]

| Foot | Closed-toe, liquid-resistant shoes. | Protects feet from spills.[7] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow minimizes error and ensures safety is integrated into every step of the experimental process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Verify Fume Hood Operation & Clear Workspace gather_ppe Assemble and Inspect All Required PPE locate_safety Locate Eyewash/ Safety Shower don_ppe Don PPE in Correct Sequence locate_safety->don_ppe Proceed to Handling weigh Weigh Compound (Anti-static weigh boat) dissolve Prepare Solution (Add solid to solvent) transfer Transfer to Reaction Vessel decontaminate Decontaminate Surfaces & Glassware transfer->decontaminate Handling Complete doff_ppe Doff PPE in Correct Sequence wash_hands Wash Hands Thoroughly dispose_waste Segregate and Dispose of Hazardous Waste wash_hands->dispose_waste Proceed to Disposal

Caption: A simplified workflow for the safe handling of N-Butyl-1H-benzimidazol-2-amine hydrochloride.

Detailed Protocol: Weighing and Preparing a Solution
  • Preparation:

    • Confirm the chemical fume hood has a current certification and the sash is at the appropriate working height.

    • Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents.[2]

    • Assemble all necessary equipment: spatulas, weigh paper/boat, glassware, and solvent.

    • Don all PPE as specified in Table 2.

  • Handling (Inside Fume Hood):

    • Carefully open the container of N-Butyl-1H-benzimidazol-2-amine hydrochloride.

    • Using a clean spatula, weigh the desired amount of the solid compound onto weigh paper or into a weigh boat. Perform this action slowly to minimize the generation of airborne dust.

    • To prepare a solution, slowly add the weighed solid to the solvent in your target flask. Never add solvent to the bulk solid, as this can cause splashing.

    • Securely cap the stock container and the newly prepared solution.

  • Post-Handling:

    • Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated, using a cloth dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

    • Remove PPE by first taking off gloves (turning them inside out), followed by the lab coat, and finally the goggles and face shield.

    • Immediately wash your hands thoroughly with soap and water.[4]

Emergency and Disposal Plans

Spill Response Protocol
  • Minor Spill (Inside Fume Hood):

    • Alert nearby personnel.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area clean and place all cleanup materials into a sealed, labeled hazardous waste bag.

  • Major Spill (Outside Fume Hood):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and institutional safety personnel.

    • Isolate: Close the doors to the affected area to contain any vapors.

    • Wait: Do not re-enter. Allow only trained emergency personnel to handle the cleanup.[7]

First-Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[7]

  • Contaminated Labware (e.g., glassware, pipette tips): Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware according to institutional guidelines.[7]

  • Contaminated PPE (e.g., gloves, disposable lab coats): Place in a designated hazardous waste container. Do not discard in the regular trash.[7]

By adhering to these rigorous safety and logistical guidelines, we can confidently advance our research while upholding our primary responsibility: the safety of ourselves and our colleagues.

References

  • Bisley International LLC. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Bisley International LLC. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-butyl-1H-1,3-benzodiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Al-Shargabi, M., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Retrieved from [Link]

  • ResearchGate. (2022, November 10). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). Standard Operating Procedure n-Butyllithium. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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N-Butyl-1H-benzimidazol-2-amine hydrochloride
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